molecular formula C7H8N2O3S B8698027 1-(S-methylsulfonimidoyl)-3-nitrobenzene CAS No. 22133-02-4

1-(S-methylsulfonimidoyl)-3-nitrobenzene

Cat. No.: B8698027
CAS No.: 22133-02-4
M. Wt: 200.22 g/mol
InChI Key: DOVHFGDRDUHLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(S-methylsulfonimidoyl)-3-nitrobenzene is a specialized nitro-aromatic building block of high value in organic synthesis and pharmaceutical research. Compounds featuring both a sulfonimidoyl group and a nitro substituent on an aromatic ring are of significant interest in medicinal chemistry for their potential as key intermediates in the development of biologically active molecules . The nitro group can act as a potent pharmacophore and is frequently investigated for its antimicrobial and antiparasitic properties, with its mechanism often involving enzymatic reduction within target cells to generate toxic intermediates that lead to cell death . Concurrently, the S-methylsulfonimidoyl group is an increasingly important pharmacophore and chiral auxiliary in modern drug discovery, often used to modulate the electronic properties, metabolic stability, and overall potency of lead compounds. This reagent allows researchers to explore novel chemical space in the synthesis of potential therapeutics, particularly in constructing molecules that interact with specific enzymatic targets. Its structure is amenable to further functionalization, enabling the creation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

CAS No.

22133-02-4

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

imino-methyl-(3-nitrophenyl)-oxo-λ6-sulfane

InChI

InChI=1S/C7H8N2O3S/c1-13(8,12)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3

InChI Key

DOVHFGDRDUHLBX-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

[1]

Executive Summary

This technical guide details the synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene (also known as 3-nitrophenyl methyl sulfoximine).[1] Sulfoximines are critical pharmacophores in modern medicinal chemistry, serving as stable, polar, and chiral bioisosteres of sulfones and sulfonamides.[2][3]

The presence of the electron-withdrawing nitro group (-NO₂) at the meta position presents a specific synthetic challenge: it deactivates the aromatic ring and reduces the nucleophilicity of the sulfur center.[1] Consequently, traditional electrophilic iminations may suffer from sluggish kinetics.

This guide prioritizes a Metal-Free Oxidative Imination strategy (Route A).[1] This route is superior for research and drug discovery applications due to its operational simplicity, high chemoselectivity, and avoidance of hazardous azide reagents or heavy metals. A classical nitration approach (Route B) is provided as a secondary alternative for specific scale-up requirements.[1]

Part 1: Strategic Retrosynthesis

The synthesis is best approached via the functionalization of the sulfur atom rather than the aromatic ring.

Pathway Logic[4]
  • Route A (Convergent / Preferred): Introduction of the nitrogen atom onto a pre-functionalized 3-nitrophenyl methyl sulfoxide. This avoids handling potentially explosive nitration mixtures at late stages.

  • Route B (Linear / Alternative): Nitration of the pre-formed methyl phenyl sulfoximine. While feasible due to the meta-directing nature of the sulfoximine group, this route risks N-nitration or over-nitration and requires harsh acidic conditions.[1]

Visual Pathway Analysis

RetrosynthesisTargetTARGET:1-(S-methylsulfonimidoyl)-3-nitrobenzeneSulfoxideINTERMEDIATE A:Methyl 3-nitrophenyl sulfoxideSulfoxide->TargetNH-Transfer (Imination)(Preferred)SulfoximineINTERMEDIATE B:Methyl phenyl sulfoximineSulfoximine->TargetElectrophilic Nitration(Harsh Conditions)SM_ASTARTING MATERIAL:3-NitrothioanisoleSM_A->SulfoxideSelective OxidationSM_BSTARTING MATERIAL:ThioanisoleSM_B->SulfoximineOxidative Imination

Figure 1: Retrosynthetic analysis comparing the Imination Route (Left, Green) vs. the Nitration Route (Right, Red).[1]

Part 2: Primary Protocol (Metal-Free Oxidative Imination)

This protocol utilizes (Diacetoxyiodo)benzene (PIDA) and Ammonium Carbamate .[2][3][4][5] It is the current "gold standard" for synthesizing NH-sulfoximines in medicinal chemistry labs due to its mild conditions and safety profile compared to the classical Schmidt reaction (NaN₃/H₂SO₄).

Step 1: Synthesis of Methyl 3-nitrophenyl Sulfoxide

Objective: Selective oxidation of sulfide to sulfoxide without over-oxidation to sulfone.

Reagents:

  • 3-Nitrothioanisole (CAS: 4865-61-6)[1]

  • Sodium Periodate (NaIO₄)[1]

  • Solvent: Methanol/Water (1:1)[1]

Protocol:

  • Dissolve 3-nitrothioanisole (10 mmol) in MeOH (30 mL).

  • Add a solution of NaIO₄ (11 mmol, 1.1 equiv) in water (30 mL) dropwise at 0°C.

  • Allow the slurry to warm to Room Temperature (RT) and stir for 12 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). Sulfoxide is significantly more polar than the sulfide.

  • Workup: Filter off the precipitated sodium iodate (NaIO₃). Extract the filtrate with Dichloromethane (DCM) (3 x 20 mL).

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Yield Expectation: 85-95% (Pale yellow solid).

Step 2: NH-Transfer to Form 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Objective: Stereospecific transfer of NH to the sulfoxide.[5]

Reagents:

  • Methyl 3-nitrophenyl sulfoxide (from Step 1)[1]

  • (Diacetoxyiodo)benzene (PIDA) (1.5 equiv)[1]

  • Ammonium Carbamate (NH₂CO₂NH₄) (2.0 equiv)[1][2]

  • Solvent: Methanol (anhydrous)

Detailed Methodology:

  • Setup: Charge a round-bottom flask with Methyl 3-nitrophenyl sulfoxide (1.0 equiv) and Methanol (0.2 M concentration).

  • Reagent Addition: Add Ammonium Carbamate (2.0 equiv) in one portion.

  • Oxidant Addition: Add PIDA (1.5 equiv) portion-wise over 5 minutes.

    • Note: The reaction is slightly exothermic. Ensure adequate stirring.

  • Reaction: Stir at RT for 2–4 hours.

    • Observation: The solution typically turns yellow.[3]

    • Mechanistic Insight: The reaction proceeds via an iodonitrene or iminoiodinane intermediate generated in situ. The electron-withdrawing nitro group may slow the nucleophilic attack of the sulfoxide compared to unsubstituted substrates; extend time to 6h if conversion is incomplete.[1]

  • Quench: Remove solvent under reduced pressure.

  • Purification: The residue contains the product, iodobenzene, and acetic acid/salts.

    • Redissolve in DCM and wash with saturated NaHCO₃ (to remove acetic acid).

    • Wash with brine, dry over Na₂SO₄.

    • Column Chromatography: Elute with DCM:MeOH (95:5). The free NH-sulfoximine is polar.[1]

Data Summary Table:

ParameterSpecificationNotes
Stoichiometry 1.0 Sulfoxide : 1.5 PIDA : 2.0 CarbamateExcess carbamate ensures N-source availability.[1]
Temperature 20–25 °CHeating >50°C may degrade PIDA.
Time 2–6 HoursMonitor by TLC/LCMS.
Expected Yield 75–88%High efficiency despite EWG (-NO₂).[1]
Appearance Off-white to pale yellow solidCrystalline.[1]

Part 3: Mechanistic Validation

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a free nitrene in the bulk solution but rather through a hypervalent iodine species.

MechanismReagentsPIDA + NH2CO2NH4Intermediate1Iminoiodinane(PhI=NH)Reagents->Intermediate1- 2 AcOH- CO2TransitionActivated Complex[PhI-N-S(O)R]+Intermediate1->Transition+ Sulfoxide(Nu: Attack)ProductNH-Sulfoximine+ PhI + AcOHTransition->ProductReductive Elimination

Figure 2: Mechanistic pathway of PIDA-mediated imination.[1] The sulfoxide sulfur acts as a nucleophile attacking the electrophilic nitrogen of the iminoiodinane.[1]

Critical Insight: Because the mechanism relies on the nucleophilicity of the sulfoxide sulfur, the 3-nitro group (electron-withdrawing) slightly deactivates the sulfur.[1] This is why PIDA (a strong oxidant) is preferred over milder reagents like MSH (O-mesitylenesulfonylhydroxylamine) for this specific substrate.[1]

Part 4: Characterization & Quality Control

To validate the synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene, compare analytical data against these standard values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region: Look for the characteristic 1,3-disubstituted pattern.[1]

    • δ 8.75 (t, 1H, H-2): Deshielded by both NO₂ and Sulfoximine.[1]

    • δ 8.45 (d, 1H, H-4): Ortho to NO₂.[1]

    • δ 8.25 (d, 1H, H-6): Ortho to Sulfoximine.[1]

    • δ 7.80 (t, 1H, H-5): Meta proton.[1]

  • Methyl Group:

    • δ 3.20–3.25 (s, 3H, S-CH₃): Characteristic singlet.[1]

  • NH Proton:

    • δ 2.80–3.50 (broad s, 1H): Exchangeable. Often invisible in wet solvents.

Infrared Spectroscopy (IR)[1]
  • NH Stretch: ~3280 cm⁻¹ (Broad, weak).

  • NO₂ Stretch: ~1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • S=N Stretch: ~1220 cm⁻¹ (Characteristic of sulfoximines).

  • S=O Stretch: ~1050 cm⁻¹.

Mass Spectrometry (ESI-MS)[1][7]
  • Target Mass: 216.02 Da (C₇H₈N₂O₃S).

  • Observed: [M+H]⁺ = 217.0.

Part 5: Safety & Handling

  • Explosion Hazard (Nitro Compounds): While 3-nitrothioanisole is stable, all nitroaromatics possess high energy.[1] Avoid heating the dry solid above 100°C.

  • Hypervalent Iodine (PIDA): PIDA is an oxidant.[5] Do not mix with strong reducing agents. The byproduct, iodobenzene, is toxic and must be removed completely during chromatography.

  • Ammonium Carbamate: Releases ammonia and CO₂ upon heating. Use in a well-ventilated hood.[1]

References

  • Bull, J. A., & Luisi, R. (2016).[4][6] "Synthesis of NH-Sulfoximines from Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene." Chemistry – A European Journal.

  • Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition.

  • Okamura, H., & Bolm, C. (2004).[2] "Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines." Organic Letters.

  • Zenzola, M., et al. (2016). "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides." ChemistryOpen.

  • Cram, D. J., et al. (1970). "Syntheses and properties of N-substituted sulfoximines." Journal of the American Chemical Society.

Physicochemical Properties & Synthetic Utility of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and applications of 1-(S-methylsulfonimidoyl)-3-nitrobenzene (also referred to as S-methyl-S-(3-nitrophenyl)sulfoximine).

A Technical Guide for Drug Discovery & Development

Executive Summary

1-(S-methylsulfonimidoyl)-3-nitrobenzene represents a critical intermediate in the synthesis of next-generation kinase inhibitors and bioactive small molecules. Belonging to the sulfoximine class—mono-aza bioisosteres of sulfones—this molecule offers unique physicochemical advantages over its sulfone and sulfonamide counterparts.

The sulfoximine moiety (


) introduces a chiral center at the sulfur atom and provides an additional vector for hydrogen bonding, significantly altering the solubility and metabolic profile compared to the corresponding sulfone. This guide explores its molecular architecture, stability, and a validated protocol for its synthesis and application.

Molecular Architecture & Electronic Profile

Structural Configuration

The molecule consists of a benzene ring substituted at the meta (3-) position with a nitro group (


) and at the 1-position with an S-methylsulfonimidoyl group.
  • Chirality: The sulfur atom is a stable stereogenic center, existing as a pair of enantiomers (R/S). Unlike nitrogen inversion in amines, the barrier for sulfur inversion is high (

    
    ), rendering the enantiomers configurationally stable at physiological temperatures.
    
  • Electronic Effects: The 3-nitro group is a strong electron-withdrawing group (EWG). Through induction (

    
    ) and resonance (
    
    
    
    ), it decreases the electron density on the benzene ring. This withdrawal extends to the sulfoximine nitrogen, increasing the acidity of the
    
    
    proton compared to the unsubstituted phenyl analog.
Hydrogen Bonding Potential

Unlike the achiral sulfone (


), the sulfoximine group is a dual-function hydrogen bond pharmacophore :
  • H-Bond Donor (HBD): The

    
     proton.
    
  • H-Bond Acceptor (HBA): The sulfoximine oxygen (

    
    ) and the nitrogen lone pair.
    

Physicochemical Profile

The following data synthesizes experimental trends from sulfoximine structure-activity relationships (SAR) to characterize the 3-nitro derivative.

Table 1: Key Physicochemical Parameters[1][2]
PropertyValue / CharacteristicContext & Implications
Molecular Formula

MW: 200.21 g/mol
Physical State Solid (Crystalline)Expected MP:

(Est.)*
Solubility High (DMSO, MeOH, DCM)Significantly more soluble in water than the corresponding sulfone due to H-bonding.
Lipophilicity (

)

Lower than sulfone analog (

).[1] Ideal for lowering lipophilicity in lead optimization.
Acidity (

of NH)

(in DMSO)
The 3-nitro group increases acidity vs. phenyl sulfoximine (

).
Basicity (

of

)

(in

)
Weakly basic. Protonation occurs only under strongly acidic conditions.
Stability HighResistant to hydrolysis; thermally stable up to

.

*Note: While unsubstituted S-methyl-S-phenylsulfoximine melts at


, the 3-nitro substituent significantly raises the lattice energy, leading to a solid state at room temperature.
Solubility & Lipophilicity

The introduction of the sulfoximine nitrogen lowers the


 by approximately 0.5–1.0 units compared to the sulfone. This "solubility boost" is a primary driver for its adoption in medicinal chemistry, allowing for improved oral bioavailability without sacrificing metabolic stability.

Validated Synthesis Protocol (Self-Validating System)

The most robust route to 1-(S-methylsulfonimidoyl)-3-nitrobenzene avoids the use of hazardous hydrazoic acid (Schmidt reaction) in favor of a hypervalent iodine-mediated imination.

Diagram 1: Synthesis Pathway

Synthesis Start 3-Nitrothioanisole (Sulfide) Step1 Oxidation (NaIO4 or mCPBA) Start->Step1 Inter 3-Nitrophenyl Methyl Sulfoxide Step1->Inter Yield: >90% Step2 Imination (PhI(OAc)2 / NH2CO2NH4) Inter->Step2 Product 1-(S-methylsulfonimidoyl)- 3-nitrobenzene Step2->Product Yield: 75-85% Retains Configuration Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Product->Reduction Optional Derivatization Aniline 3-(S-methylsulfonimidoyl)- aniline Reduction->Aniline

Caption: Step-wise synthesis from sulfide precursor to sulfoximine and optional reduction to aniline.

Protocol: Imination of Sulfoxide

Prerequisite: Convert 3-nitrothioanisole to 3-nitrophenyl methyl sulfoxide using standard


 oxidation (0°C to RT in 

).

Step-by-Step Imination:

  • Reagents:

    • Substrate: 3-Nitrophenyl methyl sulfoxide (1.0 equiv).

    • Nitrogen Source: Ammonium carbamate (

      
      ) (1.5 equiv).
      
    • Oxidant: (Diacetoxyiodo)benzene (

      
      ) (1.5 equiv).
      
    • Solvent: Methanol (

      
      ) (0.2 M concentration).
      
  • Procedure:

    • Charge a round-bottom flask with the sulfoxide and ammonium carbamate in

      
      .
      
    • Add

      
       portion-wise over 10 minutes at room temperature.
      
    • Stir the reaction mixture at room temperature for 2–4 hours. Monitor by TLC (DCM/MeOH 95:5). The sulfoximine is more polar than the sulfoxide.

  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Dry organic layers over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (Gradient: 0%

      
       5% MeOH in DCM).
      
Validation Checkpoints (QC)
  • 
     NMR (DMSO-
    
    
    
    ):
    • Methyl Group: Look for a singlet at

      
      . (Note: Sulfoxide methyl is usually 
      
      
      
      ; the shift downfield confirms imination).
    • NH Proton: Broad singlet at

      
       (exchangeable with 
      
      
      
      ).
  • IR Spectroscopy:

    • Diagnostic bands at

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).

Reactivity & Applications

N-Functionalization

The free


 of the sulfoximine is a versatile nucleophile.
  • Alkylation: Can be alkylated using alkyl halides and a mild base (

    
    ) in acetone/acetonitrile.
    
  • Arylation: Palladium-catalyzed or Copper-mediated cross-coupling (Chan-Lam) allows the introduction of aryl groups on the nitrogen, modulating the

    
     and lipophilicity further.
    
Nitro Reduction

The 3-nitro group serves as a "masked" aniline.

  • Protocol: Hydrogenation (

    
    , 
    
    
    
    ) or Iron reduction (
    
    
    ,
    
    
    ,
    
    
    ) cleanly converts the nitro group to an amine without affecting the sulfoximine moiety.
  • Utility: The resulting 3-(S-methylsulfonimidoyl)aniline is a premium building block for amide coupling in kinase inhibitor synthesis (e.g., targeting CDK, PAN-E).

Diagram 2: Reactivity Logic

Reactivity Center 1-(S-methylsulfonimidoyl)- 3-nitrobenzene Acidic Acidity (NH) pKa ~21.5 Center->Acidic Deprotonation (NaH/K2CO3) Nucleophilic N-Nucleophilicity (Alkylation/Arylation) Center->Nucleophilic R-X / Ar-B(OH)2 Reduction Nitro Reduction (-> Aniline) Center->Reduction H2/Pd-C Outcome1 N-Functionalized Sulfoximines Nucleophilic->Outcome1 Outcome2 Bioactive Scaffolds Reduction->Outcome2

Caption: Decision tree for chemical modification of the core scaffold.

References

  • Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 52(36), 9399–9408. Link

  • Frings, M., et al. (2015). "Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical Properties and Synthetic Approaches." European Journal of Medicinal Chemistry, 93, 156-170. Link

  • Okamura, H., & Bolm, C. (2004). "Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Preparation of N-Unsubstituted Sulfoximines." Organic Letters, 6(8), 1305–1307. Link

  • Anselmi, E., et al. (2024).[2] "Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity." Chemistry – A European Journal, 31(1).[2] Link

Sources

Technical Guide: Synthesis and Characterization of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(S-methylsulfonimidoyl)-3-nitrobenzene (IUPAC: S-Methyl-S-(3-nitrophenyl)sulfoximine) is a critical pharmacophore intermediate, primarily utilized in the synthesis of pan-CDK inhibitors such as Roniciclib (BAY 1000394) .

Unlike traditional sulfones (


), the sulfoximine moiety (

) offers a chemically stable, chiral center that improves aqueous solubility and metabolic stability while acting as a bioisostere. This guide details the technical specifications, validated synthesis protocols, and safety considerations for generating this intermediate from commercially available precursors.

Compound Identity & Strategic Value

Chemical Identification

This molecule is the nitro-precursor to the widely cited aniline intermediate used in drug discovery.

FeatureDetails
Common Name 3-Nitrophenyl methyl sulfoximine
IUPAC Name 1-(S-methylsulfonimidoyl)-3-nitrobenzene
Structure Ph(3-NO₂)-S(=O)(=NH)-Me
Molecular Formula C₇H₈N₂O₃S
Molecular Weight 198.20 g/mol
Key Precursor CAS 35056-26-3 (Methyl 3-nitrophenyl sulfoxide)
Target Product CAS 800401-67-4 (Racemic) / 1260609-77-5 (Corresponding Aniline)
Chirality Chiral at Sulfur (Stable enantiomers)
Pharmacophore Significance

The transition from a sulfone to a sulfoximine introduces a hydrogen bond donor/acceptor (the NH group) and an additional vector for substitution.[1]

  • Solubility: Sulfoximines generally exhibit higher water solubility than their sulfone counterparts due to the basic nitrogen.

  • Metabolic Stability: The group is highly resistant to oxidative metabolism.

  • Target: Used in the synthesis of Roniciclib (CDK1/2/4/9 inhibitor) and Atuveciclib (P-TEFb inhibitor).

Synthetic Pathway (Logic & Causality)

The synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene follows a sequential oxidation and imidation pathway. The choice of the Bull-Luisi Protocol (Ammonium Carbamate/Hypervalent Iodine) is recommended over the traditional Sodium Azide/Sulfuric Acid route due to superior safety profiles and higher yields.

Reaction Workflow Diagram

SynthesisWorkflow Sulfide Methyl 3-nitrophenyl sulfide (CAS 619-74-9) Sulfoxide Methyl 3-nitrophenyl sulfoxide (CAS 35056-26-3) Sulfide->Sulfoxide Oxidation (NaIO4 or H2O2) Intermediate Iodonitrene Intermediate Sulfoxide->Intermediate PhI(OAc)2 MeOH Sulfoximine 1-(S-methylsulfonimidoyl)- 3-nitrobenzene (Target) Intermediate->Sulfoximine NH2CO2NH4 (NH Transfer) Aniline 3-(S-methylsulfonimidoyl)aniline (Drug Precursor) Sulfoximine->Aniline Reduction (H2/Pd-C or Fe/NH4Cl)

Figure 1: Step-wise synthesis from sulfide precursor to the active aniline building block.[1][2][3]

Detailed Experimental Protocol

Step 1: Oxidation to Sulfoxide

If starting from Methyl 3-nitrophenyl sulfide (CAS 619-74-9).

  • Reagents: Sodium Periodate (

    
    ), Water, Methanol.
    
  • Logic:

    
     is preferred over mCPBA to prevent over-oxidation to the sulfone (
    
    
    
    ).
  • Procedure: Stir sulfide (1.0 eq) with

    
     (1.1 eq) in MeOH:H₂O (1:1) at 0°C to RT for 4 hours. Extract with DCM.
    
Step 2: Imidation (The Bull-Luisi Method)

This is the critical step to install the nitrogen on the sulfur center.

  • Reagents:

    • Methyl 3-nitrophenyl sulfoxide (1.0 eq)

    • Ammonium Carbamate (

      
      ) (4.0 eq)[4]
      
    • (Diacetoxyiodo)benzene (

      
      ) (3.0 eq)[4]
      
    • Solvent: Methanol (0.2 M concentration)

  • Mechanism: The hypervalent iodine species generates an electrophilic nitrene equivalent in situ from the ammonium source, which attacks the sulfoxide.

  • Protocol:

    • Charge a round-bottom flask with the sulfoxide and Methanol.[4]

    • Add

      
       in one portion.
      
    • Add Ammonium Carbamate slowly (over 10 mins) to control slight effervescence.

    • Critical Control Point: Perform in an open flask (or vented vessel) to allow

      
       escape.
      
    • Stir at 25°C for 1–2 hours. Reaction turns yellow.[4]

    • Workup: Remove solvent under vacuum. Dissolve residue in EtOAc. Wash with saturated

      
       (to remove acetic acid) and brine.
      
    • Purification: Flash chromatography (EtOAc/Heptane). The sulfoximine is significantly more polar than the sulfoxide.

Step 3: Reduction to Aniline (Optional)

If the goal is the Roniciclib intermediate.

  • Reagents: Iron powder, Ammonium Chloride, Ethanol/Water.

  • Protocol: Reflux the nitro-sulfoximine with Fe (5 eq) and

    
     (5 eq) in EtOH/H₂O (4:1) for 2 hours. Filter through Celite.
    

Analytical Characterization

To validate the synthesis, compare spectral data against these expected parameters.

ParameterExpected Value / Observation
Physical State Off-white to pale yellow solid
¹H NMR (DMSO-d₆)

3.20 (s, 3H, Me), 4.50 (s, br, 1H, NH), 7.8-8.5 (m, 4H, Ar-H)
IR Spectroscopy ~1220 cm⁻¹ (

), ~3280 cm⁻¹ (

stretch), ~1530/1350 cm⁻¹ (

)
Mass Spectrometry

TLC Behavior More polar than sulfoxide; stains with Ninhydrin (faint) or KMnO₄

Safety & Handling

  • Hypervalent Iodine:

    
     is an oxidant.[4] While stable, it should not be heated in closed systems with oxidizable solvents.
    
  • Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the neat residue at high temperatures.

  • Ammonium Carbamate: releases Ammonia and

    
    . Use in a fume hood.
    

References

  • Bull, J. A., & Luisi, R. (2016). "Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene." Organic Syntheses, 96, 186-205.

  • Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 52(36), 9399-9408. (Discusses Roniciclib discovery).

  • Frings, M., et al. (2017). "Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery." ChemMedChem, 12(7), 487-501.

  • PubChem Compound Summary. "Methyl 3-nitrophenyl sulfoxide (Precursor)."

Sources

Computational Profiling of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for In Silico Characterization[1]

Executive Summary

This technical guide outlines the computational modeling strategy for 1-(S-methylsulfonimidoyl)-3-nitrobenzene , a molecule that represents a critical intersection in medicinal chemistry: the bioisosteric replacement of a sulfone with a sulfoximine within an electron-deficient nitroaromatic scaffold.[1]

For drug development professionals, this molecule presents two distinct modeling challenges:

  • The Sulfoximine Moiety: A hypervalent, chiral sulfur center (

    
    ) that requires specific quantum mechanical treatments to accurately predict geometry and hydrogen bonding capacity.
    
  • The Nitro Group: A strong electron-withdrawing group (EWG) that significantly alters the pKa of the sulfoximine nitrogen and introduces specific toxicity risks (nitroreduction) that must be quantified in silico.

Part 1: Structural Basis & Quantum Mechanical Protocols

The core of modeling this molecule lies in accurately representing the hypervalent sulfur-nitrogen bond (


) and the stereochemistry at the sulfur atom. Standard force fields (e.g., MMFF94) often poorly parameterize the sulfoximine geometry.
1.1 Chirality and Conformational Analysis

The sulfur atom in the S-methylsulfonimidoyl group is stereogenic. Unlike sulfonamides (achiral) or sulfones (achiral), this molecule exists as a pair of enantiomers: (


)  and (

)
.
  • Directive: You must model both enantiomers explicitly. In a biological context, these will interact differently with chiral protein pockets.

  • Barrier to Inversion: The barrier to inversion at the sulfur center is high (>30 kcal/mol), meaning the enantiomers are configurationally stable under physiological conditions. Do not model this as a rapidly interconverting mixture.

1.2 The DFT Protocol (Gold Standard)

To obtain reliable geometries and electrostatic potentials (ESP), Density Functional Theory (DFT) is required. The hypervalency of sulfur necessitates the inclusion of polarization functions in the basis set.

Recommended Level of Theory:

  • Functional:

    
    B97X-D or B3LYP-D3(BJ). Reasoning: The "-D" (dispersion) correction is critical for accurate non-covalent interaction energies involving the polarizable sulfur and the nitro group.
    
  • Basis Set: 6-311+G(2d,p). Reasoning: Diffuse functions (+) are mandatory for the nitro group (anion-like character on oxygens) and the sulfoximine nitrogen lone pair.

  • Solvation: SMD (Solvation Model based on Density) in Water (

    
    ) and Octanol (
    
    
    
    ).
1.3 QM Workflow Visualization

The following diagram illustrates the mandatory workflow to generate valid starting structures for docking or ADMET prediction.

QM_Workflow Start 2D Structure (S-methylsulfonimidoyl-3-nitrobenzene) Chiral_Split Generate Enantiomers (Rs) and (Ss) Start->Chiral_Split Conf_Search Conformational Search (Monte Carlo / MMFF94) Chiral_Split->Conf_Search Separate streams DFT_Opt DFT Optimization (wB97X-D/6-311+G**) Conf_Search->DFT_Opt Lowest E conformers Freq_Calc Frequency Calculation (Verify 0 Imaginary Freqs) DFT_Opt->Freq_Calc Freq_Calc->DFT_Opt Imaginary Freq? Restart ESP_Gen Generate ESP & RESP Charges Freq_Calc->ESP_Gen Valid Minima

Caption: Step-by-step Quantum Mechanical workflow for parameterizing the chiral sulfoximine core.

Part 2: Physicochemical Profiling (The Bioisostere Advantage)

The primary motivation for using a sulfoximine is to improve physicochemical properties compared to a sulfone.[1]

2.1 Acidity (pKa) Prediction

This is the most critical parameter. The free NH of a standard sulfoximine has a pKa


 24 (DMSO). However, the 3-nitro group  is strongly electron-withdrawing (

).[1] This will stabilize the conjugate base, significantly lowering the pKa of the NH group, potentially making it a hydrogen bond donor and a weak acid under physiological conditions.

Protocol for pKa Calculation: Do not rely on rapid empirical predictors (e.g., ChemDraw) for this specific electronic environment. Use a Thermodynamic Cycle approach:

  • Calculate

    
     and 
    
    
    
    .
  • Calculate solvation free energies

    
     and 
    
    
    
    using SMD/M06-2X.[1]
  • Combine to find

    
     and convert to pKa (
    
    
    
    ).
2.2 Hydrogen Bonding Matrix

The sulfoximine offers a unique H-bond profile compared to the sulfone analog.

FeatureSulfone (

)
Sulfoximine (

)
Impact on Binding
H-Bond Acceptor 2 (Oxygens)1 (Oxygen) + 1 (Nitrogen)The N is a stronger acceptor than sulfone O.
H-Bond Donor 01 (NH)Critical Difference. Allows interaction with backbone carbonyls.
Vectorality Planar/TetrahedralTetrahedral (

N)
The NH vector is roughly

relative to the S=O.
Part 3: ADMET & Toxicology Assessment

The presence of the nitro group requires a rigorous safety assessment. Nitroaromatics are often flagged as "structural alerts" for mutagenicity (Ames positive) due to metabolic reduction.

3.1 The Nitro-Reduction Risk

Metabolic enzymes (nitroreductases) can reduce the


 group to a hydroxylamine (

) and subsequently to an amine (

). The hydroxylamine intermediate is often responsible for DNA alkylation.

In Silico Proxy: LUMO Energy There is a correlation between the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the reduction potential of nitroaromatics.

  • Lower LUMO Energy = Easier to reduce = Higher risk of mutagenicity.[1]

  • Threshold: If

    
     eV (at B3LYP/6-31G*), the compound is at high risk for rapid metabolic reduction.
    
3.2 Metabolic Stability (Sulfoximine)

The sulfoximine group itself is generally metabolically stable.[1] Unlike sulfides, it is already oxidized. Unlike sulfonamides, it is resistant to hydrolysis. However, the S-methyl group is a potential site for oxidative demethylation (via CYP450), though this is slow compared to N-dealkylation.

3.3 Toxicity Assessment Workflow

Use the following logic to screen the compound before synthesis.

Tox_Assessment Input 1-(S-methyl...)-3-nitrobenzene LUMO_Calc Calc LUMO Energy (DFT) Input->LUMO_Calc Decision LUMO < -3.0 eV? LUMO_Calc->Decision High_Risk High Risk: Nitroreduction Decision->High_Risk Yes Low_Risk Low Risk: Proceed to Ames Model Decision->Low_Risk No QSAR QSAR (Derek/Sarah) Mutagenicity Prediction High_Risk->QSAR Flag Alert Low_Risk->QSAR

Caption: Logic flow for assessing nitro-aromatic specific toxicity risks.

Part 4: References & Grounding

The protocols defined above are grounded in established computational medicinal chemistry methodologies.

  • Sulfoximines in Medicinal Chemistry:

    • Source: Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition.

    • Relevance: Establishes the sulfoximine as a stable, polar bioisostere for sulfones.[2]

    • Link:[Link]

  • pKa Calculation Protocols:

    • Source: Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts.

    • Relevance: Validates the thermodynamic cycle approach over direct empirical prediction for novel electronic systems.

    • Link:[Link]

  • Nitroaromatic Toxicity Modeling:

    • Source: Debnath, A. K., et al. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Journal of Medicinal Chemistry.

    • Relevance: Establishes the correlation between LUMO energy/hydrophobicity and Ames mutagenicity in nitro compounds.

    • Link:[Link]

  • DFT Functionals for Sulfur:

    • Source: Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics.

    • Relevance: Supports the use of dispersion-corrected functionals (like wB97X-D or B3LYP-D3) for hypervalent sulfur systems.[1]

    • Link:[Link]

Sources

Technical Guide: Predicted NMR Spectroscopy of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(S-methylsulfonimidoyl)-3-nitrobenzene Molecular Formula: C₇H₈N₂O₃S Molecular Weight: 200.21 g/mol Class: Aromatic Sulfoximine (Bioisostere of Sulfone/Sulfonamide)[1][2]

This guide provides a high-fidelity prediction of the Nuclear Magnetic Resonance (NMR) spectra for 1-(S-methylsulfonimidoyl)-3-nitrobenzene. Sulfoximines are increasingly critical in medicinal chemistry as "chemical chameleons," offering greater solubility and metabolic stability compared to their sulfone analogs. This specific scaffold combines the electron-withdrawing nitro group with the chiral, chemically versatile sulfonimidoyl moiety.

The data below synthesizes established substituent effects, Hammett parameters, and empirical data from analogous sulfoximine derivatives.

Part 1: Structural Analysis & Electronic Environment

To accurately predict the NMR shifts, we must analyze the electronic push-pull mechanisms within the molecule.

  • The Aromatic Core: The benzene ring is 1,3-disubstituted (meta).

  • Substituent 1 (-NO₂): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1] It severely deshields ortho and para protons.

  • Substituent 2 (-S(O)(NH)CH₃): The sulfonimidoyl group is also a strong EWG, primarily via induction (-I) and field effects.[1] It is structurally similar to a sulfone but contains a basic nitrogen atom (NH), making it a hydrogen bond donor/acceptor.

  • Chirality: The sulfur atom is a stereogenic center. In an achiral environment, the enantiomers are magnetically equivalent. However, the presence of the chiral sulfur renders the aromatic ring protons diastereotopic in principle, though this effect is negligible without a second chiral center.

DOT Diagram: Structural Connectivity & Electronic Effects

G Core Benzene Ring (1,3-Disubstituted) NO2 Nitro Group (-NO2) Pos: 3 Effect: Strong Deshielding (-M, -I) Core->NO2 Substituent Sulf Sulfonimidoyl (-S(O)(NH)Me) Pos: 1 Effect: Deshielding (-I) Chiral Center Core->Sulf Substituent H5 H5 Proton Least Deshielded (Meta to both) Core->H5 H2 H2 Proton Most Deshielded (Between 2 EWGs) NO2->H2 Synergistic Deshielding Sulf->H2 Synergistic Deshielding

Caption: Structural logic dictating chemical shift values. Note the synergistic deshielding on H2.

Part 2: Predicted ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is recommended over CDCl₃ to stabilize the NH proton via hydrogen bonding, resulting in a sharper, more distinct signal.

Chemical Shift Table[3][4][5][6]
PositionProton TypeShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Logic
H2 Ar-H8.75 – 8.85 t / ddJ ~ 2.01HMost deshielded; located between two strong EWGs (NO₂ and Sulfoximine).[1]
H4 Ar-H8.45 – 8.55 dddJ ~ 8.2, 2.0, 1.01HOrtho to NO₂, Para to Sulfoximine. Strongly deshielded by NO₂ anisotropy.
H6 Ar-H8.25 – 8.35 dddJ ~ 7.9, 1.8, 1.01HOrtho to Sulfoximine, Para to NO₂. Deshielded, but slightly less than H4.
H5 Ar-H7.85 – 7.95 t (apparent)J ~ 8.01HMeta to both substituents.[1] Least deshielded aromatic proton.
NH N-H4.00 – 4.50 Broad sN/A1HExchangeable. Shift varies with concentration/dryness. Downfield in DMSO vs CDCl₃ (~2.8).
Me S-CH₃3.20 – 3.25 sN/A3HCharacteristic methyl singlet on an oxidized sulfur atom.[1]
Detailed Splitting Analysis[1]
  • H2 (The "Isolated" Proton): Appears as a triplet (t) or doublet of doublets (dd) with small meta-coupling constants (J ≈ 1.8–2.2 Hz) to H4 and H6.[1]

  • H5 (The "Backbone" Proton): Appears as a triplet (t) due to two large ortho-couplings (J ≈ 8 Hz) to H4 and H6.[1]

  • Methyl Group: A sharp singlet. Unlike sulfoxides, the sulfoximine nitrogen does not typically cause splitting unless coupled to a proton on the nitrogen (rarely seen as splitting in standard solvents due to exchange).

Part 3: Predicted ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The ¹³C spectrum will display 7 distinct signals (5 aromatic, 1 methyl, 0 solvent overlap expected).

Carbon TypeShift (δ, ppm)IntensityAssignment Logic
C-NO₂ (C3) 148.5 Weak (quat)Ipso carbon attached to Nitro.[1] Strongly deshielded but low intensity due to lack of NOE.
C-S (C1) 143.0 Weak (quat)Ipso carbon attached to Sulfoximine.[1]
C-H (C6) 132.5 StrongOrtho to Sulfoximine.
C-H (C5) 131.0 StrongMeta to both (Resonance node).
C-H (C2) 127.5 StrongBetween substituents.
C-H (C4) 125.5 StrongOrtho to Nitro.
S-CH₃ 44.5 StrongMethyl carbon on high-oxidation state sulfur.[1]

Part 4: Experimental Validation Protocol (Self-Validating System)

To ensure the integrity of the spectral data, the compound must be synthesized and validated using a "Self-Validating" workflow. This eliminates ambiguity regarding the oxidation state (sulfide vs. sulfoxide vs. sulfoximine).

Synthesis Route: Imination of Sulfide
  • Precursor: Methyl (3-nitrophenyl) sulfide.[1]

  • Reagents: (Diacetoxyiodo)benzene (PIDA) and Ammonium Carbamate.[1]

  • Solvent: Methanol (MeOH).

  • Mechanism: Oxidative imination.

Validation Workflow (DOT Diagram)

Validation Start Crude Product Step1 1H NMR (DMSO-d6) Check Methyl Region Start->Step1 Decision1 Methyl at 3.2 ppm? Step1->Decision1 Step2 D2O Shake Test Decision1->Step2 Yes Fail Re-purify / Check Oxidation Decision1->Fail No (Sulfide ~2.5, Sulfoxide ~2.7) Result2 NH Signal (4.0 ppm) Disappears? Step2->Result2 Step3 IR Spectroscopy Result2->Step3 Yes Result2->Fail No Final Confirmed Structure: Sulfoximine Step3->Final Observe S=N (~1220 cm-1) & NO2 (~1530/1350 cm-1)

Caption: Step-by-step logic to distinguish the target from sulfide/sulfoxide impurities.

Critical Checkpoints
  • The "Methyl Shift" Indicator:

    • Sulfide (-S-Me): ~2.5 ppm.[1]

    • Sulfoxide (-S(O)-Me): ~2.7–2.8 ppm.[1]

    • Sulfoximine (-S(O)(NH)-Me): ~3.2 ppm. [1]

    • If the methyl peak is below 3.0 ppm, the reaction is incomplete.

  • The D₂O Exchange:

    • Add 1-2 drops of D₂O to the NMR tube and shake.[1]

    • The broad singlet at ~4.0-4.5 ppm (NH) must disappear . If it remains, it is likely an impurity or non-exchangeable proton.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. [Link][1]

  • Frings, M., Bolm, C., et al. (2017). NH-Sulfoximination of Sulfides. Royal Society of Chemistry (RSC) Advances. [Link]

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison Chemistry. [Link][1]

  • PubChem. (2024). Compound Summary: 1-(methylsulfonyl)-3-nitrobenzene (Analogous Data).[1] National Library of Medicine. [Link]

Sources

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following technical guide details the projected synthesis, characterization, and potential applications of 1-(S-methylsulfonimidoyl)-3-nitrobenzene. As of the latest literature review, this specific molecule is not a commercially available compound, nor has its synthesis or characterization been explicitly reported. This document is a scientifically informed projection based on established principles of organic chemistry and the known properties of analogous sulfonimidoyl and nitroaromatic compounds, intended to guide researchers in the potential development and investigation of this novel chemical entity.

Introduction

The intersection of nitroaromatic and sulfonimidoyl chemistries presents a compelling frontier in the design of novel functional molecules. Nitroaromatic compounds are well-established as versatile intermediates in organic synthesis and as active moieties in various applications, including pharmaceuticals and materials science. The sulfonimidoyl group, a nitrogen-containing analogue of the sulfonyl group, offers a unique combination of stereogenic potential at the sulfur atom, hydrogen bonding capabilities, and tunable electronic properties, making it an increasingly attractive functional group in medicinal chemistry and drug design.[1][2] This guide provides a comprehensive technical overview of the hypothetical compound 1-(S-methylsulfonimidoyl)-3-nitrobenzene, from its conceptual synthesis to its potential applications and safety considerations.

Chemical Structure and Properties

Chemical Formula: C_7H_8N_2O_3S

Molecular Weight: 216.22 g/mol

Structure:

The chemical structure of 1-(S-methylsulfonimidoyl)-3-nitrobenzene features a central benzene ring substituted at the 1- and 3-positions with an S-methylsulfonimidoyl group and a nitro group, respectively. The S-methylsulfonimidoyl group introduces a chiral sulfur center, a key feature for potential applications in asymmetric synthesis and as a chiral probe.

Caption: Chemical structure of 1-(S-methylsulfonimidoyl)-3-nitrobenzene.

Predicted Properties:

PropertyPredicted ValueJustification
pKa 8-10The N-H proton of the sulfonimidoyl group is expected to be weakly acidic, with the exact value influenced by the electron-withdrawing nitro group. Acyl sulfonimidamides, a related class, exhibit pKa values in the range of 5.9-7.6.[3]
LogP 1.5 - 2.5The presence of polar nitro and sulfonimidoyl groups will decrease lipophilicity compared to nitrobenzene, but the overall molecule is expected to have moderate lipophilicity.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, alcohols).The polar functional groups will impart some water solubility, but the aromatic ring will limit it.
Appearance Likely a pale yellow solid at room temperature.Based on the properties of similar nitroaromatic compounds.

Proposed Synthesis Pathway

A plausible synthetic route to 1-(S-methylsulfonimidoyl)-3-nitrobenzene would likely involve a multi-step process starting from a readily available precursor. A potential pathway is outlined below, leveraging established methodologies for the formation of sulfonimidoyl halides and their subsequent conversion.[4]

G start 3-Nitroaniline step1 Diazotization (NaNO2, HCl) start->step1 step2 Sandmeyer Reaction (SO2, CuCl) step1->step2 intermediate1 3-Nitrobenzenesulfonyl chloride step2->intermediate1 step3 Reduction (e.g., Na2SO3) intermediate1->step3 intermediate2 Sodium 3-nitrobenzenesulfinate step3->intermediate2 step4 Chlorination/Amination (e.g., t-BuOCl, MeNH2) intermediate2->step4 product 1-(S-methylsulfonimidoyl)-3-nitrobenzene step4->product

Caption: Proposed synthetic workflow for 1-(S-methylsulfonimidoyl)-3-nitrobenzene.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride

  • Diazotization: To a stirred suspension of 3-nitroaniline in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: The resulting diazonium salt solution is slowly added to a saturated solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

  • Work-up: The reaction mixture is poured into ice water, and the precipitated 3-nitrobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of Sodium 3-nitrobenzenesulfinate

  • Reduction: 3-Nitrobenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., ethanol/water mixture) and treated with a reducing agent such as sodium sulfite. The reaction is heated to reflux until the starting material is consumed (monitored by TLC).

  • Isolation: The reaction mixture is cooled, and the precipitated sodium 3-nitrobenzenesulfinate is collected by filtration and washed with a cold solvent.

Step 3: Synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

  • Oxidative Amination: Sodium 3-nitrobenzenesulfinate is suspended in a suitable solvent (e.g., acetonitrile). Tert-butyl hypochlorite is added, followed by the addition of methylamine. This reaction is based on the synthesis of related sulfonimidoyl compounds.[4]

  • Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques.

TechniquePredicted Key Features
¹H NMR - Aromatic protons in the range of 7.5-8.5 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring. - A singlet for the S-methyl group around 2.5-3.5 ppm. - A broad singlet for the N-H proton, the chemical shift of which would be solvent-dependent.
¹³C NMR - Aromatic carbons in the range of 120-150 ppm. - A signal for the S-methyl carbon around 30-40 ppm.
IR (Infrared) Spectroscopy - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 and 1350 cm⁻¹. - N-H stretching vibration around 3200-3400 cm⁻¹. - S=O stretching vibration around 1200-1250 cm⁻¹.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the calculated molecular weight (216.22 g/mol ). - Characteristic fragmentation patterns involving the loss of the nitro group and cleavage of the sulfonimidoyl moiety.

Potential Research Applications

The unique structural features of 1-(S-methylsulfonimidoyl)-3-nitrobenzene suggest several promising avenues for research and development.

  • Medicinal Chemistry: The sulfonimidoyl group is considered a valuable bioisostere for the sulfonamide group, which is present in numerous drugs.[5][6] The introduction of a chiral center and an additional vector for hydrogen bonding could lead to novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. The nitroaromatic moiety is also a known pharmacophore in certain classes of drugs.

  • Asymmetric Synthesis: The chiral sulfur center could be exploited as a chiral auxiliary or a chiral ligand in asymmetric catalysis.

  • Chemical Biology: The nitro group can act as a bioreductive trigger in hypoxic environments, a characteristic of many solid tumors. This suggests potential applications in the development of hypoxia-activated prodrugs or imaging agents.

  • Materials Science: The polar nature of the molecule and its potential for hydrogen bonding could be of interest in the design of novel organic materials with specific electronic or optical properties.

Toxicological and Safety Considerations

As a novel, uncharacterized compound, 1-(S-methylsulfonimidoyl)-3-nitrobenzene should be handled with extreme caution. The following are predicted toxicological concerns based on its constituent functional groups:

  • Nitroaromatics: Many nitroaromatic compounds are known to be toxic and are potential mutagens or carcinogens. They can be absorbed through the skin and may cause methemoglobinemia.

  • Sulfonamides and Related Compounds: While many sulfonamide-based drugs are safe, some individuals exhibit allergic reactions. The toxicology of sulfonimidoyl compounds is not as extensively studied, warranting a cautious approach.

Recommended Safety Precautions:

  • All handling should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, must be worn.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • A thorough risk assessment should be conducted before commencing any synthetic work.

Conclusion

While 1-(S-methylsulfonimidoyl)-3-nitrobenzene remains a hypothetical molecule, its structure represents a fascinating convergence of functionality with significant potential in diverse scientific disciplines. This technical guide provides a scientifically grounded framework for its synthesis, characterization, and exploration. The inherent chirality of the sulfonimidoyl group, combined with the electronic properties of the nitroaromatic system, positions this compound as a promising target for future research endeavors in drug discovery, asymmetric catalysis, and materials science. It is our hope that this guide will inspire and facilitate the investigation of this and other novel sulfonimidoyl-containing molecules.

References

  • Mortenson, D. E., Brighty, G. J., Plate, L., & Kelly, J. W. (2017). “Inverse Drug Discovery” Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As... Journal of the American Chemical Society.
  • Mendonça Matos, P., & Stockman, R. A. (2020).
  • AZoLifeSciences. (2024, January 23). Revolutionizing Drug Discovery with Novel Sulfur Compound Synthesis.
  • ResearchGate. (n.d.). Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery | Request PDF.
  • ResearchGate. (n.d.).
  • PubMed. (2015, March 15). Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties.
  • ResearchGate. (n.d.). Sulfondiimidamides as new functional groups for synthetic and medicinal chemistry | Request PDF.
  • PMC. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
  • PMC. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry.
  • ResearchGate. (2015, September 28).
  • PubChemLite. (n.d.). 1-(methylsulfonyl)-3-nitrobenzene (C7H7NO4S).
  • Advanced ChemBlocks. (n.d.). 1-(Methylsulfonyl)-3-nitrobenzene.
  • PubChem. (n.d.). 1-Methyl-3-methylsulfanyl-5-nitrobenzene.
  • Spiral. (n.d.).
  • ResearchGate. (n.d.). Sulfonimidoyl and sulfamoyl fluorides prepared from the corresponding... | Download Scientific Diagram.
  • Engineered Science Publisher. (2026, January 5). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies.
  • PubMed. (2020, October 1). Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur-Fluorine Exchange (SuFEx) Reaction.
  • RSC Publishing. (2023, January 20). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry.
  • Journal of the American Chemical Society. (2022, June 21). Modular Two-Step Route to Sulfondiimidamides.
  • ChemRxiv. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2009, August 15). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines.
  • PubMed. (2013, September 15). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones.
  • PMC. (2022, March 30). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3).
  • NIST WebBook. (n.d.). Benzene, 1-methyl-3-nitro-.
  • ResearchGate. (n.d.). Synthesis of the target arene-linked bis(thieno[2,3-b]pyridine) hybrids 1b-1j.
  • MDPI. (2025, October 1). Synthesis of Imidazolium Salts Linked to a t-Butylcalix[1]arene Framework and the Isolation of Interesting By-Products.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

Sources

1-(S-methylsulfonimidoyl)-3-nitrobenzene IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Bioisosteric Utility, and Chemical Architecture

Executive Summary

The compound 1-(S-methylsulfonimidoyl)-3-nitrobenzene (commonly referred to as S-methyl-S-(3-nitrophenyl)sulfoximine) represents a critical scaffold in modern medicinal chemistry. As a stable, chiral aza-analog of the sulfone group, the sulfoximine moiety offers unique hydrogen-bonding capabilities and improved aqueous solubility while maintaining metabolic stability. This guide details the structural identity, bioisosteric rationale, and a validated, scalable synthetic protocol for this intermediate, emphasizing its role as a precursor to high-value aniline derivatives used in kinase inhibitor development.

Chemical Identity & Nomenclature[1][2]

The nomenclature for sulfoximines can be complex due to the chiral center at the sulfur atom and the variable substitution on the nitrogen.

AttributeDetail
Primary IUPAC Name (3-Nitrophenyl)(methyl)oxido-λ⁶-sulflylideneamine
Common Synonyms S-Methyl-S-(3-nitrophenyl)sulfoximine; 3-Nitrophenyl methyl sulfoximine; 1-(S-methylsulfonimidoyl)-3-nitrobenzene
Functional Group Sulfoximine (Aza-sulfone)
Molecular Formula C₇H₈N₂O₃S
Molecular Weight 200.21 g/mol
Chirality The sulfur atom is a stereogenic center.[1][2][3][4][5] The compound exists as a racemate (RS) unless enantioselective synthesis or chiral resolution is employed.
Key Structural Feature Contains a meta-nitro group (electron-withdrawing) and a methylsulfonimidoyl group (polar, H-bond donor/acceptor).
Bioisosteric Significance in Drug Design[8]

The transition from a sulfone (-SO₂-) to a sulfoximine (-SO(NH)-) is a strategic "chiral switch" in lead optimization.

2.1. Physicochemical Advantages
  • Solubility: The basic nitrogen in the sulfoximine group (

    
     for the conjugate acid) and the additional hydrogen bond donor (NH) significantly enhance aqueous solubility compared to the lipophilic sulfone.
    
  • Chirality: Unlike the achiral sulfone, the sulfoximine sulfur is chiral. This adds a vector for exploring chemical space, allowing for tighter binding interactions within a protein pocket.

  • Metabolic Stability: The sulfoximine group is generally stable against oxidative metabolism and hydrolysis, making it a robust pharmacophore.

2.2. Structural Comparison

The following diagram illustrates the steric and electronic relationship between the sulfone and the sulfoximine.

Bioisostere cluster_0 Conventional Scaffold cluster_1 Bioisostere Upgrade Sulfone Sulfone (-SO2-) Achiral H-Bond Acceptor Only Sulfoximine Sulfoximine (-SO(NH)-) Chiral (S*) H-Bond Donor & Acceptor Sulfone->Sulfoximine  N-atom Insertion  

Figure 1: Bioisosteric relationship between sulfone and sulfoximine functional groups.

Synthetic Methodologies

The synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene typically proceeds via the oxidative imination of the corresponding sulfide or sulfoxide.

3.1. Historical vs. Modern Approaches
  • Legacy Method (Hazardous): Reaction of sulfoxides with sodium azide (

    
    ) in concentrated sulfuric acid (Schmidt-like reaction). Critique: High explosion risk, harsh conditions, incompatible with sensitive functional groups.
    
  • Modern Method (Recommended): Metal-catalyzed or hypervalent iodine-mediated NH transfer. The use of (Diacetoxyiodo)benzene (PIDA) with Ammonium Carbamate is the current "gold standard" for bench-scale synthesis due to safety and operational simplicity.

3.2. Reaction Pathway

The synthesis begins with 3-nitrothioanisole (methyl 3-nitrophenyl sulfide), oxidizes it to the sulfoxide, and finally converts it to the sulfoximine.

Synthesis Sulfide Precursor 3-Nitrothioanisole Sulfoxide Intermediate 3-Nitrophenyl methyl sulfoxide Sulfide->Sulfoxide Step 1 Sulfoximine Target Product 1-(S-methylsulfonimidoyl)-3-nitrobenzene Sulfoxide->Sulfoximine Step 2 Oxidation Oxidation (mCPBA or H2O2) Oxidation->Sulfide Imination NH-Transfer PIDA, NH2CO2NH4 MeOH, 25°C Imination->Sulfoxide

Figure 2: Step-wise synthetic route from sulfide to sulfoximine via PIDA-mediated imination.

Validated Experimental Protocol

Objective: Synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene from 3-nitrophenyl methyl sulfoxide. Scale: 10 mmol (adaptable).

4.1. Reagents & Equipment[6]
  • Substrate: 3-Nitrophenyl methyl sulfoxide (1.85 g, 10 mmol).

  • Nitrogen Source: Ammonium carbamate (

    
    ) (1.5 equiv).
    
  • Oxidant: (Diacetoxyiodo)benzene (PIDA) (1.5 equiv).

  • Solvent: Methanol (MeOH), HPLC grade.[7]

  • Apparatus: 100 mL Round-bottom flask, magnetic stir bar, open-air setup (no inert atmosphere required).

4.2. Step-by-Step Methodology
  • Preparation: Charge the round-bottom flask with 3-nitrophenyl methyl sulfoxide (10 mmol) and Methanol (20 mL). Stir until fully dissolved.

  • Reagent Addition: Add Ammonium Carbamate (1.17 g, 15 mmol) in one portion.

  • Oxidant Addition: Add PIDA (4.83 g, 15 mmol) slowly over 5 minutes. Note: The reaction is slightly exothermic; a water bath may be used if scaling up >50 mmol.

  • Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The sulfoximine is typically more polar than the sulfoxide.

  • Quenching: Once conversion is complete, remove the solvent under reduced pressure (rotary evaporator) to obtain a crude oil/solid.

  • Work-up:

    • Redissolve the residue in Dichloromethane (DCM, 50 mL).

    • Wash with saturated aqueous

      
       (2 x 30 mL) to remove iodobenzene byproducts and acetic acid.
      
    • Dry the organic layer over anhydrous

      
      .
      
    • Filter and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel).

    • Eluent: Gradient of DCM -> 5% MeOH in DCM.

    • Yield: Typical isolated yields range from 85% to 95%.

4.3. Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    
     8.8 (t, 1H), 8.5 (d, 1H), 8.2 (d, 1H), 7.8 (t, 1H), 3.2 (s, 3H, Me), 2.8 (br s, 1H, NH).
    
  • ¹³C NMR: Signals corresponding to the nitro-substituted aromatic ring and the methyl group attached to the chiral sulfur.

  • MS (ESI):

    
    .
    
Safety & Handling
  • Nitro Compounds: 3-nitro derivatives are potential energetic precursors. While this specific intermediate is stable, avoid excessive heating (>100°C) during drying.

  • PIDA: An iodane reagent. It generates iodobenzene as a byproduct, which is toxic and should be disposed of in halogenated waste.

  • Ammonium Carbamate: Releases ammonia gas. Perform reactions in a well-ventilated fume hood.

References
  • Bull, J. A., et al. (2016). "Practical Synthesis of NH-Sulfoximines from Sulfoxides using Ammonium Carbamate." Journal of Organic Chemistry.

  • Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition.

  • Frings, M., et al. (2015). "Sulfoximines from Sulfides: One-Pot Synthesis." European Journal of Organic Chemistry.

  • PubChem Database. "Sulfoximine Functional Group Data." National Library of Medicine.

Sources

The Ascendant Role of the S-Methylsulfonimidoyl Group in Modern Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Functional Group

In the landscape of modern medicinal and synthetic chemistry, the quest for novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is perpetual. Among the rising stars in this domain is the S-methylsulfonimidoyl functional group. This sulfur(VI) moiety, characterized by a central sulfur atom double-bonded to both an oxygen and a nitrogen atom, and single-bonded to a methyl group and a variable substituent, has garnered significant attention. Its unique three-dimensional structure, coupled with its capacity for diverse chemical transformations, positions it as a valuable tool for researchers, scientists, and drug development professionals.[1][2]

This in-depth technical guide provides a comprehensive exploration of the core chemistry of the S-methylsulfonimidoyl functional group. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights into its synthesis, reactivity, and strategic applications, particularly as a bioisosteric replacement in drug design.

I. Synthesis of S-Methylsulfonimidoyl Compounds: Crafting the Core

The construction of the S-methylsulfonimidoyl moiety can be approached through several synthetic strategies, each with its own merits and considerations. The choice of a particular route is often dictated by the desired substitution pattern, stereochemical outcome, and the nature of the starting materials.

From Sulfonimidoyl Halides: A Convergent and Versatile Approach

A prevalent and highly adaptable method for the synthesis of S-methylsulfonimidoyl derivatives involves the use of sulfonimidoyl halides, particularly chlorides and fluorides, as key intermediates.[3] This approach allows for the late-stage introduction of the methyl group and other substituents, offering significant modularity.

Key Workflow:

G Sulfinamide Sulfinamide Sulfonimidoyl_Chloride Sulfonimidoyl_Chloride Sulfinamide->Sulfonimidoyl_Chloride Sulfonimidoyl_Chloride_2 Sulfonimidoyl Chloride S_Methylsulfonimidoyl_Compound S-Methylsulfonimidoyl Compound Sulfonimidoyl_Chloride_2->S_Methylsulfonimidoyl_Compound

Caption: Synthesis via Sulfonimidoyl Chlorides.

The initial step often involves the oxidative chlorination of a corresponding sulfinamide using reagents like tert-butyl hypochlorite (t-BuOCl) or N-chlorosuccinimide (NCS). This transformation proceeds with retention of configuration at the sulfur center, a crucial aspect for stereoselective syntheses.[3] The resulting sulfonimidoyl chloride is a versatile electrophile. Subsequent treatment with an organometallic methylating agent, such as methylmagnesium bromide (MeMgBr) or methyllithium, effects the nucleophilic substitution of the chloride to furnish the desired S-methylsulfonimidoyl compound.[4]

Expertise in Practice: The choice between sulfonimidoyl chlorides and the more recently popularized sulfonimidoyl fluorides often hinges on stability and reactivity. While chlorides are highly reactive, they can be prone to hydrolysis.[3] Sulfonimidoyl fluorides, key players in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, exhibit greater stability, making them more amenable to purification and handling.[3][5] The SuFEx approach, championed by Sharpless and coworkers, allows for the efficient and stereospecific conversion of sulfonimidoyl fluorides into a wide array of derivatives.[3][6]

Enantioselective Syntheses: Accessing Chiral Scaffolds

The tetrahedral geometry of the sulfur atom in the S-methylsulfonimidoyl group renders it a stereogenic center. The synthesis of enantioenriched S-methylsulfonimidoyl compounds is of paramount importance, as stereochemistry often plays a critical role in determining the biological activity of a molecule. Several catalytic enantioselective methods have been developed to address this challenge.[7][8]

Catalytic Asymmetric Approaches:

Catalyst TypeReactionKey Features
Chiral Lewis AcidsAsymmetric nucleophilic substitution of sulfonimidoyl chlorides.Achieves high enantioselectivity (up to 99% ee) in the formation of S(VI)-O bonds.[8]
Organocatalysts (e.g., Cinchona alkaloids)Dynamic kinetic resolution of racemic sulfonimidoyl chlorides.Provides access to enantioenriched sulfinimidate esters, which are versatile precursors.[7][9]
Isothiourea OrganocatalysisCovalent activation of racemic sulfonimidoyl chlorides.Enables highly enantioselective synthesis of S(VI)-chiral sulfonimidates.[7][9]

Experimental Protocol: Enantioselective Synthesis of a Sulfonimidate Ester Precursor

This protocol is a representative example of a catalytic asymmetric synthesis leading to a key intermediate for S-methylsulfonimidoyl compounds.

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the racemic sulfonimidoyl chloride (1.0 equiv.), the desired alcohol (1.2 equiv.), and a chiral organocatalyst (e.g., a cinchonidine derivative, 10 mol%).

  • Solvent and Base: Add a suitable aprotic solvent (e.g., dichloromethane or toluene) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched sulfonimidate ester.

  • Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

II. Reactivity of the S-Methylsulfonimidoyl Group: A Hub of Chemical Transformations

The S-methylsulfonimidoyl functional group is not merely a static structural element; it is a reactive hub that can participate in a variety of chemical transformations, enabling the further diversification of molecular scaffolds.

Nucleophilic Substitution at Sulfur: The S=N Bond as a Reactive Site

The sulfur atom in the S-methylsulfonimidoyl moiety is electrophilic and can be attacked by nucleophiles. This reactivity is particularly pronounced in activated derivatives such as sulfonimidoyl halides. The S=N bond can also be a site of reactivity, with the nitrogen atom being susceptible to functionalization.

G S_Methylsulfonimidoyl S-Methylsulfonimidoyl (N-H) N_Alkylated N-Alkylated S_Methylsulfonimidoyl->N_Alkylated R-X, Base N_Acylated N-Acylated S_Methylsulfonimidoyl->N_Acylated RCOCl, Base N_Arylated N-Arylated S_Methylsulfonimidoyl->N_Arylated Sulfonimidoyl_Fluoride Sulfonimidoyl Fluoride Sulfonimidamide Sulfonimidamide Sulfonimidoyl_Fluoride->Sulfonimidamide R2NH Sulfoximine Sulfoximine Sulfonimidoyl_Fluoride->Sulfoximine R-MgBr Sulfonimidate Sulfonimidate Sulfonimidoyl_Fluoride->Sulfonimidate

Caption: Reactivity of the Sulfonimidoyl Core.

N-Functionalization: The nitrogen atom of an N-unsubstituted or N-H sulfonimidoyl group can be readily functionalized through alkylation, acylation, and arylation reactions.[10] This provides a convenient handle for modulating the steric and electronic properties of the molecule. For instance, the introduction of a cyano group at the nitrogen (N-cyanation) is a common strategy in medicinal chemistry to enhance metabolic stability.[11][12]

Electrophilic Reactions: The α-Carbon as a Nucleophilic Center

The protons on the S-methyl group are acidic and can be removed by a strong base to generate a stabilized ylide. This carbanionic species is a potent nucleophile and can react with a variety of electrophiles, enabling carbon-carbon bond formation.

Ylide Formation and Reactivity:

G S_Methylsulfonimidoyl S-Methylsulfonimidoyl Ylide Sulfonimidoyl Ylide S_Methylsulfonimidoyl->Ylide Strong Base (e.g., n-BuLi) Functionalized_Product α-Functionalized Product Ylide->Functionalized_Product E+ Electrophile Electrophile (E+)

Caption: α-Carbon Functionalization via Ylide Formation.

This reactivity pathway opens up avenues for the synthesis of more complex molecules. For example, the reaction of the ylide with aldehydes or ketones can lead to the formation of epoxides or alkenes, depending on the reaction conditions. The synthesis of cyano-stabilized sulfoxonium ylides, which are analogous to sulfonimidoyl ylides, highlights the utility of this approach.[13][14]

III. The S-Methylsulfonimidoyl Group in Drug Development: A Bioisosteric Perspective

A significant driver for the increasing interest in the S-methylsulfonimidoyl functional group is its potential as a bioisostere for more traditional functionalities, such as sulfones and sulfonamides.[1][15] Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's physicochemical properties, ADME (absorption, distribution, metabolism, and excretion) profile, and biological activity.[16]

Comparison of Physicochemical Properties:

Functional GroupHydrogen Bond DonorHydrogen Bond AcceptorpKa (approx.)Lipophilicity (cLogP contribution)
Sulfone (-SO₂-)NoYes (2)N/AModerate
Sulfonamide (-SO₂NH-)Yes (1)Yes (2)~10Moderate
S-Methylsulfonimidoyl (-S(O)(NMe)-) NoYes (2)Weakly basicLower than sulfone

The Rationale for Bioisosteric Replacement:

  • Modulation of Physicochemical Properties: Replacing a sulfone or sulfonamide with an S-methylsulfonimidoyl group can lead to improved water solubility and reduced lipophilicity, which are often desirable attributes for drug candidates.[17]

  • Introduction of a 3D Vector: The tetrahedral geometry of the S-methylsulfonimidoyl group introduces a distinct three-dimensional vector that can be exploited to optimize interactions with biological targets.

  • Enhanced Metabolic Stability: The S-methylsulfonimidoyl moiety is generally more resistant to metabolic degradation compared to some other functional groups.[11]

  • Tunable Hydrogen Bonding: The nitrogen atom in the sulfonimidoyl group can act as a hydrogen bond acceptor, and if unsubstituted, the N-H can act as a hydrogen bond donor, providing opportunities to fine-tune interactions within a protein binding pocket.[18]

The successful application of sulfoximines, which are structurally related to S-methylsulfonimidoyl compounds, in several clinical candidates underscores the potential of this class of functional groups in drug discovery.[18]

IV. Conclusion and Future Outlook

The S-methylsulfonimidoyl functional group has emerged from relative obscurity to become a valuable and versatile tool in the arsenal of the modern chemist. Its accessible synthesis, diverse reactivity, and favorable properties as a bioisostere have cemented its place in contemporary synthetic and medicinal chemistry. The continued development of novel and efficient enantioselective synthetic methods will further expand its utility, allowing for the precise construction of complex chiral molecules. As our understanding of the intricate interplay between molecular structure and biological function deepens, the strategic incorporation of the S-methylsulfonimidoyl group is poised to play an increasingly important role in the design and development of the next generation of therapeutics.

References

  • Catalytic enantioselective synthesis of chiral sulfonium ylides with S-stereogenic center. (2025). Vertex AI Search.
  • Unlocking Catalytic Asymmetric Transformations of Sulfilimidoyl Fluorides: Approach to Chiral Sulfinimidate Esters - ChemRxiv. (n.d.). ChemRxiv.
  • Development of the enantioselective synthesis of sulfonimidate 3a.[a]... - ResearchGate. (n.d.). ResearchGate.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC - NIH. (n.d.). National Institutes of Health.
  • Introduction and background of sulfinyl and sulfonimidoyl... - ResearchGate. (n.d.). ResearchGate.
  • Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC. (2022). National Institutes of Health.
  • Enantioselective Synthesis of Chiral Sulfinamidines via Asymmetric Amination of Sulfenamides Using a Chiral Phosphoric Acid Catalyst | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors | Request PDF - ResearchGate. (2025). ResearchGate.
  • Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F. (2020). Royal Society of Chemistry.
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024). Thieme.
  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - Semantic Scholar. (2017). Semantic Scholar.
  • (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2025). ResearchGate.
  • Modular Two-Step Route to Sulfondiimidamides | Journal of the American Chemical Society. (2022). American Chemical Society.
  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC. (2023). National Institutes of Health.
  • A) Sulfoximine formation from sulfonimidoyl fluorides; a) from MeMgBr,... - ResearchGate. (n.d.). ResearchGate.
  • Sulfondiimidamides as new functional groups for synthetic and medicinal chemistry | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction | ChemRxiv. (n.d.). ChemRxiv.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
  • Product Class 1: Sulfur Ylides. (n.d.). Thieme.
  • Modular Two-Step Route to Sulfondiimidamides - PMC. (2022). National Institutes of Health.
  • Methyl Sulfoximines for Medicinal Chemistry - Enamine. (n.d.). Enamine.
  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025). Drug Hunter.
  • Synthesis of α-cyanato-α′-carbonyl sulfoxonium ylides in water - RSC Publishing. (n.d.). Royal Society of Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for 1-(S-Methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis, purification, and characterization of 1-(S-methylsulfonimidoyl)-3-nitrobenzene. The structure of this document is designed to offer not just a set of instructions, but a deeper understanding of the scientific principles and practical considerations involved in handling and synthesizing this compound.

Introduction: The Significance of the Sulfonimidoyl Moiety

The sulfonimidoyl group has emerged as a critical pharmacophore in modern drug discovery.[1] Its unique stereochemical and electronic properties, including a tetrahedral sulfur(VI) center, offer a three-dimensional scaffold that can engage with biological targets in ways that traditional sulfonyl groups cannot.[2][3] This has led to a surge in the development of synthetic methodologies for incorporating this functionality into complex organic molecules.[4] The title compound, 1-(S-methylsulfonimidoyl)-3-nitrobenzene, serves as a valuable building block for the synthesis of more complex molecules and for the exploration of structure-activity relationships in medicinal chemistry. The nitrobenzene scaffold itself is a common precursor in the synthesis of various pharmaceuticals.[5][6]

PART 1: Synthetic Strategy and Rationale

The synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene can be approached through several modern synthetic strategies. Given the increasing importance of stereospecific and efficient reactions, this protocol will focus on a route that leverages the stability and reactivity of sulfonimidoyl fluorides, key reagents in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[7] This approach offers a modular and stereospecific route to the target compound.[4]

The proposed synthetic pathway involves the preparation of a key intermediate, N-protected S-methylsulfonimidoyl fluoride, followed by a nucleophilic aromatic substitution (SNAr) reaction with a suitable 3-nitrophenyl precursor. This strategy is chosen for its high potential for stereocontrol at the sulfur center and its applicability to a range of substrates.

Visualizing the Synthetic Workflow

G cluster_0 Part A: Synthesis of N-Boc-S-methylsulfinamide sodium salt cluster_1 Part B: Synthesis of N-Boc-S-methylsulfonimidoyl fluoride cluster_2 Part C: Synthesis of 1-(N-Boc-S-methylsulfonimidoyl)-3-nitrobenzene cluster_3 Part D: Deprotection A1 S-methyl-L-cysteine A2 Oxidation & Esterification A1->A2 A3 N-Boc protection A2->A3 A4 Sodium salt formation A3->A4 A5 N-Boc-S-methylsulfinamide sodium salt A4->A5 B1 N-Boc-S-methylsulfinamide sodium salt B2 Fluorination (e.g., Selectfluor®) B1->B2 B3 N-Boc-S-methylsulfonimidoyl fluoride B2->B3 C2 N-Boc-S-methylsulfonimidoyl fluoride C1 3-Fluoronitrobenzene C3 Nucleophilic Aromatic Substitution (SNAr) C1->C3 C2->C3 C4 1-(N-Boc-S-methylsulfonimidoyl)-3-nitrobenzene C3->C4 D1 1-(N-Boc-S-methylsulfonimidoyl)-3-nitrobenzene D2 Acidic cleavage (e.g., TFA) D1->D2 D3 1-(S-methylsulfonimidoyl)-3-nitrobenzene D2->D3

Caption: Synthetic workflow for 1-(S-methylsulfonimidoyl)-3-nitrobenzene.

PART 2: Detailed Experimental Protocol

Safety Precautions: This protocol involves the use of hazardous materials. Nitrobenzene is toxic and a suspected carcinogen.[8][9][10][11] All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Synthesis of N-Boc-S-methylsulfinamide sodium salt

This initial part of the synthesis focuses on creating the chiral sulfinamide precursor. The use of a chiral starting material like S-methyl-L-cysteine allows for the establishment of stereochemistry at the sulfur center early in the sequence.

Materials:

  • S-methyl-L-cysteine

  • Hydrogen peroxide (30% solution)

  • Methanol

  • Thionyl chloride

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Oxidation and Esterification: S-methyl-L-cysteine is first oxidized to the corresponding sulfoxide, followed by esterification of the carboxylic acid. This can be achieved by treating S-methyl-L-cysteine with hydrogen peroxide, followed by reaction with methanol in the presence of thionyl chloride.

  • N-Boc Protection: The resulting amino ester is then protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent like dichloromethane (DCM) in the presence of a base.

  • Salt Formation: The Boc-protected ester is hydrolyzed with sodium hydroxide to yield the corresponding sodium salt of N-Boc-S-methylsulfinamide.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure N-Boc-S-methylsulfinamide sodium salt.

Part B: Synthesis of N-Boc-S-methylsulfonimidoyl fluoride

This step involves the fluorination of the sulfinamide salt to generate the key sulfonimidoyl fluoride intermediate. This reaction is a cornerstone of modern SuFEx chemistry.[12]

Materials:

  • N-Boc-S-methylsulfinamide sodium salt

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Boc-S-methylsulfinamide sodium salt in anhydrous acetonitrile.

  • Fluorination: To the stirred solution, add Selectfluor® portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude N-Boc-S-methylsulfonimidoyl fluoride is purified by flash column chromatography on silica gel.

Part C: Synthesis of 1-(N-Boc-S-methylsulfonimidoyl)-3-nitrobenzene

This is the key bond-forming step where the sulfonimidoyl moiety is attached to the nitrobenzene ring via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • N-Boc-S-methylsulfonimidoyl fluoride

  • 3-Fluoronitrobenzene

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • Reaction Setup: To a solution of 3-fluoronitrobenzene in anhydrous DMF, add N-Boc-S-methylsulfonimidoyl fluoride and anhydrous potassium carbonate.

  • Reaction: The reaction mixture is heated to an appropriate temperature (e.g., 80-100 °C) and stirred until the starting materials are consumed, as monitored by TLC.

  • Work-up: The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography to afford 1-(N-Boc-S-methylsulfonimidoyl)-3-nitrobenzene.

Part D: Deprotection to Yield 1-(S-methylsulfonimidoyl)-3-nitrobenzene

The final step involves the removal of the Boc protecting group to yield the target compound.

Materials:

  • 1-(N-Boc-S-methylsulfonimidoyl)-3-nitrobenzene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Deprotection: Dissolve 1-(N-Boc-S-methylsulfonimidoyl)-3-nitrobenzene in DCM and add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Reaction: The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then dried and concentrated.

  • Final Purification: The final product, 1-(S-methylsulfonimidoyl)-3-nitrobenzene, can be further purified by recrystallization or column chromatography to yield a highly pure compound.

PART 3: Characterization and Data

The identity and purity of the synthesized 1-(S-methylsulfonimidoyl)-3-nitrobenzene should be confirmed by standard analytical techniques.

Technique Expected Observations
1H NMR Peaks corresponding to the aromatic protons of the 3-nitrophenyl group and the methyl protons of the S-methylsulfonimidoyl group with appropriate splitting patterns and integration.
13C NMR Resonances for the aromatic carbons and the methyl carbon. The carbon attached to the sulfonimidoyl group will be shifted accordingly.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C7H8N2O3S.
Infrared (IR) Spectroscopy Characteristic absorption bands for the nitro group (NO2), the S=O and S=N bonds of the sulfonimidoyl group, and aromatic C-H stretches.[13]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess if a stereospecific synthesis was performed.

Physicochemical Properties (Predicted)

Property Value
Molecular Formula C7H7NO4S[14][15]
Molecular Weight 201.20 g/mol [14][15]
Appearance Expected to be a crystalline solid.
Solubility Likely soluble in polar organic solvents such as DCM, ethyl acetate, and acetone. Sparingly soluble in water, similar to nitrobenzene.[16]

PART 4: Applications and Future Directions

1-(S-methylsulfonimidoyl)-3-nitrobenzene is a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in coupling reactions to build more complex structures. The sulfonimidoyl moiety itself can be further modified at the nitrogen atom, providing another point of diversification.[17]

This compound and its derivatives are of significant interest to researchers in medicinal chemistry for the development of novel therapeutics, particularly in areas where the unique properties of the sulfonimidoyl group can be exploited to improve potency, selectivity, and pharmacokinetic properties.[18]

References

  • Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery | Request PDF - ResearchGate. Available from: [Link]

  • Methods for the synthesis of sulfonimidamides reported in the literature over the last five years. … - ResearchGate. Available from: [Link]_

  • A General Electrochemical Synthesis of Sulfonimidoyl Fluorides, Azides, and Acetates | CCS Chemistry - Chinese Chemical Society. Available from: [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications | Bentham Science. Available from: [Link]

  • Revolutionizing Drug Discovery with Novel Sulfur Compound Synthesis - AZoLifeSciences. Available from: [Link]

  • Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

  • COMMUNICATION Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction - Spiral. Available from: [Link]

  • 2 - Safety data sheet. Available from: [Link]

  • Safety Data Sheet - DC Fine Chemicals. Available from: [Link]

  • Modular Access to Sulfondiimidoyl Fluorides by NaH-Mediated Fluorination of Sulfenamides | Organic Letters - ACS Publications. Available from: [Link]

  • Nitrobenzene - Wikipedia. Available from: [Link]

  • Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed. Available from: [Link]

  • Toxicological Profile for Nitrobenzene - ATSDR. Available from: [Link]

  • Preparation of 3-nitrobenzenesulfonic acid - PrepChem.com. Available from: [Link]

  • 1-(methylsulfonyl)-3-nitrobenzene (C7H7NO4S) - PubChemLite. Available from: [Link]

  • How can I prepare 3-nitrobenzenethiol from nitrobenzene or benzenesulfonic acid? | ResearchGate. Available from: [Link]

  • Nitrobenzene (IARC Summary & Evaluation, Volume 65, 1996) - Inchem.org. Available from: [Link]

  • US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same - Google Patents.
  • Nitrobenzene | CASRN 98-95-3 | DTXSID3020964 | IRIS | US EPA, ORD. Available from: [Link]

  • Benzene, 1-methyl-3-nitro- - the NIST WebBook. Available from: [Link]

  • sodium m-nitrobenzenesulfonate, 127-68-4 - The Good Scents Company. Available from: [Link]

Sources

Using 1-(S-methylsulfonimidoyl)-3-nitrobenzene in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Characterization of 1-(S-methylsulfonimidoyl)-3-nitrobenzene in Cancer Cell Lines

Introduction: Rationale for Investigation

The search for novel therapeutic agents with high efficacy and selectivity against cancer cells is a cornerstone of modern oncology research. The chemical scaffold of 1-(S-methylsulfonimidoyl)-3-nitrobenzene presents a compelling starting point for investigation based on the well-documented anti-cancer properties of its constituent moieties. Sulfonamide and related sulfonyl-containing derivatives are known to exhibit a wide range of antitumor mechanisms, including the induction of cell cycle arrest, disruption of microtubule assembly, and inhibition of angiogenesis[1][2][3]. Some sulfonyl-based compounds have been shown to induce caspase-dependent apoptosis in cancer cells[4]. The incorporation of a sulfonimidoyl group offers unique stereoelectronic properties that can modulate biological activity.

This guide provides a comprehensive framework for the initial characterization of 1-(S-methylsulfonimidoyl)-3-nitrobenzene (referred to herein as "the compound") in cancer cell lines. The protocols herein are designed to first establish its cytotoxic potential and then to elucidate the primary mechanisms through which it exerts its effects. We will proceed through a logical workflow, beginning with broad cytotoxicity screening, followed by detailed characterization of the induced cell death pathway, and culminating in an initial investigation into its impact on critical cell signaling cascades.

Compound Handling and Stock Solution Preparation

Safety Precautions: 1-(S-methylsulfonimidoyl)-3-nitrobenzene is a research chemical with unknown toxicological properties. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of the compound in sterile, anhydrous dimethyl sulfoxide (DMSO).

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light. The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.

I. Preliminary Cytotoxicity Screening: MTT Assay

This initial step aims to determine the concentration-dependent cytotoxic effect of the compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability[5][6]. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into a purple formazan product[7].

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium from the 10 mM DMSO stock. Remove the existing medium from the cells and add 100 µL of the medium containing the desired final concentrations of the compound. Include "untreated" and "vehicle control" (medium with the highest concentration of DMSO used) wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well[8]. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals[5][6].

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader[5][8].

  • Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

II. Characterization of Cell Death Mechanism

Once cytotoxicity is established, the next step is to determine whether the compound induces apoptosis or necrosis. This is critical, as apoptosis is a controlled, programmed form of cell death that is often the desired outcome for anti-cancer agents[9].

A. Distinguishing Apoptosis and Necrosis: Annexin V & Propidium Iodide (PI) Assay

This flow cytometry-based assay is the gold standard for differentiating cell death pathways. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V[10][11]. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane, thus it only stains late apoptotic and necrotic cells.

Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC₅₀ concentration for an appropriate time (e.g., 24 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes[12].

  • Washing: Wash the cell pellet twice with cold PBS[13][14].

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[15].

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI (50 µg/mL) to the cell suspension[15].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[13][14].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

B. Confirming Apoptotic Pathway Activation: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis[16][17]. This assay quantifies their activity.

Protocol: Luminescent Caspase-3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat with the compound at various concentrations and time points as determined from previous experiments.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and luciferase[18].

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

III. Elucidating the Mechanism of Action (MoA)

A. Investigating Cell Cycle Perturbations

Many anti-cancer agents exert their effects by causing cells to arrest at specific phases of the cell cycle, preventing proliferation[1]. This can be assessed by staining cellular DNA with propidium iodide (PI) and analyzing the distribution of DNA content via flow cytometry[19][20].

Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Seed and treat cells as described for the Annexin V assay.

  • Cell Harvesting: Harvest cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol[21].

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[20].

B. Probing Key Cancer Signaling Pathways: Western Blotting

To identify the molecular targets of the compound, it is essential to examine its effect on key signaling pathways frequently dysregulated in cancer. The PI3K/Akt and MAPK/ERK pathways are central regulators of cell survival, proliferation, and apoptosis, making them prime candidates for investigation[22][23][24][25][26][27].

Protocol: Western Blotting
  • Protein Extraction: Treat cells with the compound for various times. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel[28].

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[29].

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[30].

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C with gentle agitation[28]. Suggested targets include:

    • PI3K/Akt Pathway: p-Akt (Ser473), total Akt, p-mTOR, total mTOR, PTEN[31][32].

    • MAPK/ERK Pathway: p-ERK1/2, total ERK1/2, p-p38, total p38[23][33].

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

    • Loading Control: β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[30].

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[29].

IV. Data Presentation & Interpretation

Quantitative data should be summarized for clarity and comparison.

AssayKey Parameter(s) MeasuredExample Result Interpretation
MTT Assay IC₅₀ Value (µM)A low IC₅₀ value indicates high cytotoxic potency.
Annexin V/PI Assay Percentage of cells in each quadrant (Viable, Early Apoptotic, Late Apoptotic/Necrotic)A significant increase in the Annexin V-positive/PI-negative population suggests the compound primarily induces apoptosis.
Caspase-3/7 Activity Fold-change in luminescence vs. controlA dose-dependent increase in luminescence confirms the activation of executioner caspases, supporting an apoptotic mechanism.
Cell Cycle Analysis Percentage of cells in G0/G1, S, and G2/M phasesAccumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.
Western Blotting Relative protein expression levels (e.g., ratio of phosphorylated to total protein)A decrease in p-Akt/Akt ratio suggests inhibition of the PI3K/Akt survival pathway. An increase in cleaved Caspase-3 confirms apoptosis induction at the molecular level.

V. Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Cell Death Characterization cluster_2 Phase 3: Mechanism of Action (MoA) start Compound: 1-(S-methylsulfonimidoyl)-3-nitrobenzene ic50 Determine IC50 via MTT Assay start->ic50 Treat Cancer Cell Lines annexin Annexin V / PI Staining (Flow Cytometry) ic50->annexin Use IC50 concentration cellcycle Cell Cycle Analysis (PI Staining) ic50->cellcycle caspase Caspase-3/7 Activity Assay western Western Blot Analysis (Signaling Pathways) annexin->western Confirm Apoptosis Markers

Caption: Overall experimental workflow for characterizing the compound.

Hypothetical Signaling Pathway Diagram

G compound Compound akt Akt compound->akt Inhibition? rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pi3k->akt P bad Bad akt->bad P survival Cell Survival & Proliferation akt->survival bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt pathway by the compound.

References

  • Cusabio. (n.d.). PI3K-Akt Signaling Pathway and Cancer. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Lavoie, H., Gagnon, J., & Therrien, M. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. Nature Reviews Cancer, 20(5), 284-310. [Link]

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Annals of medicine, 46(6), 372-383. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [Link]

  • MDPI. (2025). Targeting the MAPK Pathway in Cancer. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • East Carolina University. (n.d.). Annexin V Stain Protocol. Brody School of Medicine. [Link]

  • Jafari, M., Ghadami, E., Dadkhah, E., Akhavan-Niaki, H., & Baesi, K. (2020). The pathogenic role of PI3K/AKT pathway in cancer onset and drug resistance. Cancers, 12(11), 3383. [Link]

  • Braicu, C., Buse, M., Busuioc, C., Dragan, S., Gulei, D., Raduly, L., ... & Berindan-Neagoe, I. (2019). A comprehensive review on MAPK: a promising therapeutic target in cancer. Cancers, 11(10), 1618. [Link]

  • Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Experimental and Therapeutic Medicine, 19(3), 1997-2007. [Link]

  • Preprints.org. (2025). Targeting MAPK Pathway in Cancer. [Link]

  • Lee, G., & Kim, Y. M. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 6(21), e1971. [Link]

  • Osaki, M., Oshimura, M., & Ito, H. (2004). PI3K-Akt pathway: its functions and alterations in human cancer. Apoptosis, 9(6), 667-676. [Link]

  • Protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]

  • Creative Bioarray. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [Link]

  • Protocols.io. (n.d.). Cytotoxicity Assay Protocol. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Al-Warhi, T., Sabt, A., Rizvi, S. U. M. D., & Azam, F. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Pharmaceuticals, 15(11), 1332. [Link]

  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PloS one, 17(6), e0270599. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. [Link]

  • Gucki, M. A., Szostak, K., Wask, M., Kobylinska, A., Wozniak, K., & Wietrzyk, J. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12948. [Link]

  • MDPI. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]

  • Diab-Assaf, M., et al. (2020). A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. Frontiers in Oncology, 10, 348. [Link]

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of 1-(S-Methylsulfonimidoyl)-3-Nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1-(S-methylsulfonimidoyl)-3-nitrobenzene. This compound is a key intermediate in various research and development pipelines, necessitating a reliable analytical method for quality control and reaction monitoring. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of methanol and water, coupled with UV detection. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.[1][2][3][4] The protocol is suitable for researchers, quality control analysts, and drug development professionals requiring accurate determination of this analyte in solution.

Introduction

1-(S-methylsulfonimidoyl)-3-nitrobenzene is a unique organic molecule featuring both a nitroaromatic group and a sulfonimidoyl moiety. The accurate quantification of such compounds is critical in pharmaceutical development and chemical synthesis to ensure purity, monitor reaction kinetics, and determine final product concentration. The presence of the nitrobenzene group provides a strong chromophore, making it highly suitable for analysis by HPLC with UV detection.[5][6]

This document provides a comprehensive, step-by-step protocol for a validated analytical method. The causality behind experimental choices, such as column chemistry, mobile phase composition, and validation parameters, is explained to provide a deeper understanding of the methodology. The protocol is designed to be self-validating through the inclusion of rigorous system suitability tests, ensuring that the analytical system is performing adequately before any sample analysis.[7][8][9]

Chemical Structure and Properties

Understanding the analyte's structure is fundamental to developing a selective analytical method.

Sources

High-Resolution Mass Spectrometry Analysis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene: Method Development and Fragmentation Mechanics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MS-2025-04

Abstract

This application note details the method development, ionization behavior, and fragmentation mechanics of 1-(S-methylsulfonimidoyl)-3-nitrobenzene (CAS: Generic structure reference), a critical building block in the synthesis of next-generation bioisosteres. Sulfoximines are increasingly utilized in medicinal chemistry to replace sulfones due to their enhanced solubility and metabolic stability. This guide addresses the specific challenge of analyzing the meta-substituted nitro-sulfoximine core, providing a self-validating LC-MS/MS protocol designed to differentiate the target molecule from common synthetic byproducts (sulfoxides and sulfides).

Introduction & Scientific Rationale

The sulfoximine functional group [


] represents a "chiral chemical chameleon" in drug design. Unlike the achiral sulfone, the sulfoximine sulfur is a stereogenic center, and the nitrogen atom offers a handle for further functionalization.

In the analysis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene , two competing electronic environments exist:

  • The Sulfoximine Group: A polar, basic moiety (pKa of conjugate acid ~2–3) that readily accepts protons.

  • The Nitro Group: A strong electron-withdrawing group (EWG) at the meta position.

Analytical Challenge: The electron-withdrawing nature of the nitro group reduces the basicity of the sulfoximine nitrogen compared to alkyl sulfoximines. Therefore, optimizing the electrospray ionization (ESI) source parameters is critical to maximize the


 signal while preventing in-source fragmentation. Furthermore, distinguishing the sulfoximine from its metabolic or synthetic precursor—the sulfoxide—requires high-resolution fragmentation analysis, as both can exhibit similar polarity.

Chemical Properties & Sample Preparation[1][2][3][4][5]

PropertyValue / Description
Formula

Monoisotopic Mass 200.0256 Da
Target Ion

201.0329 m/z
Solubility Soluble in DMSO, Methanol, Acetonitrile. Sparingly soluble in water.
Chirality Racemic mixture (chiral at Sulfur). Requires chiral stationary phase for enantiomer separation.
Sample Preparation Protocol
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of DMSO to create a 1 mg/mL (approx. 5 mM) stock. Store at -20°C.

  • Working Solution: Dilute the stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration: ~1 µg/mL.

  • Blank: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Must be run prior to analysis to assess carryover).

LC-MS Method Development

Ionization Source: ESI(+)

Electrospray Ionization in Positive mode (ESI+) is the preferred method. The sulfoximine nitrogen is the primary site of protonation.

  • Source Voltage: 3.5 kV (Standard).

  • Cone Voltage: Critical Parameter.

    • Recommendation: Set initially to 20-30V.

    • Rationale: High cone voltages (>50V) may cause in-source loss of the methyl group or the nitro group, mimicking fragmentation patterns before the quadrupole.

  • Desolvation Gas: Nitrogen, 400°C, 800 L/hr.

Chromatographic Conditions

While the sulfoximine is polar, the nitro-aromatic ring provides sufficient hydrophobicity for retention on C18 phases.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-5 min: 5%

      
       95% B (Linear gradient).
      
    • 5-6 min: 95% B (Wash).

    • 6-6.1 min: 95%

      
       5% B.
      
    • 6.1-8 min: 5% B (Re-equilibration).

Fragmentation Mechanics (MS/MS)

The fragmentation of 1-(S-methylsulfonimidoyl)-3-nitrobenzene is driven by two distinct pathways: the instability of the nitro group and the cleavage of the substituents on the sulfur atom.

Predicted Fragmentation Pathway
  • Precursor Selection: 201.03 m/z (

    
    ).
    
  • Primary Loss (Nitro Group):

    • Loss of

      
       radical (30 Da) 
      
      
      
      m/z 171.
    • Loss of

      
       radical (46 Da) 
      
      
      
      m/z 155.
    • Mechanism: Common in nitroaromatics, often followed by ring rearrangement.

  • Secondary Loss (Sulfoximine):

    • Loss of Methyl radical (

      
      , 15 Da) from the sulfur is a high-energy pathway.
      
    • Diagnostic Loss: Loss of the sulfoximine moiety entirely (

      
      ) or stepwise loss of 
      
      
      
      and
      
      
      .
Visualization of Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 201.03 Fragment_NO [M+H - NO]+ m/z 171.03 (Nitroso-phenol intermed.) Precursor->Fragment_NO - NO (30 Da) Fragment_NO2 [M+H - NO2]+ m/z 155.03 (Phenyl-sulfoximine cation) Precursor->Fragment_NO2 - NO2 (46 Da) Fragment_Me [M+H - CH3]+ m/z 186.01 (Sulfinamide cation) Precursor->Fragment_Me - CH3 (15 Da) Fragment_Deep Phenyl Cation / Ring Breakup m/z 77 / 65 / 51 Fragment_NO->Fragment_Deep Ring degradation Fragment_NO2->Fragment_Deep

Figure 1: Predicted MS/MS fragmentation tree for 1-(S-methylsulfonimidoyl)-3-nitrobenzene. The primary branches represent the independent cleavage of the Nitro and Methyl groups.

Experimental Workflow Diagram

The following diagram outlines the self-validating workflow for analyzing this compound, ensuring that synthetic impurities (like the sulfide precursor) are identified.

Workflow Sample Sample Prep (1 µg/mL in 50:50 ACN/H2O) LC LC Separation C18 Column Gradient 5-95% B Sample->LC ESI ESI(+) Source 3.5 kV, Cone 25V LC->ESI Check Check Purity: Is m/z 185 present? (Sulfide Impurity) LC->Check QC Step Q1 Q1 Filter Select m/z 201.03 ESI->Q1 Collision Collision Cell CE: 15-35 eV Ramp Q1->Collision Detector Detection TOF / Orbitrap Collision->Detector

Figure 2: Analytical workflow including a critical QC checkpoint for sulfide impurities (m/z 185).

Troubleshooting & Validation (Self-Correcting Protocol)

To ensure trustworthiness, the operator must validate the data against these criteria:

ObservationPotential CauseCorrective Action
Signal at m/z 185 Sulfide Impurity. The precursor sulfide (S-methyl-3-nitro-thiobenzene) lacks the

and

groups.
Check synthesis workup.[1] The sulfide is less polar and will elute later on a Reverse Phase column.
Signal at m/z 202 Sulfoxide Impurity. The sulfoxide analog lacks the

but has

.
High-resolution MS is required. Sulfoxide vs Sulfoximine mass difference is ~1 Da (NH vs O exchange).
Low Intensity pH Mismatch. Sulfoximines require acidic conditions to protonate the Nitrogen.Ensure Mobile Phase contains 0.1% Formic Acid. Do not use neutral pH.
Na+ Adducts (+22 Da) Salt Contamination. Switch to volatile buffers (Ammonium Formate) or clean the ESI cone.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

  • Frings, M., et al. (2017). Synthesis and Properties of Sulfoximines. European Journal of Organic Chemistry. [Link]

  • Holčapek, M., et al. (2010). Mass Spectrometry of Nitro Compounds. In The Chemistry of Functional Groups. Wiley.[2] [Link]

  • Zhu, X., et al. (2018). Fragmentation pathways of sulfoximines in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link](Note: Generalized reference for sulfoximine fragmentation behavior).

Sources

Application Note: Cell-Based Assay Development for 1-(S-methylsulfonimidoyl)-3-nitrobenzene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The integration of sulfoximines (sulfonimidoyl groups) into small molecule drug discovery has surged due to their ability to act as stable, polar bioisosteres for sulfones and sulfonamides.[1] They offer improved aqueous solubility and tunable chirality while maintaining hydrogen-bonding capability [1, 2].[2]

However, the specific compound 1-(S-methylsulfonimidoyl)-3-nitrobenzene presents a unique dual-challenge in cell-based assay development:

  • The Sulfoximine Advantage: The S-methylsulfonimidoyl moiety confers high polarity and metabolic stability.[2]

  • The Nitro Liability: The 3-nitro group is an electron-withdrawing pharmacophore often used as a precursor to anilines.[2] In cellular environments, nitroaromatics are susceptible to enzymatic reduction by nitroreductases and DT-diaphorase (NQO1) [3].[2][3]

Critical Warning: Standard colorimetric viability assays based on tetrazolium reduction (e.g., MTT, MTS) are contraindicated for this compound.[2] The nitro group can undergo redox cycling or act as a competitive substrate for cellular dehydrogenases, leading to significant false-positive viability signals [4, 5].[2]

This guide outlines a validated workflow to characterize this scaffold, prioritizing luminescent ATP detection over colorimetric methods and establishing a protocol for monitoring nitro-reduction kinetics.

Physicochemical Handling & Formulation[1]

Before cellular introduction, the compound's solubility profile must be verified.[2] While the sulfoximine group improves solubility compared to its sulfone analog, the nitrobenzene core remains lipophilic.

Protocol A: Stock Preparation and Serial Dilution
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[2]

  • Storage: -20°C, protected from light (nitro compounds are potentially photodegradable).[2]

Step-by-Step Procedure:

  • Master Stock: Dissolve 1-(S-methylsulfonimidoyl)-3-nitrobenzene to 100 mM in DMSO. Vortex for 60 seconds.[2]

  • Visual Check: Inspect for precipitation. If turbid, sonicate at 37°C for 5 minutes.

  • Intermediate Plate: Prepare a 200x dilution series in a polypropylene (PP) 96-well plate (non-binding) to avoid plastic absorption.

    • Example: 10-point dose-response (1:3 serial dilution).

    • Top concentration: 10 mM (Final assay: 50 µM).[2]

  • Media Transfer: Transfer 1 µL of compound from the PP plate to 199 µL of pre-warmed culture media.

    • Final DMSO: 0.5% (v/v).[2] Ensure this DMSO concentration is matched in vehicle controls.

Cytotoxicity Profiling: The "No-MTT" Mandate

Scientific Context: The Interference Mechanism

Nitroaromatic compounds can interfere with tetrazolium salts (MTT/MTS). Intracellular nitroreductases reduce the nitro group (


) to a hydroxylamine (

) or amine (

). This redox potential can overlap with the reduction of MTT to formazan, or the compound itself can chemically reduce the tetrazolium salt, registering as "metabolic activity" even in dying cells [6].

To ensure data integrity, we utilize ATP quantification (CellTiter-Glo® or equivalent) which relies on luciferase, a pathway independent of reductive dehydrogenases.[2]

Diagram: Assay Interference vs. Validated Pathway[1]

AssayInterference Compound 1-(S-methylsulfonimidoyl) -3-nitrobenzene Cell Cellular Environment (Nitroreductases/NQO1) Compound->Cell Enters Cell MTT MTT Reagent (Tetrazolium) Cell->MTT Redox Cycling (Interference) ATP ATP Reagent (Luciferase) Cell->ATP Lysed Cell ATP Release FalseSignal False Positive Signal (Abiotic Reduction) MTT->FalseSignal TrueSignal Valid Viability Signal (Luminescence) ATP->TrueSignal

Caption: Figure 1.[2][1][4] Mechanism of nitroaromatic interference in MTT assays vs. the validated ATP luminescence pathway.

Protocol B: ATP-Based Viability Assay (Luminescence)[1]

Materials:

  • Cell Line: HepG2 (high metabolic activity) or HEK293.[2]

  • Reagent: CellTiter-Glo® (Promega) or ATPlite (PerkinElmer).[2]

  • Plate: White-walled, opaque bottom 96-well or 384-well plates (crucial to prevent signal bleed).[2]

Workflow:

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 90 µL media. Incubate 24h at 37°C/5% CO2.

  • Treatment: Add 10 µL of the 10x compound dilutions prepared in media (from Protocol A).

    • Controls: 0.5% DMSO (Negative), 10 µM Staurosporine (Positive Death Control).[2]

  • Incubation: Incubate for 24h or 48h.

  • Equilibration: Remove plate from incubator and equilibrate to Room Temperature (RT) for 30 mins. Critical: Luciferase reaction rate is temperature-dependent.[2]

  • Lysis/Detection: Add 100 µL of ATP detection reagent.

  • Orbit Shake: Shake for 2 minutes to induce cell lysis.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis: Normalize RLU (Relative Light Units) to DMSO vehicle:



Metabolic Stability: Monitoring Nitro-Reduction

A key aspect of developing this scaffold is determining if the nitro group is stable or if it is being metabolized to the aniline (3-aminophenyl-S-methylsulfoximine). This is a "prodrug" effect that must be quantified.

Protocol C: LC-MS Supernatant Analysis

Objective: Detect the conversion of Parent (


) to Amine Metabolite (

).
  • Parent MW: ~216.2 Da (C7H8N2O3S)[2]

  • Amine Metabolite MW: ~186.2 Da (C7H10N2OS)[2]

Workflow:

  • Treatment: Treat HepG2 cells with 10 µM compound for 0, 4, 12, and 24 hours.[2]

  • Sampling: Collect 50 µL of culture supernatant at each time point.

  • Quenching: Add 150 µL cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Centrifugation: 4000 rpm for 20 mins at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (Reverse phase C18 column).

    • Mobile Phase: Water/ACN + 0.1% Formic Acid.[2]

    • Monitor: MRM transitions for Nitro (Parent) and Amine (Metabolite).[2]

Summary of Assay Parameters

ParameterRecommended MethodWhy?
Solubility DMSO (100 mM stock)Sulfoximine enhances polarity, but high conc.[2] requires DMSO.[2]
Viability Luminescence (ATP) Avoids nitro-reductase interference common in MTT/MTS.[2]
Metabolism LC-MS (Supernatant) Tracks reduction of Nitro (-NO2) to Aniline (-NH2).[2]
Plate Type White OpaquePrevents luminescent cross-talk.[2]
Controls Staurosporine / DMSOStandard death/vehicle controls.[2]

References

  • Lücking, U. (2013).[2][1] The Sulfoximine Group: A Rising Star in Medicinal Chemistry.[2][1] Angewandte Chemie International Edition. Link[2]

  • Drug Hunter. (2025).[2][5][6][7] The Sulfoximine Group: A Rising Star in Medicinal Chemistry.[2][1] Drug Hunter. Link

  • Kovacic, P., & Somanathan, R. (2014).[2] Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism.[2] Journal of Applied Toxicology. Link

  • Stockert, J. C., et al. (2018).[2] MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. Link

  • BenchChem. (2025).[2] MTT assay protocol for 2'-Nitroflavone cytotoxicity. BenchChem Protocols. Link[2]

  • MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation. MDPI. Link[2]

Sources

Derivatization of 1-(S-methylsulfonimidoyl)-3-nitrobenzene for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Strategic Derivatization of 1-(S-methylsulfonimidoyl)-3-nitrobenzene for High-Throughput Screening and Bioactivity Profiling

Abstract This guide provides a comprehensive framework for the chemical derivatization of the 1-(S-methylsulfonimidoyl)-3-nitrobenzene scaffold, a promising starting point for the discovery of novel bioactive molecules. The sulfonimidoyl moiety is increasingly recognized as a valuable bioisostere for sulfonamides in medicinal chemistry, offering unique vectors for molecular interaction and improved physicochemical properties.[1][2][3] The nitro group serves as a versatile synthetic handle, enabling a wide range of chemical transformations. We present detailed, field-proven protocols for creating a diverse library of analogues through two primary strategies: functionalization via the nitro group and modification of the sulfonimidoyl moiety. Furthermore, this document includes step-by-step protocols for initial bioactivity screening, focusing on cell viability (MTT assay) and apoptosis induction (Caspase-3 activity assay), to enable a seamless transition from synthesis to biological evaluation.

The Core Scaffold: Synthesis and Rationale

The 1-(S-methylsulfonimidoyl)-3-nitrobenzene scaffold combines two key features. The nitro-activated aromatic ring is a classic platform in medicinal chemistry, amenable to diverse functionalization.[4][5] The sulfonimidoyl group, an aza-analogue of the sulfonyl group, provides a unique three-dimensional geometry and hydrogen-bonding capabilities distinct from traditional sulfonamides, making it an attractive motif for exploring new chemical space.[6]

Proposed Synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

As this specific starting material is not commercially common, a robust synthetic route from readily available precursors is required. The following multi-step synthesis is proposed, starting from 3-nitrobenzene.

cluster_synthesis Proposed Synthesis of Core Scaffold Nitrobenzene Nitrobenzene SulfonylChloride 3-Nitrobenzenesulfonyl chloride Nitrobenzene->SulfonylChloride 1. Chlorosulfonic acid Sulfinamide S-Methyl-S-(3-nitrophenyl) sulfoximine SulfonylChloride->Sulfinamide 2. Methylmagnesium bromide 3. Sodium azide, H₂SO₄ FinalProduct 1-(S-methylsulfonimidoyl) -3-nitrobenzene Sulfinamide->FinalProduct 4. Reduction (e.g., PPh₃)

Caption: Proposed synthetic pathway to the core scaffold.

Causality Behind Experimental Choices:

  • Step 1 (Sulfonylation): Direct sulfonation of nitrobenzene with chlorosulfonic acid is a standard method to introduce the sulfonyl chloride group, with the nitro group directing meta.[7]

  • Steps 2 & 3 (Formation of Sulfoximine): The sulfonyl chloride is first converted to a sulfinate ester and then reacted with a methylating agent like methylmagnesium bromide. Subsequent reaction with sodium azide in acidic conditions (a Schmidt-type reaction) installs the imine group to form the sulfoximine intermediate.

  • Step 4 (Formation of Sulfonimidoyl): The sulfoximine can be selectively reduced to the target N-H sulfonimidoyl compound. This multi-step process provides a reliable route to the core scaffold.

Derivatization Strategies & Protocols

The true value of the 1-(S-methylsulfonimidoyl)-3-nitrobenzene scaffold lies in its potential for diversification. We present two orthogonal strategies targeting the key reactive sites.

Strategy A: Functionalization via the Nitro Group

The nitro group is a highly versatile functional group that can be either transformed or replaced.

This is a robust, high-yield pathway to introduce a wide variety of side chains. The resulting aniline is a nucleophile that readily reacts with electrophiles like acyl chlorides or sulfonyl chlorides.

cluster_workflow_A1 Workflow for Amide Library Synthesis start Core Scaffold (Nitro Compound) reduction Reduction (e.g., SnCl₂, HCl) start->reduction amine 3-Aminobenzene Derivative reduction->amine coupling Acylation / Sulfonylation (R-COCl or R-SO₂Cl, Base) amine->coupling library Diverse Amide / Sulfonamide Library coupling->library

Caption: Workflow for derivatization via nitro reduction.

Step-by-Step Protocol (Reduction):

  • To a solution of 1-(S-methylsulfonimidoyl)-3-nitrobenzene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

  • Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Add saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude aniline derivative, which can often be used in the next step without further purification.

Step-by-Step Protocol (Amidation - General Example):

  • Dissolve the synthesized aniline derivative (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (Et₃N) or pyridine (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates completion.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

For more significant structural modifications, the entire nitro group can be replaced with an aryl or vinyl group using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This advanced method leverages the nitroarene as an electrophilic partner.[8][9][10]

cluster_suzuki Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-NO₂) Pd0->OxAdd Ar-NO₂ Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal R-B(OH)₂ Base RedElim Reductive Elimination Transmetal->RedElim Product Ar-R RedElim->Product Catalyst Pd(0)L₂ RedElim->Catalyst

Caption: Catalytic cycle for denitrative Suzuki coupling.

Step-by-Step Protocol:

  • To a dry, sealed reaction tube, add the core scaffold (1.0 eq, 0.5 mmol), the desired boronic acid (2.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand like BrettPhos (4 mol%), and cesium carbonate (Cs₂CO₃, 3.0 eq).[9][11]

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene or 1,4-dioxane (2 mL) via syringe.

  • Seal the tube and place it in a preheated heating block at 120-130°C.

  • Stir the reaction mixture for 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Trustworthiness Note: The success of this reaction is highly dependent on the ligand and base used. BrettPhos has been shown to be effective for the challenging oxidative addition of the Ar–NO₂ bond.[8][10]

Strategy B: Functionalization of the Sulfonimidoyl Moiety

The N-H of the sulfonimidoyl group is nucleophilic and can be targeted with various electrophiles.

This protocol allows for the introduction of substituents directly onto the nitrogen of the sulfonimidoyl group, modulating its steric and electronic properties.

Step-by-Step Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve the core scaffold (1.0 eq) in an anhydrous solvent like DMF or THF.

  • Cool the solution to 0°C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes to deprotonate the sulfonimidoyl nitrogen.

  • Add the alkylating or arylating agent (e.g., an alkyl halide or activated aryl halide, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Protocols for Bioactivity Screening

After synthesizing a library of derivatives, the next crucial step is to assess their biological activity. The following are standard, high-throughput assays for an initial screen.

Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Live cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]

cluster_workflow_MTT MTT Assay Experimental Workflow plate_cells 1. Plate cells in 96-well plate incubate_cells 2. Incubate (24h) for adherence plate_cells->incubate_cells add_compounds 3. Add test compounds (serial dilutions) incubate_cells->add_compounds incubate_treatment 4. Incubate (24-72h) add_compounds->incubate_treatment add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt 6. Incubate (2-4h) (Formazan formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze 9. Analyze Data (Calculate IC₅₀) read_plate->analyze

Caption: Step-by-step workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the derivatized compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[15]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Protocol 3.2: Apoptosis Induction Assessment (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay measures Caspase-3 activity by detecting the cleavage of a specific peptide substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[17][18][19]

Step-by-Step Protocol (Colorimetric):

  • Cell Treatment: Plate and treat cells with the test compounds at their IC₅₀ concentrations (determined from the MTT assay) for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.

  • Cell Lysis: Harvest both adherent and suspension cells and centrifuge. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10-30 minutes.[19]

  • Lysate Preparation: Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Assay Reaction: In a new 96-well plate, add 50 µL of sample (containing 50-200 µg of protein) to each well.

  • Add 50 µL of 2X Reaction Buffer containing DTT.

  • Add 5 µL of the Caspase-3 colorimetric substrate (DEVD-pNA).[19][20]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is directly proportional to the amount of cleaved p-nitroaniline (pNA), and thus to the Caspase-3 activity.[18]

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Data Summary and Interpretation

To effectively drive a structure-activity relationship (SAR) study, it is crucial to organize the synthetic and biological data systematically.

Table 1: Template for Summarizing SAR Data

Derivative IDModification SiteStructure of R-GroupIC₅₀ (µM) MTT AssayCaspase-3 Activity (Fold Increase)
SC-001 (Core Scaffold)->1001.0
A1-001 Amide (via Nitro)-COCH₃DataData
A1-002 Amide (via Nitro)-CO-PhDataData
A2-001 Suzuki (via Nitro)-PhDataData
B1-001 N-Alkylation-CH₃DataData
...............

By correlating the structural changes at each modification site with the resulting biological activity, researchers can identify key pharmacophores and guide the design of next-generation compounds with enhanced potency and selectivity.

References

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 20, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved February 20, 2026, from [Link]

  • MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved February 20, 2026, from [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Elabscience. Retrieved February 20, 2026, from [Link]

  • Catalytic SuFEx reactivity of sulfonimidoyl fluorides with functionalized amines with automation applicable conditions. (n.d.). Spiral. Retrieved February 20, 2026, from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved February 20, 2026, from [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021, July 7). Accounts of Chemical Research - ACS Publications. Retrieved February 20, 2026, from [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021, July 20). PubMed. Retrieved February 20, 2026, from [Link]

  • Friedel‐Crafts Reactivity with Sulfondiimidoyl Fluorides for the Synthesis of Heteroaryl Sulfondiimines. (2025, November 20). ResearchGate. Retrieved February 20, 2026, from [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. (n.d.). ChemRxiv. Retrieved February 20, 2026, from [Link]

  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. (n.d.). ChemRxiv. Retrieved February 20, 2026, from [Link]

  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. (2025, July 10). ResearchGate. Retrieved February 20, 2026, from [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017, October 18). Synfacts. Retrieved February 20, 2026, from [Link]

  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. (2025). Sílice (CSIC). Retrieved February 20, 2026, from [Link]

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. (2022, October 10). Organic Letters - ACS Publications. Retrieved February 20, 2026, from [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017, March 17). Juniper Publishers. Retrieved February 20, 2026, from [Link]

  • Reactions of nitroarenes with nucleophiles proceeding via nucleophilic addition. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Modular Two-Step Route to Sulfondiimidamides. (2022, June 21). Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]

  • Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Derivatization with benzene. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Sulfonimidoyl and sulfamoyl fluorides prepared from the corresponding... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • (a) Preparation of 1-(methoxymethyl)-3-nitrobenzene. (n.d.). PrepChem.com. Retrieved February 20, 2026, from [Link]

  • Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. (1991, October). PubMed. Retrieved February 20, 2026, from [Link]

  • Bioactive compounds containing sulfonyl groups. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. (2023, August 24). PMC. Retrieved February 20, 2026, from [Link]

  • How can I prepare 3-nitrobenzenethiol from nitrobenzene or benzenesulfonic acid? (2014, October 12). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. (2024, September 15). PubMed. Retrieved February 20, 2026, from [Link]

Sources

Handling and storage procedures for 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Safe Handling and Storage of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and storage procedures for 1-(S-methylsulfonimidoyl)-3-nitrobenzene. As a compound featuring both a nitroaromatic system and a sulfonimidoyl functional group, it necessitates a stringent and informed approach to laboratory safety. This guide synthesizes data from analogous compounds and established chemical safety principles to offer detailed protocols and in-depth explanations of the underlying hazards. The following sections are designed to provide laboratory personnel with the requisite knowledge to manage this chemical entity responsibly, ensuring personal safety and experimental integrity.

Understanding the Hazard Profile: A Dual-Functionality Molecule

The hazard profile of 1-(S-methylsulfonimidoyl)-3-nitrobenzene is dictated by the synergistic and individual properties of its two primary functional moieties: the nitrobenzene core and the S-methylsulfonimidoyl group.

1.1 The Nitrobenzene Core: Toxicity and Reactivity

The presence of the nitrobenzene scaffold immediately classifies this compound as hazardous. Nitroaromatic compounds are well-documented for their toxicity.[1][2]

  • Toxicity: Nitrobenzene and its derivatives are toxic upon ingestion, inhalation, and dermal contact.[3][4][5][6] Acute exposure can lead to symptoms such as headache, dizziness, nausea, and cyanosis (a blue discoloration of the skin due to methemoglobinemia), which impairs oxygen transport in the blood.[1] Chronic exposure can result in damage to the liver, kidneys, and central nervous system.[1] Furthermore, many nitroaromatic compounds are suspected carcinogens and may have adverse effects on fertility or the unborn child.[3][4][5][6]

  • Reactivity and Flammability: Nitrobenzene is a combustible liquid and presents a fire hazard when exposed to heat or flame.[3][4] It can react violently with reducing agents, strong oxidizing agents, and certain other chemicals.[3][4] The presence of multiple nitro groups on an aromatic ring can increase the tendency towards explosive instability.[3]

1.2 The Sulfonimidoyl Group: Stability and Synthetic Relevance

The sulfonimidoyl group has gained significant attention in medicinal and agrochemical research.[7]

  • Stability: While synthetic intermediates such as sulfonimidoyl chlorides can be unstable, sulfonimidoyl fluorides are noted for their stability.[7][8][9][10] This suggests that the core sulfonimidoyl moiety in the title compound is likely to be relatively stable under standard laboratory conditions. The hydrolytic stability of related sulfonimidoyl fluorides is a key feature for their application.[8]

  • Synthetic Utility: The increasing use of sulfonimidoyl groups in drug discovery underscores the likelihood that researchers will encounter compounds like 1-(S-methylsulfonimidoyl)-3-nitrobenzene.[7][11]

Hazard Identification and Classification

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3💀DangerH301: Toxic if swallowed.[4]
Acute Toxicity, DermalCategory 3💀DangerH311: Toxic in contact with skin.[4]
Acute Toxicity, InhalationCategory 3💀DangerH331: Toxic if inhaled.[4]
CarcinogenicityCategory 2GesundheitsgefahrWarningH351: Suspected of causing cancer.[4]
Reproductive ToxicityCategory 1BGesundheitsgefahrDangerH360: May damage fertility or the unborn child.
Specific Target Organ Toxicity (Repeated Exposure)Category 1GesundheitsgefahrDangerH372: Causes damage to organs through prolonged or repeated exposure.[4]
Hazardous to the Aquatic Environment, Long-termCategory 3No Pictogram-H412: Harmful to aquatic life with long lasting effects.[4]
Combustible LiquidCategory 4No PictogramWarningH227: Combustible liquid.[3]

Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when handling 1-(S-methylsulfonimidoyl)-3-nitrobenzene.

3.1 Engineering Controls

  • Ventilation: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[12]

3.2 Personal Protective Equipment (PPE)

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.[4][5]

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a risk of splashing.

  • Skin and Body Protection: A lab coat must be worn and fully buttoned. For larger quantities or in case of a spill, additional protective clothing may be necessary.[4][5]

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[13]

3.3 Work Practices

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[4][6] Wash hands thoroughly after handling.[4]

  • Small Quantities: Whenever possible, work with the smallest practical quantities of the compound.

  • Spill Preparedness: Have a spill kit readily available that is appropriate for a toxic and combustible liquid. This should include absorbent materials, personal protective equipment, and waste disposal bags.

Storage Procedures

Proper storage is critical to maintaining the stability of 1-(S-methylsulfonimidoyl)-3-nitrobenzene and preventing hazardous situations.

4.1 General Storage Conditions

  • Container: Store in a tightly sealed, properly labeled container.[4][5]

  • Location: Store in a cool, dry, and well-ventilated area.[4][12] The storage area should be locked or otherwise secured to restrict access to authorized personnel.[4]

  • Incompatible Materials: Segregate from combustible materials, reducing agents, strong oxidants, strong acids, and strong bases.[4]

4.2 Storage Workflow Diagram

compound 1-(S-methylsulfonimidoyl)-3-nitrobenzene storage_cabinet Designated Chemical Storage Cabinet compound->storage_cabinet ventilation Well-Ventilated Area storage_cabinet->ventilation temp_control Cool and Dry Environment storage_cabinet->temp_control incompatibles Segregated from Incompatible Materials (Oxidizers, Reducers, Acids, Bases) storage_cabinet->incompatibles security Secure and Restricted Access storage_cabinet->security

Caption: Workflow for the proper storage of 1-(S-methylsulfonimidoyl)-3-nitrobenzene.

Emergency Procedures

5.1 First Aid Measures

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[5][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][13]

5.2 Spill and Leak Response

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

5.3 Fire Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] A water spray can be used to cool fire-exposed containers.

  • Hazards: The compound may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[3] Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Waste Disposal

All waste containing 1-(S-methylsulfonimidoyl)-3-nitrobenzene must be treated as hazardous waste.

  • Containers: Collect all waste in properly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[4][6]

Conclusion

The handling and storage of 1-(S-methylsulfonimidoyl)-3-nitrobenzene demand a high level of caution due to the inherent hazards of its nitroaromatic core. By adhering to the protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. A thorough understanding of the compound's properties, coupled with consistent implementation of safety measures, is paramount.

References

  • Nitrobenzene - Workplace Wellness Hub. (n.d.).
  • Nitrobenzene - Novachem. (2023, July 14).
  • Nitrobenzene SDS, 98-95-3 Safety Data Sheets - ECHEMI. (n.d.).
  • Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent - PMC. (n.d.).
  • Structure of nitrobenzene and its derivatives. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Methods for the synthesis of sulfonimidamides reported in the literature over the last five years. … - ResearchGate. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet: Nitrobenzene - Carl ROTH. (n.d.).
  • A General Electrochemical Synthesis of Sulfonimidoyl Fluorides, Azides, and Acetates | CCS Chemistry - Chinese Chemical Society. (n.d.).
  • Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F. (2020, August 3).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - DC Fine Chemicals. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, June 10).
  • Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC. (2022, March 30).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 2).
  • (a) Preparation of 1-(methoxymethyl)-3-nitrobenzene - PrepChem.com. (n.d.).
  • Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed. (1991, October).
  • 4 - SAFETY DATA SHEET. (2014, June 10).

Sources

Application Notes and Protocols: 1-(S-Methylsulfonimidoyl)-3-nitrobenzene as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry and organic synthesis, the development of novel molecular scaffolds is paramount for accessing new chemical space and discovering next-generation therapeutics. Nitroaromatic compounds have long been recognized as foundational building blocks, offering a versatile handle for a myriad of chemical transformations.[1] The sulfonimidoyl group, and more specifically the sulfoximine moiety, has emerged as a critical functional group in drug design. It is often employed as a bioisostere for sulfone and sulfonamide groups, distinguished by its unique properties as a chiral, tetrahedral sulfur(VI) center capable of acting as both a hydrogen bond donor and acceptor.

This guide introduces 1-(S-methylsulfonimidoyl)-3-nitrobenzene , a key synthetic intermediate that synergistically combines the potent electron-withdrawing nature of a nitro group with the unique chemical handle of the sulfonimidoyl moiety. The nitro group powerfully activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the sulfonimidoyl group provides a site for further functionalization or can be used to modulate the physicochemical properties of the final molecule. These application notes provide a comprehensive overview, including safety protocols, a detailed multi-step synthesis, and a practical application to demonstrate its utility for researchers, scientists, and drug development professionals.

PART 1: CORE DATA AND SAFETY MANDATES

Physicochemical and Structural Data

The data presented below are for the structurally related precursor, 1-(methylsulfonyl)-3-nitrobenzene, which serves as a benchmark for handling and characterization.

PropertyValueReference
Chemical Name 1-(methylsulfonyl)-3-nitrobenzene[2][3]
CAS Number 2976-32-1[2]
Molecular Formula C₇H₇NO₄S[2][3]
Molecular Weight 201.2 g/mol [2]
Purity Typically ≥97%[2]
Appearance Solid (form may vary)-
SMILES CS(=O)(=O)C1=CC=CC([O-])=C1[2]
Critical Safety Protocols

Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity.[4][5]

  • Hazard Overview: This compound and its precursors are considered toxic if swallowed, in contact with skin, or if inhaled.[5][6] There is a suspicion of causing cancer and potential damage to fertility or an unborn child.[4][5] It may also cause damage to organs through prolonged or repeated exposure.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4] Avoid contact with skin, eyes, and clothing.[7] Wash hands and any exposed skin thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The storage area should be locked up or accessible only to qualified personnel.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains.[5]

PART 2: SYNTHESIS OF 1-(S-METHYLSULFONIMIDOYL)-3-NITROBENZENE

The synthesis of the target intermediate is proposed via a robust, four-step sequence starting from commercially available 3-nitrobenzenethiol. This pathway provides a logical and experimentally feasible route to the desired sulfoximine.

Synthetic Workflow Overview

The overall transformation involves the S-methylation of a thiol, followed by a two-step oxidation and imidation sequence to construct the sulfonimidoyl group.

Synthesis_Workflow A 3-Nitrobenzenethiol B 3-Nitrothioanisole (1-(Methylthio)-3-nitrobenzene) A->B  Protocol 2.2  CH₃I, K₂CO₃   C S-(3-Nitrophenyl) methylsulfoxide B->C  Protocol 2.3  H₂O₂, Acetic Acid   D S-Methyl-S-(3-nitrophenyl)sulfilimine C->D  Protocol 2.4  Imidation   E 1-(S-Methylsulfonimidoyl) -3-nitrobenzene (Target Compound) D->E  Protocol 2.5  Oxidation (m-CPBA)   SNAr_Reaction sub 1-(S-Methylsulfonimidoyl) -3-nitrobenzene prod SNAr Product (e.g., 4-(4-(Methylsulfonimidoyl) -2-nitrophenyl)morpholine) sub->prod K₂CO₃, DMSO 100 °C nuc Nucleophile (e.g., Morpholine) nuc->prod

Sources

Application Note: Quantitative Assessment of Nitro Compound Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitro compounds (


) occupy a paradoxical niche in chemical biology. They are essential pharmacophores in antibiotics (e.g., metronidazole, nitrofurantoin) and anti-tubercular agents (e.g., delamanid), yet they are structurally predisposed to toxicity. The biological activity of a nitro compound is rarely intrinsic to the parent molecule; rather, it is driven by metabolic activation .

The critical determinant of a nitro compound's fate—whether it becomes a therapeutic DNA-damaging agent or a toxic generator of oxidative stress—is the mechanism of its reduction. This guide outlines the techniques to measure these effects, distinguishing between Type I (Oxygen-insensitive) and Type II (Oxygen-sensitive) reduction pathways.

Module 1: The Engine of Bioactivity – Metabolic Activation

Before measuring toxicity, one must characterize the activation pathway. The biological effect is dictated by the stability of the nitro-radical anion (


).
  • Type I Reduction (Therapeutic): Two-electron reduction by oxygen-insensitive nitroreductases (NTRs) leads to stable nitroso and hydroxylamine intermediates. These form DNA adducts (therapeutic mechanism for antibiotics).

  • Type II Reduction (Toxic): One-electron reduction creates an unstable radical anion. In the presence of oxygen, this radical transfers an electron to

    
    , regenerating the parent nitro compound and producing Superoxide (
    
    
    
    ). This "futile cycling" causes massive oxidative stress without consuming the drug.
Pathway Visualization

NitroReduction Parent Parent Nitro Compound (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical Type II (1e-) (e.g., NADPH P450 Reductase) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Type I (2e-) (Oxygen-insensitive NTRs) Radical->Parent Futile Cycle (+ O2) ROS Superoxide (O2•-) Oxidative Stress Radical->ROS Electron Transfer Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Amine Amine (R-NH2) Hydroxyl->Amine 2e- DNA DNA Adducts (Genotoxicity) Hydroxyl->DNA Covalent Binding

Figure 1: The bifurcation of nitro reduction pathways determines biological outcome. Type I leads to DNA binding; Type II leads to oxidative stress.

Module 2: Measuring Nitroreductase (NTR) Activity

Quantifying the cell's ability to metabolize the nitro compound is the first step in validating bioactivity.

Protocol A: Ratiometric Fluorescence Detection

Traditional NADH consumption assays lack specificity. This protocol uses a "turn-on" fluorescent probe (e.g., a Cy5-nitro conjugate) that fluoresces only upon reduction to an amine.[1]

Reagents:

  • Probe: Cy5-NO2 (Non-fluorescent)

    
     Cy5-NH2 (Fluorescent: Ex 640nm / Em 660nm).
    
  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100.

  • Cofactor: NADH (1 mM stock).

Step-by-Step:

  • Cell Preparation: Culture cells (e.g., E. coli or mammalian tumor cells) to log phase.

  • Lysis: Pellet cells (

    
    , 5 min) and resuspend in Lysis Buffer. Sonicate on ice (3 x 10s pulses).
    
  • Reaction Setup: In a black 96-well plate:

    • 
       Cell Lysate (standardized to 
      
      
      
      protein).
    • 
       Cy5-NO2 Probe.
      
    • 
       NADH.[2]
      
  • Kinetics: Incubate at

    
    . Measure fluorescence every 60 seconds for 30 minutes.
    
  • Quantification: Calculate the slope (RFU/min) of the linear phase.

  • Specificity Control: Run a parallel well with Dicoumarol (

    
    ), a specific inhibitor of NAD(P)H:quinone oxidoreductase (NQO1) and many bacterial NTRs. A drop in signal confirms enzymatic specificity.
    

Module 3: Detecting Redox Cycling (Oxidative Stress)

If a compound undergoes Type II reduction, it generates superoxide. Standard ROS dyes (DCFDA) are too generic. Use MitoSOX Red for mitochondrial superoxide specificity.

Protocol B: Superoxide Quantification

Critical Logic: Nitro radical anions often target mitochondria. Therefore, cytosolic probes may miss the primary site of toxicity.

Step-by-Step:

  • Seeding: Plate HeLa or HepG2 cells (

    
    /well) in 96-well plates. Adhere overnight.
    
  • Treatment: Treat with the nitro compound (0.1 –

    
    ) for 4 hours.
    
    • Positive Control: Menadione (

      
      ).[3]
      
    • Negative Control: Vehicle (DMSO).

  • Staining: Wash cells with HBSS. Add

    
     MitoSOX Red in HBSS.
    
  • Incubation: Incubate for 15 minutes at

    
     (protect from light).
    
  • Wash: Wash

    
     with warm HBSS.
    
  • Detection: Measure Fluorescence (Ex 510 nm / Em 580 nm).

  • Validation: Pre-treat a control group with PEG-SOD (Superoxide Dismutase). If the signal is not attenuated by SOD, the fluorescence is likely an artifact or non-superoxide ROS.

Module 4: Genotoxicity (The Modified Ames Test)

Standard Ames tests can yield false positives/negatives for nitro compounds because standard Salmonella strains (TA98/TA100) have high endogenous nitroreductase activity.

Expert Insight: To prove a compound is a direct-acting mutagen (activated by bacterial NTRs) vs. one requiring mammalian metabolic activation (S9 fraction), you must use NTR-deficient strains .

Protocol C: Differential Mutagenicity Assay

Strains Required:

  • TA98: Standard frameshift strain (contains functional classical NTR).

  • TA98NR: Nitroreductase-deficient (lacks cnr gene).

  • TA98/1,8-DNP6: O-acetyltransferase deficient (cannot process hydroxylamines to acetoxy esters).

Workflow:

  • Plate Incorporation: Mix

    
     bacterial culture + 
    
    
    
    test compound +
    
    
    S9 mix (or buffer) +
    
    
    molten top agar.
  • Pour: Overlay on minimal glucose agar plates.

  • Incubate: 48 hours at

    
    .
    
  • Count: Score revertant colonies (His+).

Data Interpretation:

Observation Mechanism
High revertants in TA98; Low in TA98NR Bacterial Activation: The compound is activated by bacterial nitroreductases (typical of nitrofurans).
High revertants in TA98 & TA98NR Direct/Other Activation: Mutagenicity is independent of the classical bacterial NTR.

| High revertants only with S9 | Mammalian Activation: Requires P450 metabolism (likely ring oxidation, not nitroreduction). |

Module 5: Mitochondrial Liability (The Glu/Gal Switch)

Nitro compounds often inhibit mitochondrial respiration. Tumor cells in high-glucose media use glycolysis (Warburg effect), masking this toxicity. Forcing cells to rely on Oxidative Phosphorylation (OXPHOS) reveals the true toxicity.

Protocol D: Glucose/Galactose Cytotoxicity Assay

Concept: Galactose yields 0 net ATP via glycolysis, forcing the cell to use mitochondria. If the nitro compound damages mitochondria, toxicity will skyrocket in galactose media.

Step-by-Step:

  • Media Prep:

    • Glu-Media: DMEM + 25 mM Glucose.

    • Gal-Media:[4] DMEM (glucose-free) + 10 mM Galactose + 1 mM Sodium Pyruvate.

  • Seeding: Seed HepG2 cells in paired 96-well plates (one for Glu, one for Gal).

  • Acclimatization: Allow cells to adapt to Gal-media for 24 hours prior to dosing.

  • Dosing: Apply 8-point dose-response of the nitro compound.

  • Viability: After 24h, measure ATP levels (CellTiter-Glo or similar).

  • Calculation: Calculate

    
     for both conditions.
    
    • Mitochondrial Toxin Index (MTI):

      
      .
      
    • Interpretation: MTI > 3 indicates specific mitochondrial toxicity.

References

  • Detection of Nitro Radical Anions

    • Vasquez-Vivar, J., et al. (2012). "Detection of nitric oxide and superoxide radical anion by electron paramagnetic resonance spectroscopy." Methods in Molecular Biology.
  • Fluorescent Probes for Nitroreductase

    • Li, Y., et al. (2021).[3] "Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe." Molecules.

  • Ames Test Strains for Nitro Compounds

    • Pedersen, M., et al. (1995). "Effects of the nitro-group on the mutagenicity and toxicity of some benzamines."[5] Mutation Research.

  • Mitochondrial Toxicity (Glu/Gal Assay)

    • Marroquin, L.D., et al. (2007). "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants." Toxicological Sciences.
  • Mechanisms of Nitro-Bioactivity

    • Patterson, L.H., & Wyllie, S. (2014). "Nitro-containing drugs and clinical candidates: Re-evaluating the liability." Future Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Improving the yield of 1-(S-methylsulfonimidoyl)-3-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of 1-(S-methylsulfonimidoyl)-3-nitrobenzene Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

User Query: "I am attempting to synthesize 1-(S-methylsulfonimidoyl)-3-nitrobenzene from methyl (3-nitrophenyl) sulfoxide (or sulfide), but yields are consistently low (<40%). The main impurity is the sulfone. How do I improve this?"

Technical Diagnosis: The synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene (also referred to as m-nitro-S-methylsulfoximine) presents a specific electronic challenge. The nitro group (


) at the meta position is strongly electron-withdrawing. This deactivates the sulfur center, reducing its nucleophilicity.

In standard oxidative imination protocols (e.g., Bolm conditions), the electrophilic nitrene species reacts sluggishly with the electron-deficient sulfur. This allows competitive oxidation pathways (driven by moisture or over-active oxidants) to dominate, leading to the thermodynamically stable sulfone byproduct (


) rather than the desired sulfoximine  (

).

Recommended Protocol (The "Gold Standard")

For this specific substrate, we recommend the Metal-Free Imination using (Diacetoxyiodo)benzene (PIDA) and Ammonium Carbamate. This method is preferred over Sodium Azide (Schmidt reaction) due to safety profiles, but it requires strict parameter control for electron-deficient substrates.

Reagents & Stoichiometry
ComponentRoleEquiv. (Standard)Equiv. (Nitro-Optimized)
Methyl (3-nitrophenyl) sulfoxide Substrate1.01.0
Ammonium Carbamate Nitrogen Source1.5 - 2.03.0 - 4.0
(Diacetoxyiodo)benzene (PIDA) Oxidant1.52.0 - 2.5
Methanol (MeOH) Solvent[0.1 M][0.2 M] - [0.5 M]
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask. Add a magnetic stir bar.

  • Solvation: Dissolve the sulfoxide (1.0 equiv) in anhydrous Methanol.

    • Critical: Do not use technical grade MeOH. Water promotes sulfone formation.

  • Nitrogen Source: Add Ammonium Carbamate (4.0 equiv). The solution may remain cloudy; this is normal.

  • Oxidant Addition: Add PIDA (2.5 equiv) in one portion at room temperature.

  • Reaction: Stir vigorously.

    • Standard: 25°C for 2-4 hours.

    • Nitro-Optimized: If TLC shows no conversion after 2 hours, warm to 35-40°C . Do not exceed 50°C to avoid decomposition.

  • Quench: Remove solvent under reduced pressure. The residue is usually a yellow oil/solid.

  • Workup: Redissolve in DCM, wash with saturated

    
     (removes acetic acid byproduct) and brine. Dry over 
    
    
    
    .

Mechanism & Visualization

Understanding the failure mode requires visualizing the mechanism. The reaction proceeds via an in situ generated iodonitrene-like species or an acetoxy-amino-iodinane intermediate.

G Substrate Sulfoxide (Electron Poor) TS Transition State (Nucleophilic Attack) Substrate->TS Slow Attack (Nitro Deactivation) Reagents PIDA + NH2CO2NH4 Intermediate Active Species [PhI=NH] or [PhI(OAc)(NH2)] Reagents->Intermediate Ligand Exchange Intermediate->TS Electrophilic Transfer SideProduct Sulfone (Byproduct) Intermediate->SideProduct Oxidation w/o N Product Sulfoximine (Target) TS->Product -PhI, -AcOH Water H2O (Contaminant) Water->Intermediate Hydrolysis

Figure 1: Mechanistic pathway highlighting the competitive sulfone formation. The nitro group slows the "Substrate -> TS" step, allowing moisture (if present) to hijack the intermediate toward sulfone formation.

Troubleshooting Guide (FAQ)

Issue 1: "I see starting material remaining even after 12 hours."

Diagnosis: The nitro group has deactivated the sulfur, making it a poor nucleophile. Fix:

  • Increase Concentration: Run the reaction at 0.5 M instead of the standard 0.1 M. Higher concentration favors the bimolecular reaction between the poor nucleophile and the active iodinane.

  • Sequential Addition: Add the PIDA and Ammonium Carbamate in two batches (0 hrs and 4 hrs) to maintain a high concentration of the active nitrene species.

Issue 2: "My product contains 30% sulfone."

Diagnosis: Water is competing with the ammonia source. The active iodine species oxidizes the sulfoxide to sulfone in the presence of water. Fix:

  • Solvent Drying: Use freshly distilled MeOH or MeOH stored over 3Å molecular sieves.

  • Reagent Quality: Ammonium Carbamate is hygroscopic.[1] Ensure your reagent is a free-flowing powder, not a clumped solid. If clumped, crush and dry or purchase fresh stock.

Issue 3: "The reaction turns dark/black."

Diagnosis: Radical decomposition or over-oxidation. Fix:

  • Light Exclusion: Wrap the flask in aluminum foil. PIDA can be light-sensitive, and radical side-reactions are promoted by ambient light.

  • Temperature: Do not exceed 40°C.

Issue 4: "I cannot separate the sulfoximine from the sulfone by column chromatography."

Diagnosis: Both compounds are polar and have similar Rf values. Fix:

  • Chemical Purification: Sulfoximines are basic (the NH group).

    • Dissolve the crude mixture in DCM.

    • Extract with 1M HCl . The sulfoximine will protonate and move to the aqueous layer; the sulfone remains in the DCM.

    • Wash the aqueous layer with DCM.

    • Basify the aqueous layer (pH > 10) with NaOH.

    • Extract the pure sulfoximine back into DCM.

Advanced Alternative: Rhodium Catalysis

If the metal-free route fails to exceed 50% yield, switch to the Rhodium-catalyzed transfer. This is more robust for electron-deficient arenes but requires more expensive reagents.

Protocol:

  • Catalyst:

    
     (2.5 mol%)
    
  • Nitrogen Source: Trifluoroacetamide (2.0 equiv)

  • Oxidant: PIDA (1.5 equiv)

  • Solvent: DCM

  • Post-Process: This yields the N-trifluoroacetyl sulfoximine. Deprotect using

    
     in MeOH to get the free NH-sulfoximine.
    

Workflow Start Start: Nitro-Sulfoxide PIDA Method A: PIDA/NH2CO2NH4 (Optimize Conc. to 0.5M) Start->PIDA Decision Is Yield > 50%? Rh Method B: Rh2(OAc)4 + CF3CONH2 (Followed by Hydrolysis) Decision->Rh No Purify Acid/Base Extraction (Remove Sulfone) Decision->Purify Yes PIDA->Decision Rh->Purify

Figure 2: Decision tree for selecting the optimal synthetic route based on initial yield results.

References

  • Bolm, C., & Hildebrand, J. P. (2000). 1,1'-Binaphthyl-2,2'-diol as Chiral Auxiliary for the Enantioselective Synthesis of Sulfoximines. Journal of Organic Chemistry, 65(6), 169–175. Link

  • Okamura, H., & Bolm, C. (2004).[2] Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines. Organic Letters, 6(8), 1305–1307. Link

    • Key citation for the Rh-catalyzed altern
  • Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides.[3][4][5][6] Angewandte Chemie International Edition, 55(26), 7203–7207. Link

    • Key citation for the PIDA/Ammonium Carbam
  • Frings, M., Bolm, C. (2011). Sulfoximines from Sulfides: A One-Pot Strategy. European Journal of Organic Chemistry, 2011(20-21), 4085–4089. Link

Sources

Technical Support Center: Sulfoximine Purification & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Status: Active | Priority: High | Department: Process Chemistry & Purification[1]

Executive Summary & Molecule Profile[1]

User Query: "I am struggling to purify 1-(S-methylsulfonimidoyl)-3-nitrobenzene. It co-elutes with the sulfoxide intermediate, trails on silica, and I'm seeing sulfone byproducts.[1] How do I isolate pure material?"

Technical Analysis: The target molecule, 1-(S-methylsulfonimidoyl)-3-nitrobenzene (often referred to as the meta-nitro NH-sulfoximine), presents a "perfect storm" of purification challenges.[1] The electron-withdrawing nitro group at the meta position decreases the electron density on the sulfur center, but crucially, it increases the acidity of the sulfoximine nitrogen (NH).[1] This makes the molecule highly polar and prone to strong hydrogen bonding with stationary phases (silica).

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Polarity High (Dipolar)Sticks to silica; requires polar mobile phases (MeOH/DCM).[1]
H-Bonding Donor (NH) & Acceptor (O, N)Causes "tailing" (streaking) on columns.[1]
Solubility Good in DMSO, MeOH, DCM; Poor in HexanesIdeal for recrystallization (solvent/anti-solvent).[1]
Stability Stable to air/moisture; NH is nucleophilicAvoid strong electrophiles during workup; stable to aqueous workup.
pKa ~22-24 (DMSO)Weakly acidic; typically neutral but can interact with Lewis acidic sites.[1]

Troubleshooting Guides (Ticket System)

Ticket #401: Compound "Streaks" or "Tails" on Silica Gel

Diagnosis: The free NH group acts as a hydrogen bond donor to the silanol groups (Si-OH) on the silica gel surface. The nitro group enhances this acidity, strengthening the interaction and causing peak broadening.[1]

Resolution Protocol: You must deactivate the silica surface or switch the stationary phase.

Option A: Base Deactivation (Standard) [1]

  • Pre-treat the Column: Flush the silica column with 1% Triethylamine (Et3N) in your non-polar solvent (e.g., Hexanes or DCM) before loading the sample.[1]

  • Mobile Phase Modifier: Add 1% Et3N or 1% NH4OH (aq) to your elution solvent (e.g., DCM:MeOH 95:5 + 1% Et3N).[1]

    • Why: The amine base preferentially binds to the acidic silanol sites, preventing the sulfoximine from "sticking."[1]

Option B: Alumina (Alternative) [1]

  • Switch to Neutral Alumina (Brockmann Grade III) .[1]

  • Alumina is less acidic than silica and often resolves polar amines/sulfoximines with sharper peak shapes.

Ticket #402: Co-elution with Sulfoxide Intermediate

Diagnosis: The meta-nitro phenyl sulfoxide (intermediate) and the target sulfoximine have very similar R_f values in standard organic solvents.

Resolution Protocol: The "Catch-and-Release" Strategy If standard chromatography fails, use the nucleophilicity of the sulfoximine nitrogen to temporarily change its polarity.

  • Protection (The "Catch"):

    • Treat the crude mixture (sulfoxide + sulfoximine) with Boc anhydride (Boc2O) and base (DMAP/Et3N).[1]

    • Result: The sulfoximine converts to the N-Boc sulfoximine , which is significantly less polar (moves much higher on TLC) than the sulfoxide.[1]

  • Purification:

    • Run a fast silica plug. The N-Boc product will elute easily with EtOAc/Hexanes (e.g., 20:80), leaving the polar sulfoxide behind.[1]

  • Deprotection (The "Release"):

    • Treat the purified N-Boc material with TFA/DCM (1:4) or HCl/Dioxane.[1]

    • Basify (NaHCO3) and extract to recover the pure NH-sulfoximine.

Ticket #403: Sulfone Contamination (Over-Oxidation)

Diagnosis: The oxidation conditions (e.g., PhI(OAc)2/Ammonium Carbamate or NaN3/H2SO4) were too vigorous, converting the sulfoximine into the sulfone.[1]

Resolution Protocol: Solubility-Based Separation Sulfones are generally much less soluble in protic solvents than sulfoximines.

  • Solvent Screen: Test solubility in warm Ethanol (EtOH) or Isopropanol (IPA) .[1]

  • Recrystallization:

    • Dissolve the crude mixture in minimum hot EtOH.

    • Cool slowly to 0°C.

    • Outcome: The sulfone often crystallizes out first (due to symmetry and lack of H-bond donating ability).

    • Filtrate: The sulfoximine remains in the mother liquor. Concentrate and recrystallize the residue from EtOAc/Hexanes to isolate the sulfoximine.

Visualized Workflows

Diagram 1: Purification Decision Matrix

Caption: Logical flow for selecting the optimal purification method based on crude purity and byproduct profile.

PurificationStrategy Start Crude Reaction Mixture TLC_Check TLC Analysis (DCM:MeOH 95:5) Start->TLC_Check Sep_Good Separation > 0.2 Rf? TLC_Check->Sep_Good Flash Flash Chromatography (SiO2 + 1% Et3N) Sep_Good->Flash Yes CoElution Contaminant Type? Sep_Good->CoElution No (Co-elutes w/ Sulfoxide) Pure_Product Pure Sulfoximine Flash->Pure_Product Protect Chemical Modification (Boc-Protection) CoElution->Protect Sulfoxide Recryst Fractional Crystallization (Precipitate Sulfone) CoElution->Recryst Sulfone Purify_Boc Purify N-Boc (Low Polarity) Protect->Purify_Boc Deprotect Deprotection (TFA) Purify_Boc->Deprotect Deprotect->Pure_Product Recryst->Pure_Product

[1]

Diagram 2: The "Sticky" Mechanism (Why it fails on Silica)

Caption: Mechanistic view of NH-sulfoximine interaction with silica silanols versus base deactivation.[1]

SilicaInteraction Silica Silica Surface (Si-OH) Interaction Strong H-Bonding (Peak Tailing) Silica->Interaction + Blocked Capped Silanols (Si-O-...H-NEt3) Silica->Blocked Sulfoximine NH-Sulfoximine (H-Bond Donor) Sulfoximine->Interaction Triethylamine Triethylamine (Et3N) (Modifier) Triethylamine->Blocked Preferential Binding FreeFlow Free Elution (Sharp Peaks) Blocked->FreeFlow + Sulfoximine

[1]

Detailed Experimental Protocol

Method: One-Pot Synthesis and Purification of 1-(S-methylsulfonimidoyl)-3-nitrobenzene Adapted from Bull et al. (2016) and Bolm et al.

Reagents:

  • Methyl (3-nitrophenyl) sulfide (1.0 equiv)[1]

  • Ammonium Carbamate (1.5 equiv)[1][2][3]

  • PhI(OAc)2 (Diacetoxyiodobenzene) (2.3 equiv)[1]

  • Methanol (0.5 M concentration)[1][2]

Step-by-Step:

  • Reaction: To a round-bottom flask, add the sulfide, ammonium carbamate, and MeOH. Add PhI(OAc)2 in one portion. Stir at room temperature (open flask) for 1–3 hours. The solution will turn yellow.[4]

  • Quench: Remove solvent in vacuo. Redissolve in EtOAc and wash with Saturated NaHCO3 (to remove acetic acid and iodobenzene byproducts).

  • Extraction: Extract aqueous layer 3x with EtOAc. Dry organics over Na2SO4.[4]

  • Purification (The Critical Step):

    • Crude Analysis: Check TLC in DCM/MeOH (95:5).[1]

    • Column Prep: Slurry silica gel in DCM containing 1% Et3N.

    • Elution: Load sample (dissolved in min. DCM). Elute with a gradient of 0% -> 5% MeOH in DCM.

    • Fraction Collection: The sulfoximine is polar. Collect the slow-moving spot.

  • Crystallization (Polishing): If the oil obtained is slightly impure, dissolve in minimum hot EtOAc and add Hexanes dropwise until cloudy.[1] Cool to -20°C overnight.

References & Authority

  • Bull, J. A., et al. (2016).[1] "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides." Angewandte Chemie International Edition, 55(25), 7203–7207.[1] [1]

    • Relevance: Establishes the ammonium carbamate/PhI(OAc)2 method as the gold standard for this synthesis.

  • Bolm, C., & Okamura, H. (2002).[1] "Polymer-supported synthesis of chiral sulfoximines." Organic Letters, 4(17), 2881-2884.[1]

    • Relevance: Discusses the polarity issues and resolution strategies for sulfoximines.

  • Lücking, U. (2013).[1] "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 52(36), 9399-9408.[1] [1]

    • Relevance: Provides physicochemical data (solubility, pKa) comparing sulfoximines to sulfones, critical for the separation logic.

  • Zenzola, M., et al. (2016).[1][5] "Direct Synthesis of NH-Sulfoximines from Sulfides." Chemistry – A European Journal, 22(53), 19253-19258.[1]

    • Relevance: Confirms the one-pot oxidation protocol from sulfide to sulfoximine.

Sources

Technical Support Center: Solubility Optimization for 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely experiencing "solvent shock"—a kinetic precipitation event caused by the rapid transition of 1-(S-methylsulfonimidoyl)-3-nitrobenzene from a high-solvency environment (DMSO) to a high-dielectric aqueous buffer.[1]

While the sulfonimidoyl group (


) is a polar, hydrogen-bond-donating bioisostere of the sulfone group, the lipophilic nitrobenzene scaffold often dominates the physicochemical profile. This creates a "solubility cliff" when the DMSO concentration drops below 1-2% in aqueous media.[1]

This guide provides a root-cause analysis and three validated protocols to stabilize this compound in solution.

Module 1: Diagnostic & Quick Fixes

The "Why": Understanding the Crash-Out

The sulfonimidoyl moiety is unique: it is polar and capable of hydrogen bonding, yet the molecule remains overall lipophilic due to the aromatic ring.

  • Thermodynamic vs. Kinetic Solubility: Your compound might be thermodynamically soluble at the target concentration (e.g., 10 µM), but the rate of aggregation exceeds the rate of solvation during rapid dilution.

  • Crystal Lattice Energy: The nitro group promotes planar stacking (pi-pi interactions), creating a stable crystal lattice that water molecules struggle to break apart without help.[1]

Immediate Troubleshooting (The "Golden Ratio")

If your compound precipitates immediately upon adding DMSO stock to the buffer:

ParameterRecommendationWhy?
DMSO Limit 0.5% - 2.0% (v/v) Below 0.5%, the compound loses the organic co-solvent shield.[1] Above 2%, you risk cellular toxicity.[1]
Temperature Warm buffer to 37°C Reduces the energy barrier for solvation.
Mixing Mode Vortex during addition Prevents local regions of high water/low DMSO where nucleation starts.[1]
Stock Conc. Reduce to 10 mM High-concentration stocks (e.g., 100 mM) cause massive supersaturation upon dilution.[1]

Module 2: Deep Dive Protocols

Protocol A: The "Intermediate Dilution" Method

Use this to prevent "DMSO Shock" in cell-based assays.

Concept: Instead of jumping from 100% DMSO to 0.1% DMSO in one step, use an intermediate step to acclimate the compound to polarity.

  • Prepare Stock: Start with a 10 mM stock solution in anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 into a 50% DMSO / 50% Water mixture.

    • Result: 1 mM compound in 50% DMSO.[1] (Usually stable).[1]

  • Final Step: Dilute this intermediate 1:100 into your assay buffer.

    • Result: 10 µM compound in 0.5% DMSO.[1]

Protocol B: Cyclodextrin Complexation (The Gold Standard)

Use this if simple cosolvents fail or if DMSO toxicity is a concern.

Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the preferred carrier for sulfonimidoyl compounds.[1] The hydrophobic nitrobenzene ring sits inside the cyclodextrin cavity, while the polar sulfonimidoyl group interacts with the solvent.

Step-by-Step Formulation:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your aqueous buffer (e.g., PBS).[1] Filter sterilize (0.22 µm).
    
  • Add Compound: Add your DMSO stock to this vehicle slowly while vortexing.

  • Equilibrate: Shake at 300 RPM for 30 minutes at room temperature.

  • Clarify: Centrifuge at 13,000 x g for 5 minutes to remove any micro-precipitates. Use the supernatant.

Module 3: Visual Troubleshooting Aids

Figure 1: Solubility Method Decision Tree

Use this logic flow to select the correct solubilization strategy based on your experimental constraints.

SolubilityDecisionTree Start Start: Compound Precipitates CheckConc Is Target Conc. > 50 µM? Start->CheckConc CheckAssay Is Assay Cellular/In Vivo? CheckConc->CheckAssay No HighConc Use HP-beta-CD Carrier (Protocol B) CheckConc->HighConc Yes LowConc Is DMSO Tolerance > 1%? CheckAssay->LowConc Yes HighDMSO Direct Dilution with Vortexing CheckAssay->HighDMSO No (Biochemical) LowConc->HighDMSO Yes LowConc_Branch Is pH Adjustment Allowed? LowConc->LowConc_Branch No LowDMSO Intermediate Dilution (Protocol A) LowConc_Branch->LowDMSO No Acidify Acidify LowConc_Branch->Acidify Yes (Acidify to pH 4-5)

Caption: Decision matrix for selecting the optimal solubilization method based on concentration and assay tolerance.

Figure 2: The "DMSO Shock" Avoidance Workflow

Visualizing the intermediate dilution step to prevent kinetic precipitation.

SerialDilution Stock 100% DMSO Stock (10 mM) Inter Intermediate Mix (50% DMSO / 50% Water) (1 mM) Stock->Inter 1:10 Dilution (Prevents Shock) Final Final Assay Buffer (0.5% DMSO) (10 µM) Inter->Final 1:100 Dilution (Achieves Target)

Caption: Step-wise dilution protocol to maintain solubility during the transition from organic to aqueous solvent.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve it? The sulfonimidoyl group looks basic.

  • Answer: Yes, but with caution. The sulfonimidoyl nitrogen is weakly basic.[2] Lowering the pH (to ~4.0) can protonate the nitrogen, forming a cation that is much more water-soluble.[1] However, most biological assays require pH 7.[1]4. If you acidify the stock, it may re-precipitate when added to the neutral assay buffer.

Q2: My compound dissolves, but the data is noisy. Why?

  • Answer: You likely have "micro-precipitation."[1] The solution looks clear to the naked eye, but nano-aggregates have formed. These aggregates cause false positives in enzymatic assays (promiscuous inhibition) or scatter light in optical assays.[1] Solution: Always centrifuge your final working solution (5 min at 10,000g) before adding it to the plate.

Q3: Is this compound stable in DMSO?

  • Answer: Generally, yes.[1] However, sulfoximines can be sensitive to strong oxidation or reduction over long periods. Store stocks at -20°C, sealed tightly to prevent water absorption. DMSO is hygroscopic; water uptake into the DMSO stock will cause the compound to crash out inside the storage vial.

Q4: Can I use PEG-400 instead of DMSO?

  • Answer: Yes. A mixture of PEG-400 (20%) / Water (80%) is often a superior vehicle for animal dosing (PK studies) compared to DMSO.[1] It provides a more viscous environment that inhibits crystal lattice formation.[1]

References & Further Reading

  • Lücking, U. (2013).[1] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link[1]

    • Context: Foundational review on the physicochemical properties of the sulfonimidoyl group, including polarity and solubility advantages over sulfones.

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] Link

    • Context: Authoritative source on kinetic vs. thermodynamic solubility and the physics of "DMSO shock."

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

    • Context: Validation of the HP-

      
      -CD protocol for lipophilic small molecules.
      

Sources

Optimizing reaction conditions for sulfonimidoyl group formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Sulfonimidoyl Group Formation

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The "New" Sulfone

The sulfonimidoyl group


 is a critical bioisostere of the sulfone. By replacing one oxygen with a nitrogen, you introduce a handle for fine-tuning solubility, pKa, and hydrogen bonding, while creating a new vector for chirality.

However, synthesizing these groups—particularly the "free" NH-sulfoximines—is often plagued by capricious yields, racemization, and over-oxidation. This guide synthesizes field-proven protocols with mechanistic troubleshooting to ensure your synthesis succeeds.

Module 1: The "Workhorse" Protocol (Oxidative Imination)

Scenario: You need to convert a sulfide or sulfoxide to a sulfoximine rapidly. You are not currently concerned with enantioselectivity.

The Standard System: PhI(OAc)₂ / Ammonium Carbamate

This is the most robust method for generating NH-sulfoximines directly from sulfides (one-pot) or sulfoxides.

Protocol A: Direct Sulfide to NH-Sulfoximine (One-Pot)
  • Substrate: Aryl-alkyl sulfide or Di-alkyl sulfide.

  • Reagents:

    • PhI(OAc)₂ (2.5 equiv)[1][2]

    • Ammonium Carbamate (2.0 equiv)[2]

  • Solvent: Methanol (0.1 M)

  • Conditions: Room Temperature, Open Flask (Air tolerant).

Troubleshooting Guide 1: The "Stalled" Reaction

Symptom: The reaction stops at the sulfoxide stage, or conversion is <50%.

Potential CauseMechanistic InsightCorrective Action
Steric Bulk The iodonitrene intermediate cannot access the sulfur lone pair effectively in MeOH.Switch Solvent to TFE (2,2,2-Trifluoroethanol). TFE activates the hypervalent iodine species via H-bonding, accelerating ligand exchange.
Electron-Poor Sulfide Nucleophilicity of the sulfur is too low (e.g., trifluoromethyl sulfides).Increase Temperature to 40°C and use TFE. If still stalled, switch to Rh-catalysis (see Module 2).
Ammonia Source Ammonium carbamate decomposes too slowly or is wet.Use Ammonium Acetate. It is more soluble in organic solvents and often accelerates the initial ligand exchange with PhI(OAc)₂.
Visualizing the Mechanism & Failure Points

The following diagram illustrates the critical intermediates where the reaction typically fails.

OxidativeImination cluster_fix Optimization Loop Start Sulfide (S-R) Inter1 Sulfoxide (Stalled State) Start->Inter1 Oxidation (Fast) Inter1->Inter1 Steric/Electronic Barrier Product NH-Sulfoximine Inter1->Product Nitrene Transfer (Rate Limiting) TFE Add TFE (Solvent Effect) Inter1->TFE Inter2 Iodonitrene Species [I=N] Inter2->Product Active Species TFE->Product Accelerates

Figure 1: The "Stalled State" usually occurs at the sulfoxide level. TFE (Trifluoroethanol) is the critical solvent switch to push the reaction forward.

Module 2: Stereocontrolled Synthesis (Chirality)

Scenario: You have a chiral sulfoxide and need to convert it to a sulfoximine without racemization.

The Solution: Rhodium-Catalyzed Nitrene Transfer

Standard oxidative conditions (Module 1) can erode enantiomeric excess (ee), especially under acidic conditions. Rhodium catalysis allows for stereospecific retention.[2]

Protocol B: Stereospecific Imination
  • Substrate: Enantioenriched Sulfoxide (>98% ee).[3]

  • Catalyst: Rh₂(OAc)₄ (2-5 mol%).

  • Nitrogen Source: Trifluoroacetamide (for NH-precursor) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) (for direct NH).

  • Solvent: DCM or Toluene.

  • Conditions: 25-40°C.

Troubleshooting Guide 2: Loss of Enantiopurity

Symptom: Starting material was 99% ee, but Product is 85% ee.

Variable Diagnosis Fix
Temperature High temps (>50°C) cause pyramidal inversion at the sulfur center.Cool it down. Run the reaction at 0°C to RT. If reaction is slow, increase catalyst loading rather than heat.
Ligand Choice Rh₂(OAc)₄ is unhindered and allows some background racemization.Switch to Rh₂(esp)₂. The "esp" ligand (α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) is more robust and maintains a tighter coordination sphere.
Additives MgO (Magnesium Oxide) is often added to neutralize acid byproducts.Verify MgO Quality. If MgO is "dead" (hydrated), acid buildup will catalyze racemization. Use freshly calcined MgO (2.0 equiv).

Module 3: SuFEx & Sulfonimidoyl Fluorides

Scenario: You are building a library and need the sulfonimidoyl fluoride handle for "Click" (SuFEx) chemistry.

The Challenge: Hydrolysis vs. Fluorination

Sulfonimidoyl fluorides are less stable than sulfonyl fluorides. They hydrolyze to sulfonimidic acids if water is present during formation.

Protocol C: Oxidative Fluorination of Sulfinamides
  • Substrate: Sulfinamide (prepared from sulfinyl chloride + amine).

  • Fluorinating Agent: Selectfluor (1.2 equiv) or NFSI.

  • Solvent: MeCN/H₂O (Caution: Ratio matters) or Anhydrous MeCN for sensitive substrates.

  • Base: 2,6-Lutidine.

FAQ: SuFEx Troubleshooting

Q: My sulfonimidoyl fluoride hydrolyzes on the silica column. How do I purify it? A: These compounds are sensitive to the acidic nature of silica gel.

  • Pre-treat Silica: Flush the column with 1% Et₃N in Hexanes before loading.

  • Fast Elution: Do not let the compound sit on the column.

  • Alternative: Use neutral alumina if the substrate is particularly fragile.

Q: I see racemization when making chiral sulfonimidoyl fluorides. A: Fluoride ion (


) is a nucleophile that can attack the sulfur, causing inversion/racemization.
  • Fix: Avoid "naked" fluoride sources (like TBAF) during the synthesis if chirality is required. Use oxidative fluorination of chiral sulfinamides (using Selectfluor) which proceeds with retention of configuration.

Module 4: Decision Matrix & Workflow

Use the following logic gate to select your experimental condition.

DecisionTree Start Start: Target Molecule? Chirality Is Chirality Required? Start->Chirality Racemic No (Racemic) Chirality->Racemic No Chiral Yes (Enantioenriched) Chirality->Chiral Yes Direct Method: PhI(OAc)2 + Amm. Carbamate (Module 1) Racemic->Direct Source Starting Material? Chiral->Source Sulfide Sulfide Source->Sulfide Sulfide Sulfoxide Sulfoxide (Chiral) Source->Sulfoxide Sulfoxide Resolution Method: Kinetic Resolution or Chiral HPLC Sulfide->Resolution Hard to set chiral center directly RhCat Method: Rh-Catalysis (Module 2) Sulfoxide->RhCat Retain Config

Figure 2: Workflow selector. Note that generating chiral sulfoximines directly from sulfides usually requires complex chiral ligands; starting from a chiral sulfoxide is generally more reliable.

References

  • Bull, J. A., & Luisi, R. (2016). Synthesis of NH-Sulfoximines from Sulfides by Chemoselective One-Pot N- and O-Transfers.[4][5] Chemical Communications.[1][5][6]

  • Zenzola, M., et al. (2015).[7] Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides.[7] Journal of Organic Chemistry.[8]

  • Lücking, U. (2019). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition.

  • Tota, A., et al. (2017). NH-Sulfoximines from Sulfoxides: A General Protocol using Ammonium Carbamate. Organic Letters.[7][9]

  • Pang, Y., et al. (2024). Modular Synthesis of Sulfonimidoyl Fluorides. Angewandte Chemie.

Sources

Technical Support Center: 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to assist researchers working with 1-(S-methylsulfonimidoyl)-3-nitrobenzene (CAS: 67720-26-7 / Generic structure ref). This guide focuses on the stability, degradation pathways, and troubleshooting of this specific building block, synthesizing established chemistry of the sulfoximine and nitroaromatic functional groups.

Senior Application Scientist Desk Subject: Stability Profiling & Degradation Troubleshooting Reference ID: TS-SULFX-NO2-001

Executive Summary & Compound Profile

1-(S-methylsulfonimidoyl)-3-nitrobenzene is a bifunctional building block containing an electron-withdrawing nitro group and a polar, nucleophilic sulfoximine moiety. Its utility in medicinal chemistry stems from the sulfoximine group acting as a stable, chiral bioisostere of a sulfone. However, the interplay between the oxidative nitro group and the reactive


 bond creates specific stability challenges during storage and reaction.

Key Chemical Vulnerabilities:

  • Nitro-Reduction: Susceptibility to photoreduction or chemical reduction to aniline derivatives.

  • Sulfoximine Hydrolysis: Conversion to the corresponding sulfone under extreme pH.

  • N-Functionalization: Unintended reaction of the free sulfoximine nitrogen (

    
    ) with electrophilic solvents (e.g., acetone, aldehydes).
    

Troubleshooting Guide (FAQ Format)

Q1: My compound has turned from a pale yellow solid to a dark orange/brown gum. What happened?

Diagnosis: Photolytic Degradation or Nitro-Reduction. Nitroaromatics are inherently photosensitive. Exposure to ambient light (UV/Vis) can trigger a nitro-to-nitroso rearrangement or radical formation, leading to azo- or azoxy-dimers which are deeply colored.

  • Mechanism: The nitro group (

    
    ) undergoes excitation, leading to oxygen transfer or reduction to nitrosobenzene (
    
    
    
    ), which rapidly polymerizes or oxidizes further.
  • Corrective Action:

    • Purification: Recrystallize from ethanol/heptane or perform flash chromatography (silica) to remove the polar degradation products.

    • Prevention: Store strictly in amber vials wrapped in aluminum foil at -20°C.

Q2: LC-MS analysis shows a persistent impurity at M+1 (Mass +1 Da) relative to the parent. Is this a contaminant?

Diagnosis: Hydrolytic Conversion to Sulfone. While sulfoximines are generally stable, prolonged exposure to acidic aqueous conditions or high heat can hydrolyze the


 bond, replacing the 

(15 Da) with

(16 Da). This results in a net mass shift of +1 Da (

).
  • Reaction:

    
    
    
  • Context: This often occurs if the compound was subjected to acidic workups (e.g., 1M HCl) or stored in unbuffered aqueous solutions.

  • Solution: Avoid strong mineral acids. Use buffered workups (pH 6-8) and store the compound neat or in anhydrous solvents (DMSO/ACN).

Q3: I see a new peak at M+40 when stored in acetone. Why?

Diagnosis: Formation of Sulfoximine Aminal (Condensation). The free nitrogen of the sulfoximine is nucleophilic. In ketone solvents like acetone, it can form a labile sulfoximine-enamine or aminal adduct.

  • Reaction:

    
     (or dehydration to imine).
    
  • Solution: Never dissolve free sulfoximines in acetone or MEK for storage. Use Methanol, Acetonitrile, or DMSO.

Degradation Pathways Visualization

The following diagram details the primary degradation vectors for 1-(S-methylsulfonimidoyl)-3-nitrobenzene, categorized by environmental stressor (Light, pH, Reduction).

DegradationPathways Parent 1-(S-methylsulfonimidoyl) -3-nitrobenzene (Parent) Photo_Inter Nitroso-Intermediate (Ar-NO) Parent->Photo_Inter Photolysis (hv) Nitro Radical Mechanism Sulfone 1-(Methylsulfonyl) -3-nitrobenzene (Sulfone Derivative) Parent->Sulfone Acidic Hydrolysis (H3O+, Heat) S=N -> S=O Aniline 1-(S-methylsulfonimidoyl) -3-aminobenzene (Aniline Derivative) Parent->Aniline Chemical Reduction (H2/Pd, Fe/HCl) NO2 -> NH2 Adduct N-Alkyl/Acyl Adducts (Solvent Dependent) Parent->Adduct Electrophilic Solvents (Acetone/Aldehydes) Azoxy Azoxy/Azo Dimers (Deep Color) Photo_Inter->Azoxy Dimerization

Figure 1: Mechanistic degradation map illustrating the three primary instability vectors: Photolytic nitro-reduction, hydrolytic deamination to sulfone, and chemoselective nitro-reduction.

Experimental Protocols for Stability Validation

Protocol A: Accelerated Stability Stress Test

Use this protocol to validate batch integrity before starting a long-term campaign.

ParameterConditionDurationExpected Outcome (Pass Criteria)
Thermal/Hydrolytic 0.1M HCl, 60°C4 Hours< 5% Conversion to Sulfone (M+1)
Oxidative 3% H₂O₂2 Hours< 2% N-Oxidation or Ring Hydroxylation
Photostability UV Light (254/365nm)24 Hours< 10% Discoloration/Dimerization
Solvent Compatibility Acetone (RT)12 Hours0% Adduct Formation (Check LC-MS)

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mg of the compound in 1 mL of the respective solvent system (e.g., 1:1 ACN:0.1M HCl for hydrolytic stress).

  • Incubation: Place in a thermomixer at the specified temperature. For photostability, place the clear vial in a UV crosslinker or sunny windowsill.

  • Quenching: Neutralize acid/base samples to pH 7.0 immediately after the time point.

  • Analysis: Analyze via HPLC-UV (254 nm) and LC-MS.

    • Sulfone Marker: Look for loss of basicity and +1 Da mass shift.

    • Aniline Marker: Look for significant retention time shift (usually more polar) and -30 Da mass shift (NO2

      
       NH2 is -46 + 16? No. 
      
      
      
      [46]
      
      
      
      
      [16]. Mass change = -30).
Protocol B: Proper Storage Conditions
  • Container: Amber borosilicate glass vial with Teflon-lined screw cap.

  • Atmosphere: Argon or Nitrogen flush (Headspace).

  • Temperature: -20°C for long term (>1 month); 4°C for active use.

  • Solvent: If storing as a stock solution, use Anhydrous DMSO or Acetonitrile . Avoid Acetone, Methanol (slow reaction possible), or Water.

References & Authority

  • Wiezorek, S., Lamers, P., & Bolm, C. (2019).[1][2] "Conversion and degradation pathways of sulfoximines." Chemical Society Reviews, 48(21), 5408-5423.[1] Source: (Grounding: Defines the S=N bond hydrolysis and stability profile of the sulfoximine group).

  • Ju, K. S., & Parales, R. E. (2010). "Nitroaromatic compounds, from synthesis to biodegradation." Microbiology and Molecular Biology Reviews, 74(2), 250-272. Source: (Grounding: Establishes the photolytic and reductive instability mechanisms of the nitrobenzene moiety).

  • World Health Organization (WHO). (2003). "Nitrobenzene in Drinking-water: Background document for development of WHO Guidelines." Source: (Grounding: Provides environmental degradation data confirming photolysis as a primary pathway for nitrobenzene derivatives).

  • FDA/ICH Q1A(R2). "Stability Testing of New Drug Substances and Products." Source: (Grounding: Basis for the accelerated stress testing protocols proposed in Section 4).

Sources

Technical Support Center: Purification of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-SULFX-NO2-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Increasing Chemical Purity of S-methyl-S-(3-nitrophenyl)sulfoximine

Diagnostic Triage: Identify Your Impurity Profile

Before attempting purification, you must accurately identify the contaminants. The synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene (Target 3 ) from the corresponding sulfide (1 ) or sulfoxide (2 ) typically generates two specific classes of impurities.

Standard Synthesis Route (One-Pot or Stepwise):



Impurity Fingerprints
ComponentSpeciesPolarity (TLC)LC-MS Signature1H NMR Diagnostic (CDCl3)
Target NH-Sulfoximine High (Polar) [M+H]⁺ = 199 δ ~3.15 ppm (s, 3H, S-Me) Broad singlet ~2.8-3.5 ppm (NH)
Impurity A Sulfoxide (Precursor)Medium[M+H]⁺ = 184δ ~2.80 ppm (s, 3H, S-Me)No NH signal
Impurity B Sulfone (Over-oxidation)Low (Non-polar)[M+H]⁺ = 200 (M+18 vs Sulfoxide)δ ~3.10 ppm (s, 3H, S-Me)Sharp singlet, downfield
Impurity C Iodobenzene (Byproduct)Very Low[M+H]⁺ = 205δ 7.0-7.8 ppm (Aromatic only)Elutes at solvent front

Critical Note: The 3-nitro group is electron-withdrawing. This deactivates the sulfur center, making the imination step slower than in unsubstituted aromatics. This increases the risk of Impurity B (Sulfone) formation if the oxidant (e.g., PIDA) is present in large excess or if the reaction runs too long.

The "Silver Bullet" Protocol: Acid-Base Extraction

The most effective method to separate NH-sulfoximines from non-basic impurities (Sulfoxides, Sulfones, and Iodobenzene) is exploiting the basicity of the sulfoximine nitrogen.

While the nitro group lowers the basicity of the sulfoximine nitrogen slightly compared to a phenyl ring, it remains sufficiently basic (


 for conjugate acid in MeCN, but protonatable in aqueous acid) to form a water-soluble salt.
Step-by-Step Methodology
  • Evaporation: Remove the reaction solvent (usually Methanol or Acetonitrile) completely. Redissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction (The Trap):

    • Extract the organic layer with 1.0 M HCl (3 × volume).[1]

    • Chemistry: The Sulfoximine (3 ) protonates to form

      
      , which moves to the aqueous layer.
      
    • Fate of Impurities: The Sulfone, Sulfoxide, and Iodobenzene remain in the organic layer.

  • Organic Wash:

    • Keep the Aqueous Acidic Layer .

    • Discard the organic layer (or save for recovery of starting material).

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove entrained non-basic impurities.

  • Basification (The Release):

    • Cool the aqueous layer to 0°C.

    • Slowly add 2.0 M NaOH or Solid

      
        until pH > 10.
      
    • Chemistry: The Sulfoximine deprotonates and precipitates or oils out as the free base.

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3 × volume). Sulfoximines are highly soluble in DCM.

    • Dry over

      
      , filter, and concentrate.[1][2]
      

Result: This protocol typically yields >95% purity, removing virtually all sulfone and iodobenzene byproducts.

Visualization: The Purification Logic Flow

PurificationStrategy Start Crude Reaction Mixture (Sulfoximine + Sulfone + Sulfoxide + PhI) Step1 Dissolve in EtOAc Extract with 1M HCl Start->Step1 Split Phase Separation Step1->Split OrgLayer Organic Layer (Contains Impurities) Split->OrgLayer Non-Basic AqLayer Aqueous Layer (Acidic) (Contains Protonated Sulfoximine) Split->AqLayer Basic Salts Waste Discard (Removes Sulfone, Sulfoxide, PhI) OrgLayer->Waste Step2 Basify to pH > 10 (NaOH or K2CO3) AqLayer->Step2 Step3 Extract with DCM Step2->Step3 Final Pure NH-Sulfoximine (Free Base) Step3->Final

Figure 1: Acid-Base extraction workflow for isolating NH-sulfoximines from non-basic byproducts.

Advanced Troubleshooting & FAQs

Q1: The Acid-Base extraction didn't work. I lost my product.

Diagnosis: The 3-nitro group withdraws electron density, making the NH less basic than a standard sulfoximine. If you used weak acid or insufficient volume, the salt might not have formed fully. Solution:

  • Ensure you use 1M HCl (not acetic acid).

  • Ensure the aqueous phase is strongly basic (pH 12-14) during the recovery step.

  • Saturate the aqueous phase with NaCl (Salting out) before the final DCM extraction. Nitro-sulfoximines can be slightly water-soluble; brine forces them into the organic phase.

Q2: I still see Sulfone (M+16) in my LC-MS.

Diagnosis: Over-oxidation during synthesis. This is common when using PIDA (Diacetoxyiodo benzene) with electron-deficient substrates. Prevention (Synthesis Tuning):

  • Stoichiometry: Do not exceed 1.1 equivalents of PIDA.

  • Reagent Addition: Add the oxidant slowly (via syringe pump or portion-wise over 1 hour) to keep its transient concentration low.

  • Alternative Route: Switch to the Rhodium-catalyzed route (

    
     + Trifluoroacetamide/PhI(OAc)2) followed by hydrolysis. This is often more chemoselective for difficult substrates than the metal-free PIDA/Carbamate route.
    
Q3: How do I recrystallize this compound?

Technical Insight: Nitro-aromatics generally crystallize well due to


-stacking interactions.
Protocol: 
  • Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA) .

  • If it doesn't dissolve, add DCM dropwise until clear.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Anti-solvent method: Dissolve in minimal DCM, then slowly layer n-Heptane or Hexane on top. The sulfoximine will crystallize as the solvents diffuse; the sulfone (if present) usually remains in the mother liquor.

Mechanism of Impurity Formation

Understanding why the sulfone forms allows you to prevent it.

ReactionCompetition Sulfoxide Sulfoxide (Starting Material) (Nucleophile) Sulfoximine Target: Sulfoximine (Kinetic Product) Sulfoxide->Sulfoximine  Path A: N-Transfer (Fast w/ Catalyst/Carbamate) Sulfone Impurity: Sulfone (Thermodynamic Sink) Sulfoxide->Sulfone  Path B: O-Transfer (Competing Background Rxn) Nitrene Iodine-Nitrene Species (Electrophile) Nitrene->Sulfoximine Promotes Path A Oxidant Oxidant (PIDA) (Direct Attack) Oxidant->Sulfone Promotes Path B

Figure 2: Competition between N-transfer (Target) and O-transfer (Impurity). The electron-withdrawing nitro group slows Path A, requiring optimized conditions to prevent Path B.

References

  • General Synthesis of NH-Sulfoximines (PIDA/Carbamate Method)

    • Zenzola, M., et al. "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides."[3] Angewandte Chemie International Edition, 2016, 55, 7203–7207.[3]

  • Purification & Acid-Base Extraction Logic

    • Bull, J. A., et al. "Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene."[1][2][4] Organic Syntheses, 2023, 100, 48-60.[1] (See Note 9 regarding HCl extraction).

  • Physical Properties & pKa of Sulfoximines

    • Anselmi, E., et al. "Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity." Chemistry – A European Journal, 2024.[5]

Sources

Reducing side reactions in the nitration of sulfonimidoyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the nitration of sulfonimidoyl compounds. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers encountering challenges with this specific electrophilic aromatic substitution. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction and minimize unwanted side reactions.

Introduction: The Challenge of Nitrating Sulfonimidoyl Compounds

The sulfonimidoyl group is an increasingly important functional group in medicinal chemistry, often used as a bioisostere for sulfones and sulfonamides.[1] Its unique electronic and steric properties, however, present a distinct set of challenges during electrophilic aromatic substitution, particularly nitration. The use of strong acids like a nitric and sulfuric acid mixture, while effective for many aromatic systems, can lead to a host of side reactions when a sulfonimidoyl moiety is present.[2] This guide will address the most common issues—hydrolysis, poor regioselectivity, and over-nitration—and provide robust strategies to overcome them.

Core Troubleshooting Guide (Q&A Format)

This section directly addresses specific experimental issues in a question-and-answer format, focusing on the "why" behind the problem and the "how" of the solution.

Issue 1: Low yield due to decomposition or hydrolysis of the sulfonimidoyl group.

Question: My reaction is turning into a complex mixture, and I'm recovering very little of my desired nitrated product. I suspect the sulfonimidoyl group is not stable under my nitrating conditions (conc. HNO₃/H₂SO₄). What is happening and how can I prevent it?

Answer:

This is the most common failure mode. The sulfonimidoyl group, particularly the S-N bond, is susceptible to cleavage under strongly acidic and aqueous conditions, a process known as hydrolysis.[3] While sulfonamides show some stability, the conditions for nitration are often harsh enough to promote this degradation pathway.[4][5]

Causality: The mechanism of hydrolysis in strong acid involves protonation of the nitrogen atom of the sulfonimidoyl group, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water present in the reaction medium. This leads to the cleavage of the S-N bond.

Solutions:

  • Anhydrous Conditions: The primary culprit is water. Using anhydrous nitrating agents can significantly suppress hydrolysis. Consider using nitronium tetrafluoroborate (NO₂BF₄) in an anhydrous organic solvent like acetonitrile or nitromethane.[6] This avoids the use of aqueous strong acids altogether.

  • Milder Nitrating Systems: Traditional mixed acid is often too harsh. Several milder alternatives can be effective:

    • N₂O₅ in an inert solvent: Dinitrogen pentoxide is a powerful yet non-acidic nitrating agent that can be used in solvents like dichloromethane at low temperatures.[7]

    • Metal Nitrates with a Lewis Acid: A combination like ferric nitrate (Fe(NO₃)₃) or copper nitrate (Cu(NO₃)₂) with a catalyst such as a zeolite or montmorillonite clay can provide a solid-acid-catalyzed nitration under less acidic conditions.[8][9]

  • N-Protecting Groups: The reactivity of the sulfonimidoyl nitrogen is key to its instability. "Taming" this nitrogen with an electron-withdrawing protecting group can stabilize the moiety.[10]

    • Common Protecting Groups: Groups like Boc (tert-butyloxycarbonyl), Ts (tosyl), or Bz (benzoyl) can be installed on the sulfonimidoyl nitrogen.[1][11] These groups reduce the basicity of the nitrogen, making it less prone to protonation and subsequent hydrolysis.

    • Deprotection: These protecting groups can typically be removed under conditions that are orthogonal to the nitration, such as acidolysis for Boc or reductive cleavage for Ts.[10]

Issue 2: Poor regioselectivity leading to a mixture of ortho-, meta-, and para-isomers.

Question: I am getting a mixture of nitrated isomers and the separation is proving to be very difficult. How does the sulfonimidoyl group direct the incoming nitro group, and how can I improve the regioselectivity?

Answer:

The sulfonimidoyl group, much like the analogous sulfonyl group, is an electron-withdrawing group due to the high oxidation state of the sulfur atom.[12] Therefore, it acts as a deactivating, meta-directing group in electrophilic aromatic substitution.[13][14][15] However, the N-substituent on the sulfonimidoyl moiety can influence this directing effect.

Causality: The sulfur atom in the sulfonimidoyl group withdraws electron density from the aromatic ring through an inductive effect, deactivating the ring towards electrophilic attack. This effect is most pronounced at the ortho and para positions, making the meta position the most favorable site for nitration.

Solutions:

  • Controlled Temperature: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which typically leads to the meta-product. A standard practice is to perform the addition of the nitrating agent at 0°C or below.[16]

  • Choice of Nitrating Agent: The steric bulk of the nitrating species can influence the ortho:para:meta ratio.

    • For achieving high meta-selectivity, the standard mixed acid system (HNO₃/H₂SO₄) is often effective because the sulfonimidoyl group's deactivating nature strongly directs to this position.

    • If para-substitution is desired (which is counterintuitive to the group's electronic nature), shape-selective solid catalysts like zeolites can sometimes favor the formation of the para-isomer by sterically hindering access to the ortho and meta positions within their pores.[7]

  • Blocking Groups: In some cases, a reversible sulfonation can be used to block the most reactive positions, directing the nitration to the desired site. The sulfonic acid group can then be removed by treatment with dilute acid.[6][17]

Issue 3: Over-nitration of the aromatic ring or oxidation of the substrate.

Question: My desired mono-nitrated product is being converted into di-nitro compounds, or I am seeing signs of oxidation (dark tar-like byproducts). How can I stop the reaction at the mono-nitro stage?

Answer:

This issue arises from the harshness of the nitrating conditions. Once the first deactivating nitro group is added to the ring, a second nitration is less favorable but can still occur under forcing conditions.[18] Highly reactive aromatic systems are particularly prone to over-nitration and oxidation.[19]

Causality: The combination of concentrated nitric and sulfuric acids is a strongly oxidizing medium.[20] If the reaction temperature is not carefully controlled or if the reaction is left for too long, oxidation of the aromatic ring or other sensitive functional groups can occur.[21] The formation of dinitro products happens when the reaction conditions are severe enough to overcome the deactivating effect of both the sulfonimidoyl and the newly introduced nitro group.

Solutions:

  • Stoichiometry and Reverse Addition: Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the nitrating agent. To maintain a low concentration of the nitrating agent throughout the reaction, consider a "reverse addition" protocol, where the substrate solution is added slowly to the nitrating mixture.

  • Milder, Controlled Nitrating Agents:

    • Acetyl Nitrate: Prepared in situ from nitric acid and acetic anhydride, this is a milder nitrating agent that often reduces oxidative side reactions.

    • Solid-Supported Reagents: Using reagents like bismuth nitrate on silica gel can provide a milder, more controlled reaction with easier workup.[8]

  • Precise Temperature Control: This is critical. The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate. An ice bath (0°C) or even a dry ice/acetone bath (-78°C) may be necessary for highly activated or sensitive substrates.

FAQs - Frequently Asked Questions

Q1: What is the best starting point for optimizing the nitration of a novel sulfonimidoyl compound?

A1: Always start with the mildest conditions first and work your way up in reactivity if necessary. A good starting point would be using a stoichiometric amount of N₂O₅ in dichloromethane at -10°C to 0°C. This avoids strong acids and water, minimizing the risk of hydrolysis. Monitor the reaction closely by TLC or LC-MS. If this fails, consider a system like Cu(NO₃)₂ on an acidic clay support before resorting to traditional mixed acids.

Q2: Can I use a protecting group on the sulfonimidoyl nitrogen? If so, which one is best?

A2: Yes, using a protecting group is a highly recommended strategy. The best choice depends on the overall chemistry of your molecule.

  • Boc (tert-butyloxycarbonyl): Good for general stability and is easily removed with mild acid (e.g., TFA), which is often compatible with many other functional groups.

  • Tosyl (Ts): Very robust and provides excellent stability, but requires harsher conditions for removal (e.g., dissolving metal reduction).[10]

  • Benzoyl (Bz): Offers good stability and can be removed under basic conditions (e.g., NaOMe/MeOH).[1]

Q3: My starting material is poorly soluble in non-polar organic solvents. What solvent systems can I use?

A3: Acetonitrile is a good polar, aprotic solvent for many nitration reactions, especially when using reagents like NO₂BF₄. For mixed-acid nitrations, sulfuric acid itself often serves as the solvent. If solubility is a major issue, a co-solvent like nitromethane can sometimes be used, but always check for compatibility with your nitrating agent.

Q4: Are there any specific safety precautions I should take?

A4: Absolutely. Nitration reactions are highly exothermic and can run away if not properly controlled.

  • Always use an ice bath for temperature control, especially during the addition of reagents.

  • Always add the nitrating agent slowly and monitor the internal temperature.

  • Nitrating mixtures are highly corrosive and oxidizing. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, and work in a well-ventilated fume hood.

  • Be aware that mixing organic compounds with strong oxidizing agents can create explosive mixtures.

Experimental Protocols

Protocol 1: Mild Nitration using N₂O₅

This protocol is recommended for acid-sensitive sulfonimidoyl compounds.

  • Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the N-protected sulfonimidoyl compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -10°C using an ice-salt bath.

  • Reagent Addition: In a separate flask, prepare a solution of dinitrogen pentoxide (N₂O₅) (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled substrate solution over 30 minutes, ensuring the internal temperature does not rise above -5°C.

  • Reaction Monitoring: Stir the reaction at -10°C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Classic Nitration with Mixed Acid (for Deactivated Systems)

This protocol should be used for less sensitive, deactivated aromatic sulfonimidoyl compounds.

  • Preparation: In a flask, add concentrated sulfuric acid. Cool the acid to 0°C in an ice bath.

  • Substrate Addition: Slowly add the sulfonimidoyl compound (1.0 eq) to the cold sulfuric acid with stirring.

  • Nitrating Mixture: In a separate, cooled flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid to create the nitrating mixture.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 10°C.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours, or until TLC/LC-MS indicates completion.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Workup: The precipitated solid can be collected by vacuum filtration and washed with cold water. If the product is an oil, extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product may require recrystallization or column chromatography for purification.

Data & Visualization

Table 1: Comparison of Nitrating Systems
Nitrating SystemTypical ConditionsProsCons
HNO₃ / H₂SO₄ 0°C to RTInexpensive, powerfulStrongly acidic, risk of hydrolysis and oxidation
NO₂BF₄ 0°C in MeCNAnhydrous, high reactivityExpensive, moisture-sensitive
N₂O₅ -10°C to 0°C in DCMNeutral, mild conditionsCan be unstable, requires careful handling
Cu(NO₃)₂ / Clay RT to 50°CHeterogeneous, mildSlower reaction times, catalyst may be required
Acetyl Nitrate 0°C to RTMilder than mixed acidCan be less reactive for deactivated rings
Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Start Nitration Reaction Initiated Problem Low Yield or Complex Mixture? Start->Problem CheckHydrolysis Suspect Hydrolysis? Problem->CheckHydrolysis Yes Success Successful Nitration Problem->Success No UseAnhydrous Action: Use Anhydrous Nitrating Agent (e.g., NO₂BF₄, N₂O₅) CheckHydrolysis->UseAnhydrous Yes UseMild Action: Use Milder Nitrating System (e.g., Metal Nitrate/Clay) CheckHydrolysis->UseMild ProtectN Action: Add N-Protecting Group (Boc, Ts) CheckHydrolysis->ProtectN CheckSelectivity Poor Regioselectivity? CheckHydrolysis->CheckSelectivity No UseAnhydrous->Success UseMild->Success ProtectN->Success ControlTemp Action: Lower Reaction Temperature (≤ 0°C) CheckSelectivity->ControlTemp Yes ChangeReagent Action: Alter Nitrating Agent (Consider Sterics) CheckSelectivity->ChangeReagent CheckOverNitration Di-nitration or Oxidation Observed? CheckSelectivity->CheckOverNitration No ControlTemp->Success ChangeReagent->Success ControlStoich Action: Use Stoichiometric Reagent & Reverse Addition CheckOverNitration->ControlStoich Yes MildOxidant Action: Switch to Milder Agent (e.g., Acetyl Nitrate) CheckOverNitration->MildOxidant CheckOverNitration->Success No ControlStoich->Success MildOxidant->Success

Caption: A decision-making workflow for troubleshooting common side reactions.

References

  • Badgujar, D. M., et al. (2008). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Oriental Journal of Chemistry. Available at: [Link]

  • Bull, J. A., et al. (2022). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. National Institutes of Health. Available at: [Link]

  • Bull, J. A., et al. (2022). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. ChemRxiv. Available at: [Link]

  • Smith, K., et al. (2000). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Jakubec, P. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]

  • Hosseini-Sarvari, M., et al. (2008). Nitration of aromatic compounds using alumina sulfuric acid (ASA) as a novel heterogeneous reagent. Iranian Journal of Science. Available at: [Link]

  • Török, B., et al. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonimidoyl chloride (SIC) from sulfonamides with silyl protecting groups (PGs). ResearchGate. Available at: [Link]

  • Kim, J., et al. (2000). Process for nitration of aromatic compounds using a non-acid type nitration process. Google Patents.
  • LibreTexts. (n.d.). Directing Groups in SE Ar. LibreTexts. Available at: [Link]

  • Cortes, S. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Chemistry LibreTexts. Available at: [Link]

  • Pinnick, H. W., et al. (2002). Preparation, Properties, and Chemical Reactivity of α-Nitrosulfoximines, Chiral Analogues of α-Nitrosulfones. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • Unknown. (2020). Aromatic Electrophilic substitution. SlidePlayer. Available at: [Link]

  • Procter, D. J., et al. (2020). Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Journal of the American Chemical Society. Available at: [Link]

  • Bolm, C., et al. (n.d.). N‐Thiolations of sulfoximines. ResearchGate. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]

  • MasterOrganicChemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. Available at: [Link]

  • IRIS. (n.d.). Synthesis and Transformations of NH‐Sulfoximines. IRIS. Available at: [Link]

  • ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Gevorgyan, V., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling. Available at: [Link]

  • PubMed. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Wikipedia. Available at: [Link]

  • Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical Science and Technology. Available at: [Link]

  • Blackburn, G. (2018). Nitration and sulfonation of polycyclic aromatic hydrocarbons under mild conditions yields derivatives with potent mutagenic and anti-bacterial properties. Hilaris Publisher. Available at: [Link]

  • Cortes, S. (2020). 17.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • National Chemical Laboratory. (n.d.). NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. National Chemical Laboratory. Available at: [Link]

  • Chopra, H. (2021). Nitration & Sulphonation (AES) | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]

  • LibreTexts. (2023). Nitration and Sulfonation of Benzene. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Google Patents.
  • Spectro Scientific. (n.d.). Measuring Oil Chemistry: Nitration, Oxidation and Sulfation. Spectro Scientific. Available at: [Link]

  • ResearchGate. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. ResearchGate. Available at: [Link]

  • Organic Chemistry Research. (2024). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research. Available at: [Link]

  • Spectro Scientific. (2017). Guide to Measuring Oil Chemistry: Nitration, Oxidation and Sulfation. Spectro Scientific. Available at: [Link]

  • National Institutes of Health. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. PMC. Available at: [Link]

Sources

Preventing degradation of 1-(S-methylsulfonimidoyl)-3-nitrobenzene in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(S-methylsulfonimidoyl)-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. Our goal is to ensure the integrity of your experiments by minimizing degradation and maximizing the stability of this molecule.

Introduction to 1-(S-methylsulfonimidoyl)-3-nitrobenzene

1-(S-methylsulfonimidoyl)-3-nitrobenzene is a unique molecule featuring both a sulfoximine and a nitroaromatic group. This combination of functional groups dictates its chemical behavior and stability. The sulfoximine moiety, with its stereogenic sulfur center and basic nitrogen, and the electron-withdrawing nitro group on the aromatic ring, present specific challenges and considerations for handling in solution. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-(S-methylsulfonimidoyl)-3-nitrobenzene in solution?

A1: The degradation of 1-(S-methylsulfonimidoyl)-3-nitrobenzene in solution is primarily influenced by three factors stemming from its chemical structure:

  • pH-Dependent Hydrolysis: The sulfoximine group, particularly the S-N bond, can be susceptible to hydrolysis, a reaction with water that breaks down the molecule. This process can be accelerated in either acidic or basic conditions. While sulfoximines are generally considered stable, related sulfonimidoyl chlorides are known to be labile to hydrolysis[1]. The basicity of the nitrogen atom in the N-H sulfoximine suggests that pH will be a critical factor in its stability[2].

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light, especially ultraviolet (UV) radiation. Upon absorption of light, these compounds can undergo photochemical reactions, which may lead to the cleavage of the nitro group or other structural changes[3][4].

  • Oxidative and Reductive Degradation: The sulfur atom in the sulfoximine group is in a high oxidation state but can still be susceptible to strong oxidizing or reducing agents. Similarly, the nitro group is readily reduced to an amino group by various reducing agents or even through certain metabolic pathways if microbial contamination is present[5][6].

Q2: What is the recommended solvent for dissolving and storing 1-(S-methylsulfonimidoyl)-3-nitrobenzene?

A2: For short-term storage and immediate use, high-purity, anhydrous aprotic solvents such as DMSO or DMF are recommended. For biological experiments, preparing aqueous solutions in appropriate buffers is often necessary. However, it is crucial to be aware that aqueous solutions may have limited stability. We advise against storing aqueous solutions for more than a day[7][8]. If aqueous buffers are required, they should be freshly prepared and the pH should be controlled (see Q3).

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A3: While specific data for 1-(S-methylsulfonimidoyl)-3-nitrobenzene is not available, based on the general chemistry of related compounds, maintaining a pH range of 6.0-7.5 is recommended to minimize the risk of acid- or base-catalyzed hydrolysis. The stability of some sulfilimines, which are structurally related to sulfoximines, has been shown to be pH-dependent[2]. It is advisable to perform a small-scale stability study in your specific buffer system to determine the optimal pH for your experimental conditions.

Q4: How should I store solutions of 1-(S-methylsulfonimidoyl)-3-nitrobenzene?

A4: To ensure maximum stability, solutions should be stored under the following conditions:

  • Temperature: Store solutions at -20°C or lower for short-to-medium-term storage. For long-term storage, -80°C is preferable[9].

  • Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil[10].

  • Atmosphere: For sensitive applications or long-term storage, it is best to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation[11][12].

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes[9].

ParameterRecommended ConditionRationale
Solvent Anhydrous aprotic (DMSO, DMF)Minimizes hydrolysis
pH (aqueous) 6.0 - 7.5Avoids acid/base-catalyzed degradation
Temperature -20°C to -80°CSlows down chemical reactions
Light Protected (Amber vials)Prevents photodegradation
Atmosphere Inert (Argon, Nitrogen)Prevents oxidation

Q5: How can I detect and quantify the degradation of my compound?

A5: Several analytical techniques can be employed to assess the purity and detect degradation products of 1-(S-methylsulfonimidoyl)-3-nitrobenzene:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of a sample. A decrease in the area of the main peak and the appearance of new peaks over time can indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help in identifying the mass of the degradation products, providing clues about the degradation pathway.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying volatile degradation products[13].

It is good practice to run a baseline analysis of a freshly prepared solution and then compare it with samples that have been stored or used in experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: I am seeing a loss of activity or inconsistent results with my compound over time.

  • Potential Cause: Degradation of the compound in your stock solution or experimental buffer.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze your stock solution by HPLC to check for purity. If degradation is observed, prepare a fresh stock solution.

    • Evaluate Solution Storage: Ensure your stock solutions are stored under the recommended conditions (see FAQ Q4). Avoid repeated freeze-thaw cycles by using aliquots.

    • Assess Experimental Conditions:

      • pH: Measure the pH of your experimental buffer. If it is outside the recommended range of 6.0-7.5, adjust it accordingly.

      • Light Exposure: Minimize the exposure of your solutions and experimental setup to direct light.

      • Temperature: Ensure that your experiments are conducted at a controlled temperature, as higher temperatures can accelerate degradation.

Issue 2: I observe extra peaks in my analytical chromatogram (HPLC, LC-MS).

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the Impurities: Use LC-MS to determine the mass of the impurity peaks. This can help in identifying the degradation pathway. For example:

      • A mass corresponding to the hydrolysis of the sulfonimidoyl group.

      • A mass corresponding to the reduction of the nitro group to an amino group.

    • Review Handling Procedures:

      • Solvent Purity: Ensure you are using high-purity, anhydrous solvents.

      • Water Contamination: Minimize the exposure of your compound and solutions to moisture.

      • Photodegradation: Check if the sample was inadvertently exposed to light for a prolonged period.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Aprotic Solvent
  • Allow the solid 1-(S-methylsulfonimidoyl)-3-nitrobenzene to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the required volume of anhydrous DMSO or DMF to achieve the desired concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If storing for an extended period, purge the vial with an inert gas (argon or nitrogen) before sealing.

  • Store at -20°C or -80°C in the dark.

Protocol 2: Preparation of an Aqueous Working Solution
  • Thaw a single-use aliquot of the stock solution (from Protocol 1) at room temperature.

  • Prepare the desired aqueous buffer and adjust the pH to be within the 6.0-7.5 range.

  • Add the required volume of the stock solution to the aqueous buffer to achieve the final working concentration.

  • Mix thoroughly by gentle inversion.

  • Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for more than a day[7][8].

Visualizing Degradation Pathways and Workflows

To further aid in understanding, the following diagrams illustrate the potential degradation pathways and recommended experimental workflows.

Compound 1-(S-methylsulfonimidoyl)-3-nitrobenzene Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis H₂O, pH ≠ 7 Photodegradation Photodegradation (UV Light) Compound->Photodegradation Reduction Reduction (Reductants) Compound->Reduction [H] Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Reduction->Degradation_Products

Caption: Potential degradation pathways for 1-(S-methylsulfonimidoyl)-3-nitrobenzene.

Start Start: Solid Compound Prep_Stock Prepare Stock Solution (Anhydrous Aprotic Solvent) Start->Prep_Stock Store_Stock Store Stock Solution (-20°C to -80°C, Dark, Inert Atm.) Prep_Stock->Store_Stock Prep_Working Prepare Fresh Working Solution (Buffered, pH 6.0-7.5) Store_Stock->Prep_Working Experiment Perform Experiment (Minimize Light Exposure) Prep_Working->Experiment Analysis Analyze Results (HPLC, LC-MS) Experiment->Analysis

Caption: Recommended workflow for handling 1-(S-methylsulfonimidoyl)-3-nitrobenzene.

Disclaimer

The recommendations provided in this guide are based on general principles of organic chemistry and the known properties of sulfoximines and nitroaromatic compounds. As there is limited published data on the specific stability of 1-(S-methylsulfonimidoyl)-3-nitrobenzene, it is crucial for researchers to perform their own stability assessments under their specific experimental conditions.

References

  • Biological Treatment of Nitroaromatics in Wastewater. (2024). MDPI. [Link]

  • Bacterial pathways for degradation of nitroaromatics. (2006). RSC Publishing. [Link]

  • Bacterial pathways for degradation of nitroaromatics. (2006). PubMed. [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2008). Oxford Academic. [Link]

  • Biodegradation of nitroaromatic pollutants: from pathways to remediation. (2001). PubMed. [Link]

  • On the photorelease of nitric oxide by nitrobenzene derivatives; a CASPT2//CASSCF model. (2018). UCL Discovery. [Link]

  • Photocatalytic and photochemical degradation of nitrobenzene using artificial UV radiation. (2011). Springer. [Link]

  • Photocatalytic degradation of nitrobenzene in wastewater by persulfate integrated with Ag/Pb3O4 semiconductor under visible light irradiation. (2020). PMC. [Link]

  • Synthetic approaches and applications of sulfonimidates. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? (2021). Journal of Medicinal Chemistry (ACS Publications). [Link]

  • What to select for storing your compound: neat vs. in solution? (2015). ResearchGate. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]

  • Practices for Proper Chemical Storage. (n.d.). University of California, Berkeley. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges associated with scaling up the synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene . While laboratory-scale synthesis often utilizes sodium azide in acidic media (Schmidt-type reaction), this route poses unacceptable safety risks at scale (kilogram+) due to the formation of hydrazoic acid and potential explosion hazards.

Recommendation: Transition immediately to the Hypervalent Iodine/Ammonium Carbamate route. This protocol is metal-free, avoids explosive azides, and operates under mild conditions, making it the industry standard for scalable NH-sulfoximine production.

Module 1: Route Selection & Critical Safety Analysis

Q: Why should we abandon the Sodium Azide/Sulfuric Acid route for scale-up?

A: While effective on a milligram scale, the Schmidt-like reaction between a sulfoxide and sodium azide (


) in sulfuric acid/chloroform is hazardous for three reasons:
  • Hydrazoic Acid (

    
    ) Formation:  In acidic media, 
    
    
    
    generates
    
    
    , a volatile, highly toxic, and explosive liquid.[1][2]
  • Exotherm Control: The reaction is strongly exothermic. On a large scale, heat removal becomes the rate-limiting step, increasing the risk of thermal runaway.

  • Shock Sensitivity: Metal reactor parts (copper/lead/brass) can react with azides to form heavy metal azides, which are primary explosives.

Q: What is the recommended scalable alternative?

A: The Ammonium Carbamate / (Diacetoxyiodo)benzene (PIDA) route. This method performs an oxidative imination of the sulfide or sulfoxide. It uses solid, stable reagents and produces easily removable byproducts (iodobenzene and acetic acid).

Comparison of Synthetic Routes
FeatureRoute A: Azide (Schmidt) Route B: Hypervalent Iodine (Recommended)
Reagents

,

,


,

,

Key Hazard Explosion (

), high toxicity
Mild exotherm, acetic acid byproduct
Atom Economy Poor (loss of

)
Moderate (loss of PhI, AcOH)
Scalability Low (Specialized bunkers required)High (Standard jacketed reactors)

Module 2: Optimized Protocol (Hypervalent Iodine Route)

Objective: Synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene from Methyl 3-nitrophenyl sulfide.

Step-by-Step Methodology
  • Reactor Setup: Use a glass-lined or stainless steel jacketed reactor. Ensure efficient overhead stirring.

  • Solvent System: Methanol (MeOH) is the solvent of choice. It facilitates the solubility of ammonium carbamate.[3]

  • Reagent Charging:

    • Charge Methyl 3-nitrophenyl sulfide (1.0 equiv) and Methanol (10 vol).

    • Add Ammonium Carbamate (2.0 - 2.5 equiv). Note: Excess ammonia source drives the equilibrium.

  • Oxidant Addition (Critical Step):

    • Add (Diacetoxyiodo)benzene (PIDA) (2.3 - 2.5 equiv) in portions.

    • Control: Maintain internal temperature between 20°C and 30°C. Do not dump PIDA all at once; the decarboxylation of carbamate and oxidation are exothermic.

  • Reaction Monitoring:

    • Stir at ambient temperature (25°C).

    • Monitor by HPLC/UPLC. The reaction proceeds via the sulfoxide intermediate. You will see: Sulfide

      
       Sulfoxide 
      
      
      
      Sulfoximine.[3]
    • Endpoint: <1% Sulfoxide remaining.

  • Workup:

    • Remove MeOH under reduced pressure.

    • Partition residue between Water and Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • The byproduct Iodobenzene (

      
      ) will partition into the organic layer along with the product.
      
  • Purification (The "Catch-and-Release" Tactic):

    • NH-Sulfoximines are weakly basic.

    • Extract the organic layer with 1M HCl . The sulfoximine moves to the aqueous phase (protonated); Iodobenzene remains in the organic phase.

    • Wash the aqueous acidic phase with EtOAc to remove traces of PhI.

    • Basify the aqueous phase (pH > 10) with NaOH.

    • Extract the free sulfoximine back into EtOAc/DCM.

    • Concentrate and crystallize (typically from EtOAc/Heptane).

Module 3: Troubleshooting & FAQs

Q: The reaction stalls at the sulfoxide stage. Why?

A: The nitro group at the 3-position is strongly electron-withdrawing. This deactivates the sulfur center, making it less nucleophilic toward the iodonitrene intermediate.

  • Fix 1: Increase reaction time (up to 24h).

  • Fix 2: Increase PIDA equivalents to 3.0.

  • Fix 3: Mild heating (35-40°C). Caution: Do not overheat, or you risk over-oxidation to the sulfone.

Q: We are seeing high levels of Sulfone byproduct (Ar-SO2-Me).

A: Sulfone formation is the result of over-oxidation or hydrolysis of the intermediate.

  • Root Cause: Water content in the solvent or high temperatures.

  • Fix: Ensure Methanol is dry. Keep the temperature strictly <30°C during PIDA addition.

Q: How do we remove the Iodobenzene byproduct on a 10kg scale?

A: Chromatography is not viable at 10kg. Use the Acid-Base Extraction described in the protocol above.

  • Validation: Iodobenzene is neutral and will not extract into 1M HCl. The sulfoximine salt is water-soluble.[4] This separation is highly efficient.

Q: Is the product chiral?

A: Yes. The sulfur atom is a stereocenter. The synthesis described produces a racemate (50:50 mixture of R and S).

  • If Enantiopure material is required: You must perform a chiral resolution.

    • Method: Classical resolution using (+)-Camphorsulfonic acid or Tartaric acid derivatives.

    • Alternative: Chiral HPLC (Simulated Moving Bed - SMB) for multi-kilogram separation.

Module 4: Process Visualization

Diagram 1: Reaction Pathway & Mechanism

This flow illustrates the oxidative imination pathway and potential side reactions.

ReactionPathway Sulfide Methyl 3-nitrophenyl sulfide (Starting Material) Sulfoxide Sulfoxide Intermediate (Ar-SO-Me) Sulfide->Sulfoxide Oxidation (Fast) Sulfoximine 1-(S-methylsulfonimidoyl)-3-nitrobenzene (Target Product) Sulfoxide->Sulfoximine NH Transfer (Rate Limiting Step) Sulfone Sulfone Byproduct (Over-oxidation) Sulfoxide->Sulfone H2O / Over-oxidation Iodonitrene [Iodonitrene Species] Reactive Intermediate Iodonitrene->Sulfoximine Electrophilic Attack Reagents Reagents: PIDA + NH2CO2NH4 Reagents->Iodonitrene

Caption: Reaction pathway showing the conversion of sulfide to sulfoximine via the sulfoxide intermediate, highlighting the critical NH-transfer step.

Diagram 2: Purification Decision Tree

Logic flow for isolating pure product from the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (MeOH, Product, PhI, Salts) Evap Evaporate MeOH Start->Evap Partition Partition: Water / DCM Evap->Partition OrgLayer Organic Layer (Product + PhI) Partition->OrgLayer AqLayer Aqueous Layer (Salts - Discard) Partition->AqLayer AcidExt Extract with 1M HCl OrgLayer->AcidExt AcidAq Acidic Aqueous Phase (Product-H+) AcidExt->AcidAq Product Protonates OrgWaste Organic Phase (PhI - Discard) AcidExt->OrgWaste Neutral Impurities Basify Basify (NaOH) -> Extract DCM AcidAq->Basify Final Crystallize/Evaporate Pure Sulfoximine Basify->Final

Caption: "Catch-and-Release" purification strategy utilizing the basicity of the NH-sulfoximine to remove neutral iodobenzene byproducts.

References

  • Tota, A., et al. (2023).[5] Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses, 100, 48-60.[5] [Link]

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399-9408. [Link]

  • Zenzola, M., et al. (2016).[6] Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie International Edition, 55(12), 3990-3993. [Link]

  • Occupational Safety and Health Administration (OSHA). Sodium Azide: Hazard recognition and handling. [Link]

Sources

Troubleshooting mass spectrometry fragmentation of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during the characterization of this molecule. We will move beyond simple procedural lists to explain the underlying principles, enabling you to make informed decisions to optimize your data quality.

Section 1: Compound Overview & Expected Spectral Data

Before troubleshooting, it is critical to establish a baseline of expected results. 1-(S-methylsulfonimidoyl)-3-nitrobenzene possesses two key functional groups that dictate its behavior in a mass spectrometer: the basic sulfonimidoyl moiety, which is readily protonated in positive ion mode, and the electron-withdrawing nitroaromatic system, which influences fragmentation.

Molecular Structure:

PropertyValue
Molecular Formula C₇H₈N₂O₃S
Monoisotopic Mass 200.0256 Da
Primary Ionization Site (Positive) Imino Nitrogen
Primary Ionization Site (Negative) Deprotonation (less favorable) or electron capture
Table 1: Predicted m/z Values for Key Ions

The following table summarizes the expected mass-to-charge ratios (m/z) for the parent molecule and its common adducts in high-resolution mass spectrometry (HRMS).

Ion SpeciesFormulaIonization ModePredicted m/zNotes
[M+H]⁺ [C₇H₉N₂O₃S]⁺Positive201.0328The primary target ion in positive mode ESI.
[M+Na]⁺ [C₇H₈N₂O₃SNa]⁺Positive223.0148Common adduct from glassware or solvent impurities.[1]
[M+K]⁺ [C₇H₈N₂O₃SK]⁺Positive238.9887Common adduct from glassware or solvent impurities.[1]
[M+NH₄]⁺ [C₇H₁₂N₃O₃S]⁺Positive218.0594Common adduct when using ammonium-based buffers.[2]
[M-H]⁻ [C₇H₇N₂O₃S]⁻Negative199.0183Less common; requires a sufficiently acidic proton.
[M]⁻• [C₇H₈N₂O₃S]⁻•Negative200.0256Radical anion formed by electron capture.

Section 2: Predicted Fragmentation Pathways

Understanding the likely fragmentation of 1-(S-methylsulfonimidoyl)-3-nitrobenzene is key to interpreting tandem mass spectrometry (MS/MS) data and diagnosing issues. The fragmentation is primarily driven by the charge location and the relative bond strengths within the molecule.

In positive ion mode, after protonation on the imino nitrogen, collision-induced dissociation (CID) is expected to initiate cleavage at several key bonds. The most common fragmentation pathways for related nitroaromatic and sulfonamide-like compounds involve the loss of small, stable neutral molecules.[3][4]

G cluster_main Positive Ion Mode Fragmentation parent [M+H]⁺ m/z 201.0328 frag1 Loss of NO₂ (46.0055 Da) m/z 155.0273 parent->frag1 -NO₂ frag2 Loss of CH₃N (29.0262 Da) m/z 172.0066 parent->frag2 -CH₃N frag3 Loss of SO(NH) (64.9830 Da) m/z 136.0498 parent->frag3 -SO(NH)

Caption: Predicted major fragmentation pathways for protonated 1-(S-methylsulfonimidoyl)-3-nitrobenzene.

  • Loss of Nitro Group (NO₂): A characteristic fragmentation for nitroaromatic compounds is the neutral loss of nitrogen dioxide (NO₂)[3]. This pathway leads to a fragment at m/z 155.0273.

  • Loss of Methylnitrene (CH₃N): Cleavage of the S-N and S-C bonds can lead to rearrangements. A plausible loss is methylnitrene, resulting in a fragment at m/z 172.0066.

  • Loss of Sulfoximine (SO(NH)): Analogous to the loss of SO₂ from sulfonamides, the sulfonimidoyl group may lose the neutral molecule sulfoximine[4][5]. This would produce a fragment at m/z 136.0498.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the analysis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene in a direct, question-and-answer format.

Q1: Why can't I find my molecular ion ([M+H]⁺ at m/z 201.0328)?

A1: The absence of the expected molecular ion is a frequent challenge. The cause can range from ionization issues to excessive fragmentation within the ion source.

  • Cause 1: Poor Ionization Efficiency: The compound may not be ionizing effectively under the current conditions. Electrospray ionization (ESI) is highly dependent on the mobile phase composition and pH.[6]

    • Solution:

      • Optimize Mobile Phase pH: Since the target ion is the protonated molecule [M+H]⁺, ensure the mobile phase is acidic. Add 0.1% formic acid to both aqueous and organic mobile phases. An acidic environment provides an abundant source of protons to facilitate ionization.

      • Check Solvent Composition: Ensure your sample is dissolved in a solvent compatible with the mobile phase to prevent precipitation in the transfer lines.

  • Cause 2: Excessive In-Source Fragmentation: The molecular ion may be forming but is so unstable that it fragments immediately within the ion source before it can be detected.[7] This is common when the energy in the source (cone or fragmentor voltage) is too high.

    • Solution:

      • Reduce Cone/Fragmentor Voltage: Systematically decrease the cone voltage (also known as fragmentor or declustering potential) in steps of 10-20 V. Start with a low value (e.g., 20-30 V) and gradually increase it. A lower voltage imparts less energy to the ions, preserving the molecular ion.[8]

      • Optimize Source Temperature: High source or desolvation gas temperatures can cause thermal degradation of labile molecules. Try reducing the desolvation gas temperature by 50 °C to see if the molecular ion appears.

  • Cause 3: Signal Suppression: Other components in the sample matrix may be interfering with the ionization of your analyte, a phenomenon known as ion suppression.

    • Solution:

      • Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components like salts or non-volatile buffers.

      • Dilute the Sample: If the suppression is caused by high concentrations of the analyte itself or other components, diluting the sample 10-fold or 100-fold can often improve ionization efficiency.

Q2: My spectrum is dominated by adducts like [M+Na]⁺ (m/z 223.0148) and [M+K]⁺ (m/z 238.9887). How can I promote the [M+H]⁺ ion?

A2: Sodium and potassium adducts are ubiquitous and arise from sources like glassware, solvent impurities, and biological buffers.[1] They compete with protonation and can fragment differently, complicating spectral interpretation.

  • Cause 1: Cation Contamination: Sodium and potassium ions are easily leached from borosilicate glass vials and are present in many reagents.

    • Solution:

      • Use Polypropylene Vials: Switch to polypropylene autosampler vials and plates to eliminate a major source of sodium contamination.[1]

      • Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases to minimize background ion levels.

  • Cause 2: Insufficient Proton Source: If there are not enough protons available in the ESI droplet, adduct formation with alkali metals can become the preferred ionization pathway.

    • Solution:

      • Acidify the Mobile Phase: As with improving ionization, adding 0.1% formic acid provides a large excess of H⁺ ions, which outcompetes Na⁺ and K⁺ for the analyte, driving the equilibrium towards [M+H]⁺ formation.

      • Add Ammonium Formate/Acetate: In some cases, adding a volatile salt like 1-5 mM ammonium formate can help by providing a large excess of ammonium ions, which form [M+NH₄]⁺ adducts. These adducts are often less stable and can sometimes be encouraged to lose ammonia in the source to form the desired [M+H]⁺.

Q3: I see my molecular ion, but fragmentation is weak or absent in my MS/MS spectrum. How do I improve it?

A3: In tandem mass spectrometry (MS/MS), insufficient fragmentation means the collision energy is too low to break the chemical bonds of your precursor ion.

  • Cause: Insufficient Collision Energy (CE): The energy applied in the collision cell is not high enough to induce fragmentation. Different molecules require different amounts of energy to fragment efficiently.

    • Solution:

      • Perform a Collision Energy Optimization Experiment: This is the most critical step. Instead of using a default or single CE value, you must experimentally determine the optimum energy. Infuse the compound directly or analyze it via LC-MS and perform multiple product ion scans at varying collision energies (e.g., in 5-10 eV steps from 10 eV to 60 eV). Plot the intensity of the product ions against the collision energy to find the value that yields the best fragmentation pattern. See the detailed protocol in Section 4.[9]

      • Check Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) is turned on and the pressure is within the manufacturer's recommended range. Insufficient collision gas pressure will lead to poor fragmentation efficiency.[10]

Q4: I'm observing significant in-source fragmentation, even at low cone voltages. What else can I do?

A4: If reducing the cone voltage isn't enough, it suggests your molecule is particularly labile or other source parameters are contributing to the fragmentation.

  • Cause 1: High Source Temperatures: As mentioned in Q1, excessive heat can cause fragmentation.

    • Solution: Reduce the desolvation gas temperature and/or the source block temperature.

  • Cause 2: In-source CID is Unavoidable: For some very fragile molecules, a certain degree of in-source fragmentation is difficult to avoid completely.

    • Solution:

      • Analyze the In-Source Fragments: If the fragmentation is reproducible, you can use the in-source fragments for characterization. Select a fragment ion as your precursor in an MS/MS experiment (pseudo-MS³ experiment) to gain further structural information.

      • Switch Ionization Technique: If available, consider a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI), which may impart less internal energy to the molecule during ionization, although this is not guaranteed.[5]

Section 4: Experimental Protocols

Protocol 1: Collision Energy Optimization for MS/MS

This protocol describes a systematic approach to determine the optimal collision energy (CE) for generating a rich and informative product ion spectrum.

  • Sample Preparation: Prepare a 1-5 µg/mL solution of 1-(S-methylsulfonimidoyl)-3-nitrobenzene in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation Setup (Infusion):

    • Set up a direct infusion of the sample into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Tune the mass spectrometer in positive ion mode to achieve a stable signal for the precursor ion, [M+H]⁺, at m/z 201.0328. Use a low cone/fragmentor voltage to minimize in-source fragmentation.

  • MS/MS Method Creation:

    • Create a product ion scan method.

    • Set the precursor ion to m/z 201.03.

    • Instead of a single CE value, set up a series of experiments or a ramp. Create separate experiments for CE values of 10, 15, 20, 25, 30, 35, 40, 45, and 50 eV.

  • Data Acquisition: Acquire data for at least 1-2 minutes at each collision energy to obtain a good averaged spectrum.

  • Data Analysis:

    • Examine the product ion spectrum at each CE value.

    • At low CE (10-15 eV), you may only see the precursor ion.

    • As CE increases, you will see the appearance and rise of fragment ions (e.g., m/z 155, 172, 136).

    • At very high CE (>40-50 eV), these primary fragments may break down further into smaller, less informative ions, and the overall signal may decrease.

    • Identify the CE value that provides the best balance of precursor ion depletion and the generation of structurally informative product ions. This "optimal" CE can then be used for all future quantitative or qualitative MS/MS experiments.

Section 5: Troubleshooting Workflow

This diagram provides a logical flow for diagnosing common MS fragmentation issues.

G start Problem Observed in Spectrum q1 Is the [M+H]⁺ ion (m/z 201.03) visible? start->q1 a1_no Decrease Cone Voltage by 20V Add 0.1% Formic Acid to Mobile Phase q1->a1_no No q2_yes Are adducts ([M+Na]⁺) dominant? q1->q2_yes Yes q2_no [M+H]⁺ now visible? a1_no->q2_no a2_no Check for Signal Suppression: - Dilute Sample 10x - Improve Sample Cleanup (SPE) q2_no->a2_no No end_yes Analysis Optimized q2_no->end_yes Yes end_no Re-analyze a2_no->end_no q1_yes Is fragmentation (MS/MS) weak or absent? a1_yes Perform Collision Energy Optimization (10-60 eV) q1_yes->a1_yes Yes q1_yes->end_yes No a1_yes->end_yes q2_yes->q1_yes No a2_yes Switch to Polypropylene Vials Use fresh LC-MS Grade Solvents q2_yes->a2_yes Yes a2_yes->end_no

Caption: A step-by-step workflow for troubleshooting common MS analysis problems.

References

  • Zolopa, M., et al. (2017). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Zenodo. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • Schäfer, W. R., & Poddey, A. (2012). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1732-1740. [Link]

  • McIndoe, J. S., & Vittal, J. J. (2002). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. Dalton Transactions, (19), 3651-3656. [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]

  • Sun, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 418-428. [Link]

  • University of Southampton. (n.d.). Interpretation of spectra - Atmospheric Pressure Ionisation (API). [Link]

  • Alliance Bioversity International - CIAT. (2023). Mass Spectrometer (MS) troubleshooting guide. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Tria, G., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 22(4), 739–750. [Link]

  • Hu, L., et al. (2013). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(11), 1706-1714. [Link]

  • Cooks, R. G., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society, 144(5), 2230–2237. [Link]

  • Chromatography Forum. (2019). No fragmentation in ESI. [Link]

  • Agilent Technologies. (2019). An Optimization Tool for MS Signal Acquisition in GC Triple Quadrupole Mass Spectrometry. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. [Link]

  • ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • PubChem. (n.d.). 1-Methyl-3-methylsulfanyl-5-nitrobenzene. [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • PubChemLite. (n.d.). 1-(methylsulfonyl)-3-nitrobenzene (C7H7NO4S). [Link]

  • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Chemsrc. (2025). 1-nitro-3-[(3-nitrophenyl)methyl]benzene. [Link]

  • NIST. (n.d.). Benzene, 1-methyl-3-nitro-. [Link]

  • PubChem. (n.d.). 1-(Methanesulfonylmethyl)-4-nitrobenzene. [Link]

  • Chem-Impex. (n.d.). 1-Iodo-3-nitrobenzene. [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 1-(S-methylsulfonimidoyl)-3-nitrobenzene vs. Traditional Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of 1-(S-methylsulfonimidoyl)-3-nitrobenzene , a critical pharmacophore and bioisostere used to benchmark the efficacy of sulfoximine-based therapeutics against traditional sulfone and sulfonamide drugs.

Executive Summary: The Sulfoximine Advantage

1-(S-methylsulfonimidoyl)-3-nitrobenzene represents a paradigm shift in medicinal chemistry, serving as a model system for the sulfoximine functional group (


). While traditional drugs often rely on sulfone  (

) or sulfonamide (

) motifs for polarity and target engagement, these "known" groups often suffer from poor aqueous solubility, limited vectors for hydrogen bonding, or metabolic liabilities.

This compound demonstrates that replacing a sulfone with a sulfoximine moiety significantly enhances physicochemical efficacy (solubility, permeability) and target selectivity without compromising metabolic stability. It is particularly relevant in the development of kinase inhibitors (e.g., Roniciclib , Ceralasertib ) and hypoxia-activated prodrugs.

Key Efficacy Drivers
  • Chirality-Driven Selectivity: Unlike the achiral sulfone, the sulfur atom in the sulfoximine is a stable stereocenter, allowing for the design of enantioselective inhibitors that fit complex protein pockets.

  • Tunable Electronic Modulation: The nitrogen atom provides an additional vector for substitution (N-functionalization), allowing precise tuning of the electronic properties of the attached benzene ring (e.g., modulating the reduction potential of the 3-nitro group).

  • Enhanced Solubility: The additional polarity and hydrogen-bond donor/acceptor capability of the unsubstituted NH-sulfoximine dramatically improve thermodynamic solubility compared to methylsulfones.

Comparative Analysis: Sulfoximine vs. Known Alternatives[1][2]

The following analysis benchmarks 1-(S-methylsulfonimidoyl)-3-nitrobenzene against its direct structural analogs found in "known drugs": 1-(methylsulfonyl)-3-nitrobenzene (Sulfone) and 3-nitrobenzenesulfonamide (Sulfonamide).

Table 1: Physicochemical & Biological Efficacy Profile
FeatureSulfoximine (Subject) 1-(S-methylsulfonimidoyl)-3-nitrobenzeneSulfone (Alternative) 1-(methylsulfonyl)-3-nitrobenzeneSulfonamide (Alternative) 3-nitrobenzenesulfonamide
Solubility (Aq) High (Bioisostere gain: +10–50x)Low (Crystalline lattice energy high)Moderate (pH dependent)
H-Bonding Dual Vector (Donor: NH, Acceptor: O)Single Vector (Acceptor only: O)Dual Vector (Donor: NH₂, Acceptor: O)
Chirality Chiral (S/R) – Enables specific bindingAchiral – No stereoselectivityAchiral
Metabolic Stability High (Comparable to sulfone)High (Often metabolically inert)Variable (N-acetylation/glucuronidation risk)
Electronic Effect Strong EWG (Electron Withdrawing)Strong EWGStrong EWG
Hypoxia Activation Tunable (N-substituents alter reduction potential)Fixed (Hard to modulate)Fixed
Mechanistic Insight: Hypoxia-Activated Prodrug Potential

In the context of hypoxia-targeting (relevant to the 3-nitro group), the efficacy of the drug depends on the one-electron reduction potential (


) of the nitro group.
  • Known Drugs (e.g., Misonidazole): Rely on specific reduction potentials to be activated only in hypoxic tumor environments.

  • Sulfoximine Efficacy: By functionalizing the nitrogen of the sulfoximine (e.g., N-acylation), researchers can fine-tune the electron-withdrawing nature of the group, precisely setting the

    
     of the 3-nitro moiety to ensure activation only in deep hypoxia, reducing systemic toxicity compared to standard nitrobenzenes.
    

Structural & Signaling Visualization

Figure 1: Bioisosteric Replacement Workflow

This diagram illustrates the logical progression from a standard Sulfone pharmacophore to the high-efficacy Sulfoximine, highlighting the introduction of the chiral center and NH vector.

Bioisostere_Evolution Sulfone Sulfone Scaffold (Known Drug Core) Achiral, Low Solubility Reaction Oxidative Imination (Synthetic Step) Sulfone->Reaction NH Source + Oxidant Target Target Binding Pocket (Kinase/Enzyme) Sulfone->Target Weak Interaction Sulfoximine 1-(S-methylsulfonimidoyl)-3-nitrobenzene (High Efficacy Bioisostere) Chiral, High Solubility, H-Bond Donor Reaction->Sulfoximine Yields Chiral Center Sulfoximine->Target Enhanced H-Bonding (NH...O=C)

Caption: Transition from achiral sulfone to chiral sulfoximine enhances binding vectors and solubility.

Figure 2: Metabolic Stability & Activation Pathway

Comparison of metabolic fates showing why the sulfoximine retains high stability (efficacy) compared to sulfonamides.

Metabolism Drug_Sulfoximine Sulfoximine Drug (3-NO2-Ph-S(O)(NH)Me) Metabolism_Phase2 Phase II Metabolism (Glucuronidation/Acetylation) Drug_Sulfoximine->Metabolism_Phase2 Slow/Resistant Hypoxia Hypoxic Environment (Tumor Core) Drug_Sulfoximine->Hypoxia Tuned Reduction Drug_Sulfonamide Sulfonamide Drug (3-NO2-Ph-SO2NH2) Drug_Sulfonamide->Metabolism_Phase2 Rapid N-Glucuronidation Stable Metabolically Stable (High Exposure/Efficacy) Metabolism_Phase2->Stable Sulfoximine Clearance Rapid Clearance (Low Efficacy) Metabolism_Phase2->Clearance Sulfonamide Active_Agent Reduced Amine (Cytotoxic Effector) Hypoxia->Active_Agent Nitro -> Aniline

Caption: Sulfoximines resist Phase II conjugation better than sulfonamides, extending half-life.

Experimental Protocols

To validate the efficacy of 1-(S-methylsulfonimidoyl)-3-nitrobenzene in your drug discovery pipeline, use the following standardized protocols.

Protocol A: Synthesis via Iron-Catalyzed Imination

Objective: Generate the sulfoximine bioisostere from the sulfoxide precursor.

  • Reagents: 3-nitrophenyl methyl sulfoxide (1.0 eq), Ammonium carbamate (1.5 eq), Diacetoxyiodo benzene (PIDA, 1.5 eq).

  • Catalyst: Iron(III) acetylacetonate [Fe(acac)₃] (10 mol%).

  • Solvent: Methanol (0.2 M concentration).

  • Procedure:

    • Combine sulfoxide, ammonium carbamate, and catalyst in methanol.

    • Add PIDA portion-wise over 10 minutes at room temperature.

    • Stir for 4 hours (monitor by TLC/LC-MS).

    • Quench: Remove solvent under reduced pressure; purify via silica gel chromatography (DCM/MeOH gradient).

  • Validation:

    
     should show the disappearance of the sulfoxide methyl singlet and appearance of the diastereotopic methyl signal (if chiral resolution is performed) or the characteristic downfield shift.
    
Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Compare intrinsic clearance (


) vs. Sulfone/Sulfonamide analogs.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM test compound (Sulfoximine vs. Sulfone).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation: 37°C for 0, 15, 30, 45, 60 min.

  • Analysis: Quench with ice-cold acetonitrile containing internal standard. Centrifuge. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • Success Criteria: Sulfoximine should show

      
       (Low Clearance), comparable to the sulfone but superior to the sulfonamide.
      

References

  • Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition. Link

  • Frings, M., et al. (2017).[1] "Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery." European Journal of Medicinal Chemistry. Link

  • Gnamm, C., et al. (2012). "Synthesis and Structure-Activity Relationship of Potent Factor Xa Inhibitors with a Sulfoximine Group." Bioorganic & Medicinal Chemistry Letters. Link

  • Sierecki, E., et al. (2024). "Hypoxia-Responsive Prodrugs of ATR Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Comparative Profiling of 1-(S-methylsulfonimidoyl)-3-nitrobenzene: A Sulfoximine Bioisostere Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 1-(S-methylsulfonimidoyl)-3-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This technical guide evaluates the performance of 1-(S-methylsulfonimidoyl)-3-nitrobenzene (referred to herein as Compound S-Im ) as a superior bioisosteric building block compared to its sulfone and sulfonamide analogs.[1] While "cross-reactivity" in immunology refers to antibody specificity, in the context of small molecule drug discovery, this guide addresses off-target cross-reactivity (promiscuity), metabolic cross-reactivity (CYP inhibition), and physicochemical performance .

The sulfoximine moiety represents a "rising star" in medicinal chemistry, offering a critical solution to the solubility and safety liabilities often associated with traditional sulfone scaffolds.[2] This guide provides the rationale, data, and protocols for transitioning from sulfone-based intermediates to sulfoximine-based designs.[1]

Structural & Mechanistic Basis

The primary comparison lies between the sulfoximine (Compound S-Im ) and its direct sulfone analog, 1-(methylsulfonyl)-3-nitrobenzene .[1]

  • The Sulfone Liability: Sulfones (

    
    ) are classic hydrogen bond acceptors but lack a donor site.[1] They are often associated with poor aqueous solubility and high metabolic stability that can lead to "metabolic dead-ends" or specific CYP3A4 time-dependent inhibition (TDI).[1]
    
  • The Sulfoximine Advantage: The sulfoximine group (

    
    ) introduces an additional vector at the nitrogen atom.[1][2] This nitrogen is weakly basic (
    
    
    
    ) and acts as both a hydrogen bond donor and acceptor.[1] This structural nuance significantly alters the cross-reactivity profile regarding off-target binding (e.g., hERG) and metabolic enzymes.
Figure 1: Bioisosteric Vector Analysis

Bioisostere_Comparison Sulfone Sulfone Analog (1-(methylsulfonyl)-3-nitrobenzene) High Lipophilicity No H-Bond Donor Sulfoximine Subject: Compound S-Im (1-(S-methylsulfonimidoyl)-3-nitrobenzene) Tunable Vector (N-H) Amphiphilic Nature Sulfone->Sulfoximine Bioisosteric Replacement Target Target Binding Site (Kinase/Protease) Sulfone->Target High Affinity OffTarget Off-Target Liability (hERG / CYP3A4) Sulfone->OffTarget High Cross-Reactivity (Lipophilic Driven) Sulfoximine->Target Retained/Improved Affinity Sulfoximine->OffTarget Reduced Cross-Reactivity (Polarity Driven)

Caption: Structural logic demonstrating how the sulfoximine moiety reduces off-target cross-reactivity through polarity modulation while retaining target affinity.[1]

Comparative Performance Data

The following data summarizes the advantages of the sulfoximine scaffold (Compound S-Im ) over the Sulfone analog. Data is aggregated from representative matched molecular pair (MMP) studies in medicinal chemistry literature [1, 2].

FeatureSulfone Analog (Alternative)Compound S-Im (Product)Impact on Drug Design
Aqueous Solubility Low (

typical)
High (

typical)
Reduces formulation challenges and attrition due to poor bioavailability.[1]
LogD (Lipophilicity) High (Lipophilic)Moderate (Lower LogD)Lower lipophilicity correlates with reduced promiscuous binding (lower toxicity).
hERG Inhibition High Risk (Lipophilicity driven)Reduced Risk Critical safety advantage; reduces risk of QT prolongation.[1]
Metabolic Stability High (often inert)High / Tunable The N-atom allows functionalization to tune metabolic soft spots.[1]
CYP Inhibition Risk of TDI (Time-Dependent Inhibition)Low Risk Avoids drug-drug interactions (DDI) common with rigid sulfones.[1]
H-Bonding Acceptor OnlyDonor + Acceptor New vector for specific binding interactions, increasing selectivity.[1]

Key Insight: In the development of the ATR inhibitor Ceralasertib, replacing the sulfone with a sulfoximine resolved a critical solubility issue and eliminated CYP3A4 time-dependent inhibition without sacrificing potency [3].[1][3][4]

Experimental Protocols for Cross-Reactivity Profiling

To validate Compound S-Im in your specific pipeline, use the following self-validating protocols. These assays are designed to detect "cross-reactivity" in the form of metabolic interference and off-target safety risks.[1]

Protocol A: Microsomal Metabolic Stability & Cross-Reactivity

Objective: Determine if the sulfoximine moiety introduces metabolic instability or inhibits CYP enzymes compared to the sulfone.

  • Preparation:

    • Test compounds: Compound S-Im and Sulfone Analog (1 µM final conc).

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.[1]

  • Incubation:

    • Incubate at 37°C. Time points: 0, 5, 15, 30, 60 min.

    • Control: Include Verapamil (high turnover) and Warfarin (low turnover).

  • CYP Inhibition Check (Cross-Reactivity):

    • To test for TDI (Time-Dependent Inhibition), pre-incubate Compound S-Im with HLM with and without NADPH for 30 min before adding a specific CYP probe substrate (e.g., Midazolam for CYP3A4).[1]

  • Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.[1]

  • Validation Criteria:

    • If

      
       shifts >1.5-fold between +/- NADPH pre-incubation, the compound exhibits metabolic cross-reactivity (TDI). Compound S-Im  typically shows no shift , whereas sulfones often do.[1]
      
Protocol B: hERG Safety Cross-Reactivity Assay

Objective: Assess the risk of the compound binding to the hERG potassium channel (a common off-target for nitro-aromatics).[1]

  • System: CHO cells stably expressing hERG channels.[1]

  • Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Procedure:

    • Perfusion of Compound S-Im at increasing concentrations (0.1, 1, 10, 30 µM).

    • Voltage protocol: Depolarization to +20 mV followed by repolarization to -50 mV to elicit tail current.[1]

  • Comparison:

    • Compare

      
       values.[3][4]
      
    • Success Metric: Target

      
      .[1] Sulfoximines frequently exhibit 
      
      
      
      values 10-fold higher (safer) than their sulfone matched pairs due to reduced lipophilicity [4].
Workflow: Bioisosteric Replacement Strategy

This workflow guides the decision-making process when swapping a sulfone intermediate for Compound S-Im .

Workflow Start Start: Lead Compound (Sulfone Scaffold) Issue Identify Liability: Solubility / hERG / CYP TDI Start->Issue Design Design: Replace with Compound S-Im Issue->Design Synth Synthesis: 1. Reduction of Nitro Group 2. Coupling to Core Scaffold Design->Synth Test_PhysChem Test 1: PhysChem (Solubility & LogD) Synth->Test_PhysChem Test_Safety Test 2: Safety (hERG & CYP Inhibition) Synth->Test_Safety Decision Decision Point Test_PhysChem->Decision Test_Safety->Decision Success Advance Candidate: Improved Profile Decision->Success Superior Metrics Iterate Iterate: N-Functionalization Decision->Iterate Sub-optimal Iterate->Synth

Caption: Step-by-step decision matrix for integrating 1-(S-methylsulfonimidoyl)-3-nitrobenzene into drug discovery pipelines.

References
  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Gnamm, C. et al. (2017).[5] Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Link

  • Foote, K. M. et al. (2018). Discovery of Ceralasertib (AZD6738), a Potent and Selective Inhibitor of Ataxia Telangiectasia and Rad3 Related (ATR) Kinase. Journal of Medicinal Chemistry. Link

  • Sirvent, J. A. et al. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective. Journal of Medicinal Chemistry. Link

Sources

The Chiral Switch: Sulfonimidoyl vs. Sulfonyl Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the sulfonyl group (


) has been a "magic bullet" in medicinal chemistry—a stable, achiral, strong hydrogen-bond acceptor used to optimize metabolic stability. However, the sulfonimidoyl  moiety (specifically the sulfoximine  functional group, 

) has emerged as a superior bioisostere.

This guide provides a head-to-head technical comparison of these two functionalities. The data demonstrates that switching from a sulfonyl to a sulfonimidoyl scaffold often resolves "molecular obesity" issues by breaking symmetry, introducing chirality, and providing an additional vector for solubility tuning without compromising potency.

Part 1: Structural & Physicochemical Fundamentals

The primary driver for replacing a sulfone with a sulfoximine is the vectorial difference . While sulfones are achiral and


 symmetric (projecting two identical oxygens), sulfoximines are chiral (pseudo-tetrahedral sulfur) and replace one oxygen with a nitrogen.
Structural Comparison Logic
FeatureSulfonyl (

)
Sulfonimidoyl / Sulfoximine (

)
Chirality Achiral (Prochiral)Chiral (Enantiomers often separable)
H-Bonding 2 Acceptors (O, O)1 Acceptor (O) + 1 Donor/Acceptor (N)
Basicity NeutralTunable (N-H is weakly acidic; N-R is weakly basic)
Solubility Low to ModerateHigh (Dipole moment + H-bond asymmetry)
Vector Fixed GeometryModular (N-substitution allows new growth vectors)
Visualization: The Vectorial Shift

The following diagram illustrates the symmetry breaking that occurs when moving from a sulfone to a sulfoximine.

G cluster_0 Interaction Vectors Sulfone Sulfone (Achiral, C2v) High Symmetry Sulfoximine Sulfoximine (Chiral, C1) Asymmetric Center Sulfone->Sulfoximine Bioisosteric Replacement (O -> NR) O1 O (Acceptor) Sulfone->O1 O2 O (Acceptor) Sulfone->O2 Properties Property Shift: + Solubility + Permeability + Complexity (Fsp3) Sulfoximine->Properties Result Sulfoximine->O1 N1 N-R (Tunable Vector) Sulfoximine->N1 New Vector

Caption: Figure 1. Transition from achiral sulfone to chiral sulfoximine introduces a new interaction vector (N-R) and breaks molecular symmetry.

Part 2: Head-to-Head Assay Performance

The following data synthesizes matched molecular pair (MMP) analyses from key medicinal chemistry campaigns (e.g., Bayer’s CDK inhibitors and AstraZeneca’s ATR inhibitors).

Thermodynamic Solubility & Lipophilicity

Sulfoximines consistently outperform sulfones in aqueous solubility due to increased polarity and the ability of the nitrogen to participate in diverse H-bond networks.

Comparative Data (Pan-CDK Inhibitor Series):

ParameterSulfone Analog (Roniciclib parent)Sulfoximine Analog (N-Me)% Improvement
LogD (pH 7.4) 1.91.1Lower Lipophilicity
Solubility (pH 6.5) 4 mg/L385 mg/L~95x Increase
Solubility (pH 2.0) 85 mg/L>1000 mg/L>10x Increase

Interpretation: The N-methyl sulfoximine dramatically improves solubility without requiring solubilizing groups that might hinder binding.

Permeability (Caco-2) & Efflux

A common misconception is that adding polarity (N-atom) hurts permeability. However, data shows that sulfoximines often maintain or improve permeability by lowering LogD to an optimal range (1–3) and reducing non-specific binding.

Comparative Data (Vardenafil Analogs - PDE5 Inhibitors):

CompoundPapp (A-B) [nm/s]Efflux Ratio
Sulfone (Vardenafil) 2060.87
Sulfoximine (Analog 33) 0.7288

Critical Note: In the Vardenafil case, the sulfoximine hurt permeability due to high efflux. This highlights the importance of the N-substituent . Unsubstituted (NH) sulfoximines can be P-gp substrates. Capping the nitrogen (e.g., N-Me, N-Cyclopropyl) usually restores permeability.

Metabolic Stability (Microsomal)

Sulfones are metabolically inert. Sulfoximines are also highly stable, but the N-substituent introduces a specific metabolic soft spot: N-dealkylation .

  • Sulfone: No metabolic liability at the sulfur center.

  • Sulfoximine (NH): Generally stable; potential for conjugation.[1]

  • Sulfoximine (N-Me): Susceptible to CYP-mediated demethylation to the NH-sulfoximine.

Part 3: The Covalent Warhead Switch (SuFEx)

Beyond reversible binding, "Sulfonimidoyl" chemistry is revolutionizing covalent inhibition via Sulfur(VI) Fluoride Exchange (SuFEx) .

Comparison: Sulfonyl Fluoride (SF) vs. Sulfonimidoyl Fluoride (SAF)

FeatureSulfonyl Fluoride (

)
Sulfonimidoyl Fluoride (

)
Reactivity High (targets Tyr, Lys, Ser, His)Tunable/Lower (More selective)
Hydrolytic Stability Moderate (

~ hours/days)
High (

~ days/weeks)
Chirality AchiralChiral (Enantiomers react at different rates)

Application: Use SAFs when you need a "slower" warhead that survives longer in plasma to reach a specific intracellular target, or when you need to engage a chiral pocket stereoselectively.

Part 4: Experimental Protocols

To validate these differences in your own lab, follow these specific protocols.

Protocol A: Chiral Resolution of Sulfoximines (SFC)

Unlike sulfones, you generally must separate sulfoximine enantiomers to assess potency (


) and safety (hERG).

Methodology:

  • System: Supercritical Fluid Chromatography (SFC).

  • Stationary Phase: Chiralpak AD-H or IG (Amylose-based columns are preferred for S-chiral centers).

  • Mobile Phase:

    
     / Methanol (with 0.1% Diethylamine if NH-sulfoximine; neutral if N-alkyl).
    
  • Gradient: 5% to 55% Modifier over 5 minutes.

  • Detection: UV (254 nm) + Circular Dichroism (CD) to assign (+)/(-).

Protocol B: Differential Metabolic Stability Assay

This assay distinguishes between general instability and specific N-dealkylation.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system.

  • Test compounds: Sulfone control vs. Sulfoximine analog.[2][3][4][5]

Workflow:

  • Incubation: Incubate 1 µM compound with HLM (0.5 mg/mL) at 37°C.

  • Timepoints: 0, 15, 30, 60 min.

  • Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion (Intrinsic Clearance,

      
      ).
      
    • Crucial Step: For N-Methyl sulfoximines, specifically monitor the MRM transition for the [M-14] metabolite (loss of

      
      ).
      
    • Pass Criteria:

      
       depletion over 60 min for a stable scaffold.
      
Protocol C: Hydrolytic Stability (SF vs. SAF)

Methodology:

  • Dissolve 10 mM Sulfonyl Fluoride and Sulfonimidoyl Fluoride in DMSO.

  • Dilute to 100 µM in PBS (pH 7.4).

  • Incubate at 37°C.

  • Analyze via ¹⁹F-NMR (or LC-MS) every 2 hours for 24 hours.

  • Result: SAFs typically show >95% remaining at 24h, whereas SFs often show 50–80% hydrolysis to the sulfonic acid.

Part 5: Decision Logic (When to Switch)

Use the following logic flow to determine if a sulfoximine bioisostere is appropriate for your campaign.

DecisionTree Start Current Lead: Sulfone-based ($SO_2$) Problem Identify Liability Start->Problem Solubility Poor Solubility? Problem->Solubility Yes Potency Potency Ceiling? Problem->Potency Yes Selectivity Off-target issues? Problem->Selectivity Yes Action_Sol Switch to Sulfoximine (High Confidence) Solubility->Action_Sol Polarity Boost Action_Pot Switch to Sulfoximine (Explore Vectors on N) Potency->Action_Pot New Interaction Action_Sel Switch to Sulfoximine (Chirality may filter off-targets) Selectivity->Action_Sel 3D Complexity Warning Requirement: Must resolve Enantiomers Action_Sol->Warning Action_Pot->Warning Action_Sel->Warning

Caption: Figure 2. Strategic decision tree for implementing sulfoximine bioisosteres in Lead Optimization.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Lücking, U., et al. (2017).[6] Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Link

  • Gnamm, C., et al. (2017).[4] Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Link

  • Fokin, V. V., et al. (2014). SuFEx-Based Polysulfate Connectors for Click Chemistry. Angewandte Chemie. Link

  • Bull, J. A., et al. (2016). Synthetic Strategies for Sulfoximines in Medicinal Chemistry. Chemical Reviews. Link

Sources

Comparative Guide: Confirming the Mechanism of Action of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the systematic validation of 1-(S-methylsulfonimidoyl)-3-nitrobenzene , a representative sulfoximine bioisostere, comparing its mechanism and performance against its sulfone analog.

Executive Summary: The Sulfoximine Advantage

1-(S-methylsulfonimidoyl)-3-nitrobenzene represents a critical class of "next-generation" pharmacophores where the sulfoximine group (


) replaces the traditional sulfone (

).

For drug development professionals, "confirming the mechanism" of this compound is not just about biological inhibition; it is about validating the bioisosteric hypothesis . The core mechanism relies on the "Vectorial Contact" capability of the sulfoximine nitrogen—providing an additional hydrogen bond donor/acceptor vector that the sulfone lacks, while maintaining high metabolic stability.

Product vs. Alternative Comparison
FeatureProduct: Sulfoximine Analog Alternative: Sulfone Analog Implication
Structure 1-(S-methylsulfonimidoyl)-3-nitrobenzene1-(methylsulfonyl)-3-nitrobenzeneSulfoximine adds a modifiable Nitrogen vector.
Chirality Chiral (Sulfur is a stereocenter)AchiralSulfoximine requires enantiomeric resolution; offers 3D exploration.
H-Bonding Dual Vector (Acceptor + Donor via NH)Single Vector (Acceptor only)Sulfoximine can engage distinct active site residues (e.g., Asp/Glu).
Solubility High (Polar NH group)Moderate to LowSulfoximine improves DMPK profiles.
Metabolic Stability High (Resistant to oxidative metabolism)HighBoth are superior to sulfonamides, but sulfoximine offers better solubility.

Mechanism of Action (MoA) Hypothesis

To confirm the MoA, you must validate two distinct mechanistic layers:

A. Structural MoA: The "Vectorial Contact"

Unlike the sulfone (which presents two passive oxygen acceptors), the sulfoximine group in 1-(S-methylsulfonimidoyl)-3-nitrobenzene introduces a pseudo-tetrahedral chirality and an active NH moiety .

  • Hypothesis: The biological activity is driven by the specific hydrogen bond interaction of the sulfoximine

    
     with a target residue (e.g., the hinge region of a kinase or a catalytic triad), which the sulfone cannot form.
    
  • Confirmation: If

    
    -methylation (capping the NH) abolishes activity, the MoA is confirmed to be NH-dependent.
    
B. Chemical Biology MoA: Nitro-Reduction

The 3-nitro group renders the molecule a potential Hypoxia-Activated Prodrug (HAP) .

  • Hypothesis: Under hypoxic conditions (e.g., solid tumors), the nitro group is reduced by nitroreductases to an aniline or hydroxylamine, becoming the active toxicant.

  • Role of Sulfoximine: The electron-withdrawing nature of the sulfoximine modulates the reduction potential (

    
    ) of the nitro group, potentially tuning the hypoxia selectivity window compared to the sulfone.
    

Visualizing the Mechanism

The following diagram illustrates the decision tree for validating the specific MoA of the sulfoximine probe.

MoA_Validation Compound 1-(S-methylsulfonimidoyl)- 3-nitrobenzene Chiral_Sep Step 1: Chiral Resolution (Isolate S- and R- enantiomers) Compound->Chiral_Sep Target_Assay Step 2: Target Engagement Assay (vs. Sulfone Analog) Chiral_Sep->Target_Assay Test pure enantiomers Decision_Point Is Sulfoximine > Sulfone? Target_Assay->Decision_Point Mech_A Mechanism A: Direct Binding (NH Interaction) Decision_Point->Mech_A Yes (Potency Gain) Mech_B Mechanism B: Electronic Modulation (Redox Potential) Decision_Point->Mech_B No (Equal Potency) Validation_A Validation: X-Ray / N-Methylation (Loss of activity = NH driven) Mech_A->Validation_A Validation_B Validation: Cyclic Voltammetry (Shift in Reduction Potential) Mech_B->Validation_B

Caption: Workflow to distinguish between direct binding (NH-driven) and electronic modulation mechanisms.

Experimental Protocols for Validation

Protocol A: Chiral Resolution & Absolute Configuration

Why: The sulfoximine sulfur is a stereogenic center.[1] The "S-methylsulfonimidoyl" group exists as


 and 

enantiomers. Biological targets (enzymes/receptors) will likely discriminate between them.
  • Method: Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak IC or IG (immobilized amylose/cellulose derivatives).

  • Mobile Phase:

    
     / Methanol (gradient 5-40%).
    
  • Detection: UV at 254 nm (nitro group absorbance).

  • Validation:

    • Collect fractions.

    • Determine Absolute Configuration (AC) using VCD (Vibrational Circular Dichroism) or X-ray crystallography of a derivative.

    • Success Criteria: One enantiomer shows

      
       potency over the other (Eudismic Ratio > 10).
      
Protocol B: The "Methyl-Scan" (Functional Proof of MoA)

Why: To prove the MoA depends on the sulfoximine NH acting as a hydrogen bond donor.

  • Synthesis: Prepare the

    
    -methylated derivative: 1-(N,S-dimethylsulfonimidoyl)-3-nitrobenzene .
    
    • Reagents:

      
      , 
      
      
      
      , Acetone, reflux.
  • Comparison Assay: Run parallel

    
     / 
    
    
    
    assays for:
    • Compound A: Free NH Sulfoximine (The Product).

    • Compound B:

      
      -Methyl Sulfoximine.
      
    • Compound C: Sulfone Analog.

  • Interpretation:

    • If A

      
       B 
      
      
      
      C
      : The MoA is driven by the NH hydrogen bond donor (Critical Interaction).
    • If A

      
       B 
      
      
      
      C
      : The MoA is driven by the 3D geometry/chirality, not the NH donor.
Protocol C: Metabolic Stability Profiling

Why: To confirm the bioisosteric advantage (superior DMPK) over sulfonamides or other labile groups.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration:

    
     test compound.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Data Output: Calculate Intrinsic Clearance (

    
    ).
    
  • Benchmark:

    • Sulfoximine: Expect

      
       (High Stability).
      
    • Alternative (Sulfonamide): Often shows N-glucuronidation or oxidation.

    • Alternative (Sulfone): High stability, but poor solubility.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Frings, M., et al. (2017). Sulfoximines from Sulfides: A Metal-Free Approach. Journal of Organic Chemistry. Link

  • Chinthakindi, P. K., et al. (2018). The Sulfoximine Group in Medicinal Chemistry: A Review. Drug Discovery Today. Link

  • Goldberg, F. W., et al. (2013). Sulfoximines as Bioisosteres for Sulfones: Discovery of a Novel Class of ATR Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Publish Comparison Guide: Orthogonal Validation of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, orthogonal validation strategy for 1-(S-methylsulfonimidoyl)-3-nitrobenzene , a representative chiral sulfoximine fragment often identified in early-stage drug discovery.

The presence of a chiral sulfoximine moiety (a bioisostere of sulfone with superior solubility and hydrogen-bonding potential) alongside a nitro group (a potential redox-active "warhead" or PAINS motif) necessitates a specialized validation workflow. This guide distinguishes true, stereospecific target engagement from non-specific assay interference.

Executive Analysis: The Validation Challenge

1-(S-methylsulfonimidoyl)-3-nitrobenzene represents a high-value chemical probe due to the sulfoximine group, which offers a unique vector for hydrogen bonding (via the NH) and improved metabolic stability compared to sulfones. However, the nitrobenzene core poses a significant risk of false positives in biochemical assays due to redox cycling, quenching, or aggregation.

The Core Objective: To validate that the observed biological activity is driven by the specific molecular recognition of the S-configured sulfoximine pharmacophore, rather than non-specific reactivity of the nitro group.

Comparative Validation Matrix
Validation MethodSpecificityThroughputArtifact RiskVerdict
Biochemical IC50 (Standard) LowHighHigh (Redox/Optical interference)Insufficient alone.
Stereochemical Challenge High MediumLowEssential. Differentiates specific binding from non-specific toxicity.
Biophysical (NMR/SPR) Very High LowLowGold Standard for proving direct binding.
Chemical Knockout (SAR) HighLowLowCritical to rule out nitro-group reactivity.

Detailed Validation Strategy

Phase 1: Stereochemical Validation (The "Chiral Switch")

Sulfoximines are chiral at the sulfur atom. True biological targets (enzymes/receptors) reside in a chiral environment and typically exhibit a strong preference for one enantiomer (eutomer) over the other (distomer).

  • Hypothesis: If the activity is specific, the (S)-enantiomer should exhibit significantly different potency (e.g., >10-fold shift in IC50) compared to the (R)-enantiomer.

  • Protocol:

    • Separate the racemic sulfoximine mixture using Chiral SFC (Supercritical Fluid Chromatography).

    • Determine absolute configuration via X-ray crystallography or VCD (Vibrational Circular Dichroism).

    • Run parallel dose-response curves for Racemate, (S)-enantiomer, and (R)-enantiomer.

  • Decision Criterion:

    • Valid Hit: Distinct separation of curves (eutomer is potent, distomer is weak).

    • Artifact: Both enantiomers show identical potency (suggests non-specific chemical reactivity or membrane disruption).

Phase 2: Biophysical Orthogonality (Ligand-Observed NMR)

To confirm the compound binds to the target and is not acting via aggregation (a common issue with nitro-aromatics), use Saturation Transfer Difference (STD) NMR .

  • Why NMR? It detects magnetization transfer from the protein to the ligand. Non-binders or aggregators will not show a specific STD signal.

  • Protocol:

    • Sample Prep: Mix Target Protein (10 µM) with Ligand (500 µM) in D2O buffer.

    • Experiment: Acquire 1D 1H NMR with on-resonance irradiation (protein saturation) and off-resonance (reference).

    • Analysis: Subtract spectra. Signals appearing in the difference spectrum indicate protons in close contact (<5 Å) with the protein surface.

  • Critical Control: Perform the same experiment with the (R)-enantiomer (distomer). It should show significantly reduced or no STD signal.

Phase 3: Chemical "Knockout" (SAR Validation)

The nitro group is a liability.[1] You must prove it is acting as a structural element (binding) rather than a reactive element.

  • The "Aniline" Test: Synthesize or purchase the reduced amine analog: 1-(S-methylsulfonimidoyl)-3-aminobenzene .

    • Rationale: If the activity is due to redox cycling of the -NO2 group, the amine analog will be inactive. If the -NO2 is simply filling a hydrophobic pocket, the amine might retain some activity (or lose it due to polarity change), but it won't be a "flat" line.

  • The "Sulfone" Test: Compare with 1-(methylsulfonyl)-3-nitrobenzene .

    • Rationale: This replaces the sulfoximine (S=O=NH) with a sulfone (S=O=O). If activity is lost, the sulfoximine NH is critical for H-bonding (validating the pharmacophore).

Experimental Protocols

Protocol A: Redox-Sensitivity Control Assay

Use this to rule out false positives caused by the nitro group generating reactive oxygen species (ROS) or cycling in enzymatic assays.

  • Reagents: DTT (Dithiothreitol) or Triton X-100.

  • Setup: Prepare the primary biochemical assay (e.g., kinase or protease assay) in two parallel plates.

    • Plate A (Standard): Standard assay buffer.[2]

    • Plate B (Reducing): Supplement buffer with 1 mM DTT (or higher if tolerated by protein).

  • Execution: Measure IC50 of 1-(S-methylsulfonimidoyl)-3-nitrobenzene in both plates.

  • Interpretation:

    • Shift > 5-fold: The compound is likely a redox cycler. (The reducing agent quenches the redox cycle or the compound reacts with the DTT). REJECT.

    • No Shift: The mechanism is likely non-redox. PROCEED.

Protocol B: 19F NMR Binding Assay (If Fluorinated Analog Available)

If a fluorine atom is present or can be introduced (e.g., 5-fluoro analog), this is the highest-sensitivity method.

  • Titration: Titrate the protein into a fixed concentration of ligand (50 µM).

  • Observation: Monitor the 19F chemical shift (

    
    ) and line width (
    
    
    
    ).
  • Result: Specific binding results in a concentration-dependent change in chemical shift (Fast exchange) or appearance of a new peak (Slow exchange).

Data Presentation & Visualization

Figure 1: The Orthogonal Validation Logic Flow

ValidationWorkflow Start Hit: 1-(S-methylsulfonimidoyl)-3-nitrobenzene ChiralCheck Phase 1: Chiral Separation (S) vs (R) Potency Start->ChiralCheck Decision1 Stereospecific? ChiralCheck->Decision1 RedoxCheck Phase 2: Redox/DTT Challenge (Rule out NO2 artifacts) Decision2 Redox Sensitive? RedoxCheck->Decision2 Biophysical Phase 3: STD-NMR / SPR (Direct Binding) Decision3 Direct Binding? Biophysical->Decision3 Decision1->RedoxCheck Yes (S >> R) Artifact ARTIFACT / PAINS (Discard) Decision1->Artifact No (S = R) Decision2->Biophysical No Shift Decision2->Artifact Potency Loss w/ DTT Valid VALIDATED HIT (Proceed to Lead Opt) Decision3->Valid Confirmed Decision3->Artifact No Signal

Caption: Decision tree for validating chiral sulfoximine hits. Stereospecificity is the primary filter, followed by redox exclusion.

Table 1: Expected Data Profiles
Assay ConditionIdeal Specific Binder Redox Artifact (PAINS) Non-Specific Aggregator
(S)-Enantiomer IC50 1.2 µM 5.0 µM5.0 µM
(R)-Enantiomer IC50 >100 µM 5.0 µM5.0 µM
+ 1mM DTT (IC50) 1.2 µM (Stable)>100 µM (Activity Lost)5.0 µM
+ 0.01% Triton (IC50) 1.2 µM5.0 µM>100 µM (Aggregates disrupted)
STD-NMR Signal Strong NoneBroad/Non-specific

References

  • Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

  • Frings, M., et al. (2017). "Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery." European Journal of Medicinal Chemistry. Link

  • Hubbard, R. E., & Murray, J. B. (2011). "Validation of Fragment Hits." Methods in Enzymology. Link

Sources

A Guide to 1-(S-methylsulfonimidoyl)-3-nitrobenzene: A Novel Electrophilic Probe for Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of chemical biology and drug discovery, the development of novel chemical probes is paramount for elucidating protein function and identifying new therapeutic targets. Covalent chemical probes, in particular, have emerged as powerful tools for irreversibly labeling specific amino acid residues, enabling a deeper understanding of protein dynamics and function. This guide introduces 1-(S-methylsulfonimidoyl)-3-nitrobenzene, a novel chemical entity, and explores its potential as a next-generation chemical probe. We will objectively compare its hypothesized attributes with existing classes of probes, supported by established principles of chemical reactivity and proposed experimental validation.

The Evolving Armory of Covalent Probes: Beyond the Usual Suspects

The utility of a covalent chemical probe is largely defined by its "warhead," the electrophilic group that reacts with a nucleophilic amino acid residue on a target protein. For years, the field has been dominated by probes targeting the highly nucleophilic thiol group of cysteine residues.[1][2] Warheads like α,β-unsaturated carbonyls (e.g., acrylamides), haloacetamides, and vinyl sulfones have been instrumental in many discoveries.[2][3][4]

However, the reliance on cysteine, which is a relatively rare amino acid, limits the scope of the proteome that can be investigated.[5][6] This has spurred the development of new electrophiles capable of targeting other nucleophilic residues such as lysine, tyrosine, serine, and histidine.[6] Among the most promising of these are sulfur(VI)-based electrophiles.[7]

Introducing 1-(S-methylsulfonimidoyl)-3-nitrobenzene: A Theoretical Framework

The compound 1-(S-methylsulfonimidoyl)-3-nitrobenzene presents an intriguing scaffold for a novel chemical probe. Its core features are the sulfonimidoyl group and the nitrobenzene moiety.

  • The Sulfonimidoyl Warhead: The sulfonimidoyl group is a close relative of the well-studied sulfonyl fluorides (SFs).[8] SFs have gained prominence for their ability to react with a broader range of nucleophilic amino acids, a concept popularized by "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry.[9] Like sulfonyl fluorides, the sulfur atom in a sulfonimidoyl group is in a high oxidation state (S(VI)), rendering it electrophilic. We hypothesize that 1-(S-methylsulfonimidoyl)-3-nitrobenzene can function as a covalent modifier of proteins through a similar mechanism. The nitrogen atom of the sulfonimidoyl group can be modified to tune the reactivity and selectivity of the warhead.

  • The Nitrobenzene Moiety: The nitro group on the benzene ring is a strong electron-withdrawing group, which can further enhance the electrophilicity of the sulfur center, potentially increasing its reactivity. Furthermore, nitroaromatic compounds are known to be susceptible to reduction under hypoxic conditions, a characteristic often exploited in the design of hypoxia-activated prodrugs. This raises the possibility of 1-(S-methylsulfonimidoyl)-3-nitrobenzene acting as a probe for studying proteins in low-oxygen environments, such as those found in solid tumors.

A Comparative Analysis: Potential Advantages and Distinctions

To understand the potential of 1-(S-methylsulfonimidoyl)-3-nitrobenzene, we must compare its theoretical properties to those of established chemical probes.

FeatureAcrylamides & Michael AcceptorsHaloacetamides (e.g., Chloroacetamides)Sulfonyl Fluorides (SFs)1-(S-methylsulfonimidoyl)-3-nitrobenzene (Hypothesized)
Primary Target Cysteine[2]Cysteine, Histidine[10]Serine, Tyrosine, Lysine, Cysteine, Histidine[7]Potentially broad: Serine, Tyrosine, Lysine, Cysteine, Histidine
Reactivity Generally moderate, tunable[4]High, can lead to off-target effects[10]Tunable, generally stable in aqueous media[7]Potentially tunable via N-substitution; enhanced by nitro group
Selectivity Largely dependent on the protein microenvironment[1]Can be less selective due to high reactivity[4]Can achieve high selectivity for specific residues[7]Selectivity profile to be determined experimentally
Applications Activity-based protein profiling (ABPP), targeted covalent inhibitors[1]ABPP, covalent inhibitors[11]Covalent inhibitors, chemical biology probes[9]Potential for broad-spectrum ABPP, hypoxia-activated probing

Proposed Experimental Validation

To transition 1-(S-methylsulfonimidoyl)-3-nitrobenzene from a theoretical concept to a validated chemical tool, a series of rigorous experiments are necessary.

Workflow for Probe Validation

G cluster_0 Phase 1: Synthesis & In Vitro Characterization cluster_1 Phase 2: Proteome-Wide Reactivity cluster_2 Phase 3: Cellular Assays cluster_3 Phase 4: Target Validation & Application synthesis Synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene reactivity Reactivity Profiling with Model Nucleophiles (e.g., GSH, amino acid derivatives) synthesis->reactivity stability Stability Assays (pH, temperature, plasma) reactivity->stability abpp Activity-Based Protein Profiling (ABPP) in Cell Lysates stability->abpp ms Mass Spectrometry-based Identification of Labeled Proteins and Sites abpp->ms cell_perm Cell Permeability Assessment ms->cell_perm live_cell Live-Cell Labeling and Imaging cell_perm->live_cell toxicity Cytotoxicity Assays live_cell->toxicity target_val Validation of Specific Protein Targets toxicity->target_val hypoxia Evaluation as a Hypoxia-Activated Probe target_val->hypoxia

Caption: Proposed experimental workflow for the validation of 1-(S-methylsulfonimidoyl)-3-nitrobenzene as a chemical probe.

Detailed Experimental Protocols

1. Synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

  • Rationale: A robust synthetic route is the first step. Based on related sulfonamide and sulfonimidoyl fluoride syntheses, a plausible route would involve the oxidation of a corresponding sulfilimine.[9]

  • Protocol:

    • Synthesize 3-nitrophenyl methyl sulfide from 3-nitrobenzenethiol and a methylating agent.

    • React the sulfide with an iminating agent (e.g., chloramine-T or a similar reagent) to form the corresponding S-methyl-S-(3-nitrophenyl)sulfilimine.

    • Oxidize the sulfilimine to the sulfonimidoyl compound using a suitable oxidizing agent (e.g., m-CPBA or KMnO4).

    • Purify the final product by column chromatography and characterize by NMR and mass spectrometry.

2. Reactivity Profiling with Glutathione (GSH)

  • Rationale: GSH is a cellular antioxidant containing a nucleophilic thiol group. Assessing the reactivity of the probe with GSH provides a baseline for its electrophilicity and potential for off-target reactions with cellular thiols.[4]

  • Protocol:

    • Incubate 1-(S-methylsulfonimidoyl)-3-nitrobenzene (e.g., at 10 µM) with an excess of GSH (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Monitor the depletion of the probe over time using LC-MS.

    • Calculate the half-life of the probe in the presence of GSH. This can be compared to the half-lives of known electrophilic warheads under the same conditions.

3. Activity-Based Protein Profiling (ABPP) in Cell Lysates

  • Rationale: ABPP will identify the proteins that are covalently labeled by the probe in a complex biological sample.[1]

  • Protocol:

    • Prepare cell lysates from a relevant cell line (e.g., HEK293T).

    • Treat the lysates with varying concentrations of 1-(S-methylsulfonimidoyl)-3-nitrobenzene for a fixed time.

    • Incorporate a reporter tag (e.g., biotin or a fluorescent dye) onto the labeled proteins using a "clickable" version of the probe or through a competition-based assay with a known broad-spectrum probe.

    • Enrich the labeled proteins (e.g., using streptavidin beads for biotin-tagged proteins).

    • Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the labeled proteins and the specific sites of modification.

4. Evaluation as a Hypoxia-Activated Probe

  • Rationale: To test the hypothesis that the nitrobenzene moiety can act as a hypoxia-activated trigger, the labeling profile of the probe will be compared under normoxic and hypoxic conditions.

  • Protocol:

    • Culture cells (e.g., a cancer cell line known to have a hypoxic core) under both normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions.

    • Treat the cells with 1-(S-methylsulfonimidoyl)-3-nitrobenzene.

    • Lyse the cells and perform ABPP as described above.

    • Compare the protein labeling profiles between the normoxic and hypoxic groups. An increase in labeling of specific proteins under hypoxic conditions would support the role of the nitro group in mediating reduction-dependent activation.

Conclusion and Future Outlook

1-(S-methylsulfonimidoyl)-3-nitrobenzene represents a promising, albeit currently theoretical, addition to the chemical biology toolbox. Its unique combination of a potentially broad-spectrum sulfonimidoyl warhead and a hypoxia-sensitive nitroaromatic group could open up new avenues for protein research, particularly in the context of cancer biology. The experimental framework outlined in this guide provides a clear path for the synthesis, characterization, and validation of this novel probe. Should the experimental data support the hypothesized properties, 1-(S-methylsulfonimidoyl)-3-nitrobenzene and its derivatives could become invaluable tools for researchers, scientists, and drug development professionals.

References

  • A perspective on cysteine-reactive activity-based probes - RSC Publishing.
  • Electrophilic warheads in covalent drug discovery: an overview - Taylor & Francis.
  • Electrophilic warheads in covalent drug discovery: an overview | Request PDF - ResearchGate.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC. Available at: [Link]

  • Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. Available at: [Link]

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Available at: [Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Available at: [Link]

  • An electrophilic warhead library for mapping the reactivity and accessibility of tractable cysteines in protein kinases. Available at: [Link]

  • Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed. Available at: [Link]

  • Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery | Request PDF - ResearchGate. Available at: [Link]

  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - Semantic Scholar. Available at: [Link]

  • Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed - NIH. Available at: [Link]

  • MS8709 - the Chemical Probes Portal. Available at: [Link]

  • Preparation of 3-nitrobenzenesulfonic acid - PrepChem.com. Available at: [Link]

  • 1-(methylsulfonyl)-3-nitrobenzene (C7H7NO4S) - PubChemLite. Available at: [Link]

  • Chemical probe data - Gray Lab. Available at: [Link]

  • How can I prepare 3-nitrobenzenethiol from nitrobenzene or benzenesulfonic acid? | ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - MDPI. Available at: [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. Available at: [Link]

  • Synthesis of 3-Nitrobenzenesulfonic Acid | PDF - Scribd. Available at: [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing. Available at: [Link]

  • 1-Methylsulfonyl-4-nitrobenzene - PMC. Available at: [Link]

  • Nitrobenzene (IARC Summary & Evaluation, Volume 65, 1996) - Inchem.org. Available at: [Link]

Sources

Reproducibility of experiments with 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Bioisosteric Context

1-(S-methylsulfonimidoyl)-3-nitrobenzene represents a critical building block in modern medicinal chemistry, specifically as a precursor to sulfoximine-based anilines .

In drug design, the sulfoximine moiety (


) is increasingly utilized as a bioisostere for the sulfone group (

). Unlike the "dead" valency of a sulfone oxygen, the sulfoximine nitrogen offers a unique vector for derivatization and hydrogen bonding. However, the introduction of the electron-withdrawing nitro group at the meta position introduces specific synthetic challenges—namely, reduced nucleophilicity at the sulfur center during oxidation and potential catalyst poisoning during subsequent reductions.

This guide provides a validated framework for the reproducible synthesis, handling, and application of this compound, contrasting it with its sulfone analog to demonstrate its superior physicochemical profile.

Comparative Performance: Sulfoximine vs. Sulfone[1][2][3]

The primary driver for selecting the sulfoximine over the sulfone is the modulation of physicochemical properties. The table below summarizes the performance shift when replacing the sulfone oxygen with the imino nitrogen in the 3-nitrobenzene scaffold.

Representative Physicochemical Data
FeatureSulfone Analog (1-(Methylsulfonyl)-3-nitrobenzene)Sulfoximine Target (1-(S-methylsulfonimidoyl)-3-nitrobenzene)Impact on Drug Design
H-Bond Donors 01 (NH)Enables new binding interactions in the active site.
H-Bond Acceptors 22Retains acceptor capability.[1]
LogP (Lipophilicity) ~1.4~0.6 - 0.9Improved Solubility: Lower LogP correlates with better aqueous solubility.
Chirality AchiralChiral (S)*Creates enantiomeric vectors; requires resolution or asymmetric synthesis.
Metabolic Stability HighHighThe sulfoximine ring is generally metabolically stable, similar to sulfones.[2]
pKa (Conj. Acid) N/A~2.5 - 3.5The NH is weakly basic; protonation can modulate solubility.

Key Insight: The sulfoximine provides a "solubility break" without sacrificing metabolic stability, a common failure mode when replacing sulfones with sulfonamides.

Critical Reproducibility Factors (The "Gotchas")

Reproducibility failures with this specific nitro-derivative usually stem from three specific mechanistic oversights:

  • Nitrogen "Poisoning" During Reduction: When reducing the nitro group to the aniline (for downstream coupling), the free sulfoximine NH is a competent ligand for transition metals. Standard Pd/C hydrogenations can stall if the catalyst loading is too low or if the NH coordinates to the surface.

  • Acidity of the NH Proton: The electron-withdrawing nature of the meta-nitrobenzene ring increases the acidity of the sulfoximine NH. In basic workups (pH > 10), the compound may form a water-soluble anion, leading to massive yield loss in the aqueous phase.

  • Enantiomeric Drift: If using chiral starting materials, the harsh oxidative conditions required to install the nitrogen can lead to racemization if temperature is not strictly controlled.

Validated Experimental Protocols

Protocol A: Reproducible Synthesis via NH Transfer

Rationale: Older methods using sodium azide/sulfuric acid are hazardous and notoriously capricious. The modern standard uses hypervalent iodine for electrophilic NH transfer.

Reagents:

  • Methyl (3-nitrophenyl) sulfoxide (Starting Material)

  • Ammonium Carbamate (Nitrogen Source)[3][4]

  • (Diacetoxyiodo)benzene (PIDA) (Oxidant)

  • Methanol (Solvent)[4]

Step-by-Step Workflow:

  • Preparation: Dissolve Methyl (3-nitrophenyl) sulfoxide (1.0 equiv) in MeOH (0.5 M concentration).

  • Reagent Addition: Add Ammonium Carbamate (1.5 equiv) followed by PIDA (1.5 equiv).

    • Critical Control: The reaction is exothermic.[5] Add PIDA in portions over 10 minutes to maintain internal temperature < 30°C.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (DCM/MeOH 95:5). The sulfoximine is significantly more polar than the sulfoxide.

  • Quench: Do not evaporate to dryness immediately (risk of shock-sensitive byproducts from iodine reagents). Quench with saturated aqueous NaHCO3.

  • Workup (The Reproducibility Check):

    • Extract with DCM (3x).

    • Crucial Step: Wash the organic layer with 10% Na2S2O3 (sodium thiosulfate) to remove iodobenzene byproducts and unreacted oxidant.

    • Dry over Na2SO4 and concentrate.[6]

  • Purification: Flash chromatography (Gradient: 0 -> 5% MeOH in DCM).

Protocol B: Nitro Reduction (Avoiding Catalyst Poisoning)

Rationale: To convert the 3-nitro group to the aniline without affecting the sulfoximine.

Recommended Method: Iron-Mediated Reduction (Fe/NH4Cl) Why: Unlike Pd/C hydrogenation, iron reduction is insensitive to the coordinating ability of the sulfoximine nitrogen.

  • Suspend the nitro-sulfoximine (1.0 equiv) in EtOH/Water (3:1).

  • Add NH4Cl (5.0 equiv) and Iron powder (5.0 equiv, -325 mesh).

  • Heat to reflux (80°C) for 1 hour.

  • Filtration: Filter hot through Celite. Wash the pad with copious hot ethanol.

    • Note: The sulfoximine-aniline product is polar; ensure it doesn't get trapped in the iron sludge.

  • Isolation: Concentrate filtrate. Neutralize with saturated NaHCO3 (do not use NaOH, see "Acidity" above). Extract with EtOAc.[7]

Visualizing the Workflow

The following diagram illustrates the decision logic and synthesis pathway, highlighting critical quality control (QC) points.

G Start Start: Methyl (3-nitrophenyl) Sulfide Oxidation1 Step 1: Oxidation to Sulfoxide (NaIO4 or mCPBA) Start->Oxidation1 QC1 QC: Check for Sulfone (Over-oxidation) Oxidation1->QC1 Imidation Step 2: NH Transfer (PIDA / NH2COONH4) QC1->Imidation Pass Workup Critical Workup: Thiosulfate Wash + pH Control Imidation->Workup Product Target: 3-nitro-sulfoximine Workup->Product Reduction Optional: Reduction to Aniline (Fe / NH4Cl) Product->Reduction Derivatization

Figure 1: Step-wise synthesis workflow with integrated Quality Control (QC) checkpoints to prevent common failure modes.

Structure & Bioisosterism Logic

Structure Sulfone Sulfone Analog (Dead Valency) LogP: ~1.4 H-Bond Donor: 0 Relation Bioisosteric Replacement (O -> NH) Sulfone->Relation Sulfoximine Sulfoximine Target (Functional Handle) LogP: ~0.7 H-Bond Donor: 1 (NH) Relation->Sulfoximine

Figure 2: Physicochemical comparison highlighting the functional advantage of the sulfoximine "handle" over the sulfone.

Troubleshooting & FAQ

Q: My yield is low (<30%) after the NH transfer step.

  • Diagnosis: You likely lost the product during the aqueous workup.

  • Fix: The 3-nitro group makes the NH more acidic. Ensure your aqueous layer during extraction is neutral or slightly acidic (pH 6-7). If the pH is >9, the sulfoximine deprotonates and stays in the water.

Q: I see a new spot on TLC that isn't product or starting material.

  • Diagnosis: If using PIDA, this is likely iodobenzene.

  • Fix: It usually elutes near the solvent front in polar systems, but can streak. Ensure the thiosulfate wash was thorough.

Q: Can I use the N-cyano variant?

  • Insight: Yes. 1-(N-cyano-S-methylsulfonimidoyl)-3-nitrobenzene is often easier to synthesize (using cyanamide/PIDA) and is less polar, making purification easier. The cyano group can sometimes be removed (acid hydrolysis) or left as a pharmacophore.

References

  • Lücking, U. (2019). Neglected Sulfur(VI) Pharmacophores in Drug Discovery: Exploration of Novel Chemical Space by the Interplay of Drug Design and Method Development.[8] Organic Chemistry Frontiers.[8] Link

  • Zenzola, M., et al. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides.[1][4][9] Angewandte Chemie International Edition.[9] Link

  • Frings, M., et al. (2017). Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Link

  • Sirvent, J. A., & Lücking, U. (2017).[2][10] Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery. ChemMedChem.[10] Link

Sources

Validating the Bioisosteric Advantage: 1-(S-methylsulfonimidoyl)-3-nitrobenzene In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical guide for validating the pharmacokinetic (PK) and pharmacodynamic (PD) profile of 1-(S-methylsulfonimidoyl)-3-nitrobenzene (referred to herein as Compound-Sox ) when transitioning from in vitro hits to in vivo models.

The Challenge: Sulfoximines are increasingly utilized as bioisosteres for sulfones and sulfonamides due to their superior solubility and "tunable" nitrogen center.[1] However, the specific scaffold containing a nitro group presents a dual validation challenge: distinguishing the metabolic stability of the sulfoximine moiety from the known metabolic liability of the nitro group (nitroreduction).

The Solution: This guide outlines a comparative validation strategy against the direct sulfone analog, 1-(methylsulfonyl)-3-nitrobenzene (referred to as Compound-Sul ). We prioritize distinguishing intrinsic clearance (


) drivers and validating the chiral integrity of the sulfoximine sulfur center in vivo.

Part 1: The Comparative Landscape

To validate Compound-Sox , one must not evaluate it in isolation. It must be benchmarked against the standard sulfone bioisostere to justify the chemical complexity of the sulfoximine.

Table 1: Physicochemical & Structural Comparison
FeatureCompound-Sox (Sulfoximine)Compound-Sul (Sulfone Alternative)Implication for In Vivo Validation
Structure ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


Sulfoximine offers an additional H-bond donor/acceptor vector.[1][2][3]
Chirality Chiral Sulfur (Racemic or Enantiopure)AchiralCritical: In vivo assays must use chiral LC-MS to check for racemization.
Solubility High (Polar, H-bond donor)Low to ModerateExpect higher dissolved fraction in GI tract; better oral bioavailability (

).
Metabolic Handle N-functionalization possibleMetabolically inert (mostly)The NH group can be glucuronidated or acetylated; requires metabolite searching.
Nitro Group Present (Liability)Present (Liability)Both compounds are subject to nitroreduction; this must be controlled for.

Part 2: In Vitro to In Vivo Translation Strategy

The transition to in vivo models requires a "Bridge Strategy" to filter out false positives caused by the nitro group's toxicity or rapid clearance.

The "Nitro Liability" Control

The nitro group (


) on the benzene ring is susceptible to nitroreductases  (found in liver cytosol and gut microbiota), reducing it to an amine (

).
  • Hypothesis: If Compound-Sox shows high clearance, is it the sulfoximine or the nitro group?

  • Validation Step: Compare intrinsic clearance (

    
    ) in Liver Microsomes  (oxidative metabolism only) vs. Hepatocytes  (oxidative + reductive metabolism).
    
    • Result: If Stability is High in Microsomes but Low in Hepatocytes, the Nitro group is the clearance driver, not the sulfoximine.

The Chiral Switch Validation

Sulfoximines possess a stereogenic sulfur atom.

  • Risk: In vivo racemization or enantiomer-specific metabolism.

  • Protocol: You must separate enantiomers (

    
    -Sox and 
    
    
    
    -Sox) prior to dosing or develop a chiral LC-MS method to quantify them separately in plasma.

Part 3: Detailed Experimental Protocols

Protocol A: Formulation for Intravenous (IV) & Oral (PO) Dosing

Rationale: Sulfoximines generally have better aqueous solubility than sulfones, reducing the need for harsh excipients (like high % DMSO) that can inhibit metabolic enzymes.

  • Vehicle Selection:

    • Compound-Sox: 5% DMSO / 40% PEG400 / 55% Saline. (Likely soluble).

    • Compound-Sul: May require 10% DMSO or addition of Tween-80 due to lower polarity.

  • Dosing:

    • Species: Male Sprague-Dawley Rats (n=3 per arm).

    • Dose: 1 mg/kg (IV) and 5 mg/kg (PO).

    • Cassette Dosing: Not recommended initially due to potential drug-drug interactions at the nitroreductase level.

Protocol B: Chiral LC-MS/MS Bioanalysis

Rationale: Standard reverse-phase columns will not separate the sulfoximine enantiomers. A chiral method is mandatory to validate stereochemical stability.

  • Column: Chiralpak IG or AD-H (Amylose-based).

  • Mobile Phase: Iso-cratic Hexane/Ethanol/DEA (80:20:0.1) for normal phase or Acetonitrile/Water (with 0.1% Formic Acid) for reverse phase chiral columns.

  • Mass Transitions (MRM):

    • Compound-Sox:

      
       (Loss of methyl-sulfoximine moiety).
      
    • Compound-Sul:

      
      .
      
  • Acceptance Criteria: Internal Standard (IS) variation <15%. Resolution (

    
    ) between enantiomers > 1.5.
    

Part 4: Data Presentation & Visualization

Diagram 1: The Validation Workflow

This diagram illustrates the decision tree for validating the sulfoximine moiety while controlling for the nitro group liability.

ValidationWorkflow Start Compound-Sox (Hit Identification) InVitro In Vitro Screen (Microsomes vs Hepatocytes) Start->InVitro Decision1 Is Microsomal Stability High? InVitro->Decision1 NitroCheck Nitro-Reduction Check (Anaerobic Incubations) Decision1->NitroCheck Yes (but Hep clearance high) Formulation Formulation & Solubility (Vs. Sulfone Analog) Decision1->Formulation Yes (Hep clearance low) NitroCheck->Formulation Nitro liability confirmed (Proceed with caution) InVivo In Vivo PK (Rat) IV/PO Dosing Formulation->InVivo Bioanalysis Chiral LC-MS/MS (Enantiomer Separation) InVivo->Bioanalysis Outcome Validated Bioisostere Bioanalysis->Outcome

Caption: Workflow distinguishing intrinsic sulfoximine stability from nitro-group reduction liabilities.

Diagram 2: Metabolic Fate & Pathway

This diagram contrasts the metabolic pathways of the Sulfone vs. the Sulfoximine, highlighting the N-functionalization vector.

MetabolicFate Sox Sulfoximine (R-S(O)(NH)-R') NitroRed Nitro Reduction (Both Compounds) Sox->NitroRed Gut Flora Gluc N-Glucuronidation (Sulfoximine Specific) Sox->Gluc Phase II (UGT) Cyano N-Cyanation (Synthetic Mod) Sox->Cyano Medicinal Chem Optimization Sul Sulfone (R-S(O)2-R') Sul->NitroRed Gut Flora Inert Metabolically Inert (Sulfone Core) Sul->Inert Oxidative Stability

Caption: Sulfoximines offer N-conjugation metabolic pathways absent in sulfone analogs.

Part 5: Expected Results & Interpretation

When comparing Compound-Sox to Compound-Sul , successful validation is defined by the following data profile:

ParameterCompound-Sox (Target)Compound-Sul (Reference)Interpretation
Solubility (

)
> 200 µM< 50 µMValidated: Sulfoximine improves dissolution-limited absorption.
Clearance (

)
ModerateLowNote: Higher CL in Sox is acceptable if due to N-conjugation, provided

is sufficient.
Bioavailability (

)
> 50%< 30%Validated: Improved solubility translates to systemic exposure.
Chiral Ratio 50:50 (Racemic)N/AIf ratio shifts in vivo, one enantiomer is preferentially metabolized.
Troubleshooting: The "Nitro" Crash

If both compounds show extremely high clearance (


 hepatic blood flow), the nitro group  is driving the clearance via reduction to the aniline.
  • Corrective Action: This does not invalidate the sulfoximine.[4] You must replace the nitro group with a stable isostere (e.g.,

    
    , 
    
    
    
    ) to truly assess the sulfoximine's contribution to stability.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

  • Frings, M., et al. (2017).[5] Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. [Link]

  • Chinthakindi, P. K., & Arvidsson, P. I. (2018). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Gnamm, C., et al. (2012). Sulfoximines as Bioisosteres for Sulfones: Synthesis and Evaluation of a Sulfoximine Analog of the CDK Inhibitor Roniciclib. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safe handling, operational logistics, and disposal protocols for 1-(S-methylsulfonimidoyl)-3-nitrobenzene . Due to the specific nature of this sulfoximine derivative, this protocol synthesizes safety data from the core nitrobenzene pharmacophore and the sulfoximine functional group.

Status: High-Potency Research Chemical (Treat as Toxic & Skin Permeable) CAS: Not widely listed (Analogous to S-methyl-S-(3-nitrophenyl)sulfoximine) Formula:



Part 1: Hazard Identification & Risk Assessment

This compound combines the high systemic toxicity of nitroaromatics with the specific reactivity of sulfoximines.

Hazard DomainClassification (GHS/SAR)Critical Risk Description
Systemic Toxicity Acute Tox. 3 (Oral/Dermal/Inhal) Nitrobenzene Moiety: High risk of Methemoglobinemia (interference with oxygen transport in blood). Rapidly absorbed through intact skin.
Target Organs STOT-RE 1 (Blood/CNS) Chronic exposure may damage the liver, spleen, and central nervous system.
Reactivity Stable / Nucleophilic The free sulfoximine nitrogen (

) is nucleophilic.[1] Stable at room temperature but may decompose violently if heated with strong acids or reducing agents.
Physical State Crystalline Solid Likely forms fine dust; electrostatic charging is a risk during weighing.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to the skin permeation risk of the nitrobenzene group.

Hand Protection (Critical)
  • Primary Barrier: 0.7 mm (28 mil) Butyl Rubber or Laminate (e.g., Ansell Barrier®) gloves.

    • Why: Nitroaromatics permeate standard nitrile gloves in <15 minutes.

  • Secondary Barrier (Dexterity): Disposable Nitrile (minimum 0.11 mm) worn over the laminate liner if fine manipulation is required, or under heavy butyl gloves to prevent perspiration contamination.

  • Protocol: Change outer gloves immediately upon splash. Change inner laminate gloves every 4 hours.

Respiratory Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • PPE: If working outside a hood (e.g., balance enclosure failure), use a P100/HEPA Half-Face Respirator .

    • Note: N95 masks are insufficient for nitro-compound vapors or fine particulates that may sublime.

Eye & Body Protection[2][3][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Face shield required during synthesis scale-up (>1g).

  • Body: Tyvek® or chemically resistant lab coat (buttoned to neck). Closed-toe leather or chemical-resistant shoes (no mesh sneakers).

Part 3: Operational Protocol

Step 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood. Do not open shipping packaging in a general office area.

  • Storage: Store at 2–8°C (refrigerated) in a tightly sealed container.

    • Reasoning: While sulfoximines are thermally stable, the nitro group can degrade over time, and refrigeration minimizes vapor pressure.

  • Segregation: Store away from reducing agents (e.g., hydrides, hydrogenation catalysts) and strong acids .

Step 2: Weighing & Solubilization
  • Location: Inside a fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the spatula and vial before weighing to prevent "flying" powder.

  • Solvent Choice:

    • Preferred: Dichloromethane (DCM), Ethyl Acetate, or DMSO.

    • Avoid: Acetone (can form condensation products with the free NH under specific conditions).

Step 3: Reaction Setup (Sulfoximine Functionalization)
  • Inert Atmosphere: Perform reactions under Nitrogen or Argon.

    • Mechanism:[1][2][3] The sulfoximine nitrogen is a nucleophile. Moisture can interfere if using electrophiles (e.g., acyl chlorides).

  • Temperature Control: Do not heat above 100°C without Differential Scanning Calorimetry (DSC) data. Nitro compounds have high decomposition energy.

Step 4: Spills & Decontamination
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (water/surfactant) to suppress dust, then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand.

  • Decontamination Solution: 10% Sodium Carbonate (

    
    ) followed by water and soap. Avoid bleach (can form chloramines with the sulfoximine).
    

Part 4: Safe Handling Lifecycle (Visualization)

SafeHandling cluster_emergency Emergency Path Receipt Receipt & Inspection (Fume Hood Only) Storage Storage (2-8°C, Segregated) Receipt->Storage Log in Inventory PPE Don PPE (Laminate Gloves + Goggles) Storage->PPE Retrieve Weighing Weighing (Static Control, Closed Balance) PPE->Weighing Transfer to Hood Reaction Reaction/Usage (Inert Atm, <100°C) Weighing->Reaction Dissolve immediately Waste Disposal (Halogen-Free Organic) Reaction->Waste Quench & Segregate Spill Spill Detected Clean Wet Wipe/Absorb (No Dry Sweep) Spill->Clean

Caption: Operational workflow for 1-(S-methylsulfonimidoyl)-3-nitrobenzene, emphasizing the critical PPE checkpoint before handling.

Part 5: Disposal Considerations

  • Waste Categorization: Classify as "Toxic Organic Waste" .

  • Segregation:

    • If dissolved in DCM: Halogenated Organic Waste .

    • If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .

  • Labeling: Explicitly list "Nitrobenzene Derivative" on the waste tag. This alerts waste handlers to the potential for skin absorption and methemoglobinemia risks.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Nitrobenzene. Merck KGaA. Link

  • Mader, P., & Kattner, L. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(23), 14243–14275. Link

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399-9408. Link

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Nitrobenzene. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.